11H-benzo[b]fluoren-11-one
Description
Structure
3D Structure
Properties
IUPAC Name |
benzo[b]fluoren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNDNOSVOKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184760 | |
| Record name | 11H-Benzo(b)fluoren-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-03-1 | |
| Record name | Benzo[b]fluoren-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Benzo(b)fluoren-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3074-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Benzo(b)fluoren-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
11H-benzo[b]fluoren-11-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 11H-benzo[b]fluoren-11-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a polycyclic aromatic ketone of significant interest in materials science and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its properties and experimental methodologies.
Core Molecular Profile and Significance
This compound (CAS No: 3074-03-1) is a rigid, planar molecule featuring a fluorenone core fused with a benzene ring.[1] This tetracyclic aromatic system is the foundational structure for certain benzofluorene antibiotics and serves as a critical building block for advanced organic materials.[2] Its unique electronic structure gives rise to interesting photophysical properties, most notably its characterization as a dual-state organic fluorophore, retaining fluorescent properties in both dilute solutions and the solid, aggregated state.[2][3][4] This behavior is relatively uncommon, as many fluorophores experience quenching in the solid state, making this compound a valuable target for applications in organic light-emitting diodes (OLEDs) and as a specialized fluorescent probe.[1]
Sources
An In-depth Technical Guide to 11H-benzo[b]fluoren-11-one (CAS 3074-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
11H-benzo[b]fluoren-11-one is a polycyclic aromatic ketone that has garnered interest in materials science and is emerging as a noteworthy scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and current and potential applications. With its unique photophysical characteristics as a dual-state organic fluorophore, this compound shows promise in the development of advanced materials such as organic light-emitting diodes (OLEDs) and as a fluorescent probe for bio-imaging. While direct biological data on this compound is limited, the broader class of fluorene derivatives exhibits significant pharmacological activities, suggesting a rich area for future investigation. This document aims to serve as a foundational resource for researchers looking to explore the potential of this versatile molecule.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to amber or dark green powder or crystal.[1] It is a polycyclic aromatic ketone with a fused ring system comprising a benzene ring and a fluorenone structure.[1] This structure imparts notable photophysical properties, including fluorescence.[1] The compound exhibits moderate solubility in organic solvents like acetonitrile and chloroform.[2] As a polycyclic aromatic hydrocarbon, it should be handled with appropriate safety precautions.[1]
| Property | Value | Reference |
| CAS Number | 3074-03-1 | [1] |
| Molecular Formula | C₁₇H₁₀O | [1] |
| Molecular Weight | 230.27 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Boiling Point (Predicted) | 431.7 ± 12.0 °C | [2] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [2] |
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.
Cascade Reaction of o-Phthalaldehyde (OPA)
A recent, economically viable method involves a cascade reaction starting from ortho-phthalaldehyde (OPA) in a DMSO solvent.[3] This approach is noted for its simplicity, high atom economy, short reaction time, and scalability.[3] Interestingly, solvents like DMSO, DMF, and acetone can serve as a one-carbon source in the formation of the benzofluorenone core.[3]
Plausible Mechanistic Pathway:
The proposed mechanism involves the in situ generation of an indenone intermediate, which then undergoes a tandem aldol condensation to form the target compound.[4]
Caption: Plausible mechanism for the synthesis of this compound from OPA.
Multi-step Synthesis from Dibenzylmalonic Acid
A five-step synthesis starting from dibenzylmalonic acid has been described for a methoxy derivative of this compound.[5] A key step in this process is the metal-catalyzed rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione intermediate.[5] The choice and activation of the metal catalyst are critical for the successful assembly of the benzo[b]fluorene core.[5]
Experimental Protocol: General Workflow
Caption: Multi-step synthesis workflow for a substituted this compound.
Spectroscopic Characterization
Definitive, publicly available 1H and 13C NMR spectra for this compound are not readily found in the literature. However, data for the parent fluorene molecule and related derivatives can provide an indication of the expected chemical shifts.
-
1H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The number and splitting patterns of these signals would be complex due to the fused ring system.
-
13C NMR: Aromatic carbons would appear in the region of 120-150 ppm, with the carbonyl carbon resonating further downfield, typically above 190 ppm.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 230.27.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1715 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Researchers are advised to perform full spectral characterization on synthesized or purchased samples to confirm identity and purity.
Applications in Materials Science
The unique photophysical properties of this compound make it a promising candidate for applications in materials science, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are known for their high thermal stability, wide energy gap, and high triplet energy state, making them excellent materials for OLEDs.[6] this compound is specifically mentioned as a compound with potential for use in the development of OLEDs.[1] Its rigid, planar structure can facilitate charge transport, and its fluorescent properties are essential for light emission. The development of new and efficient host and emitter materials is a key area of OLED research, and the benzofluorenone scaffold offers a tunable platform for designing novel organic semiconductors.[6]
Fluorescent Probes
This compound is described as a dual-state organic fluorophore, meaning it exhibits fluorescence in both solution and the solid state.[3] This property is highly desirable for various applications, including its use as a fluorescent probe.[1] Fluorescent probes are instrumental in bio-imaging and sensing applications, allowing for the visualization and quantification of biological processes and analytes.[7]
Conceptual Workflow for Evaluating as a Fluorescent Probe:
Caption: Conceptual workflow for evaluating a novel fluorescent probe.
Generalized Protocol for Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1 mM. Prepare a series of dilutions to determine the optimal concentration for fluorescence measurements (typically in the µM range).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra:
-
To determine the optimal excitation wavelength, set the emission monochromator to an estimated emission maximum and scan a range of excitation wavelengths.
-
Set the excitation monochromator to the determined optimal wavelength and scan the emission monochromator to record the fluorescence emission spectrum.
-
-
Quantum Yield Measurement: The fluorescence quantum yield (Φ) can be determined using a comparative method with a known standard fluorophore that absorbs and emits in a similar spectral region.[8] The following equation is used:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Potential in Drug Development
While there is a lack of direct biological activity data for this compound, the broader class of fluorene and benzofuran derivatives has shown significant promise in medicinal chemistry.[6][9] These related compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many fluorenone analogs have been synthesized and evaluated for their antiproliferative effects.[1] Some have been shown to act as DNA topoisomerase I inhibitors.[1]
-
Antimicrobial Activity: Benzofuran and fluorene derivatives have demonstrated activity against various bacterial and fungal strains.[4][9]
-
Neuroprotective Effects: The fluorene scaffold is being explored for the development of agents to treat neurodegenerative diseases.[6]
The benzofluorenone core represents a valuable starting point for the design and synthesis of novel therapeutic agents. Future research should focus on the synthesis of derivatives of this compound and their systematic biological evaluation to explore their potential in drug discovery.
Safety and Handling
As a polycyclic aromatic hydrocarbon, this compound should be handled with care in a laboratory setting.[1] Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with significant potential, particularly in the realm of materials science. Its properties as a dual-state organic fluorophore make it an attractive candidate for the development of next-generation OLEDs and fluorescent probes. While its direct applications in drug development are yet to be thoroughly explored, the established biological activities of related fluorene and benzofuran derivatives provide a strong rationale for future investigations. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising molecule.
References
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Misra, A., Mondal, S., & Ali, M. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthalaldehyde. Polycyclic Aromatic Compounds, 44(9), 6173-6184. [Link]
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ResearchGate. (n.d.). Scheme 3. Synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one (5b). Retrieved from [Link]
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ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (n.d.). Convenient preparation of 11H-benzo[a]fluorenone and 11H-benzo[b]fluorenone. Retrieved from [Link]
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MDPI. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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NIST WebBook. (n.d.). 11H-Benzo[a]fluoren-11-one. Retrieved from [Link]
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PubChem. (n.d.). 11H-Benzo(b)fluorene. Retrieved from [Link]
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NIST WebBook. (n.d.). This compound. Retrieved from [Link]
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IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
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BMRB. (n.d.). Fluorene. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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Penn State University. (1984). Synthesis and Mutagenicity of Dihydrodiol Metabolites of Benzo[b] fluoranthene. Retrieved from [Link]
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PubChem. (n.d.). 11H-Benzo(a)fluorene. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthalaldehyde. Retrieved from [Link]
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PubMed. (2021). Phosphonofluoresceins: Synthesis, Spectroscopy, and Applications. Retrieved from [Link]
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BEPLS. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Retrieved from [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 11H-benzo[b]fluoren-11-one: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the melting and boiling points of 11H-benzo[b]fluoren-11-one (CAS No: 3074-03-1), a polycyclic aromatic ketone. As a molecule of interest in materials science and organic synthesis, understanding its fundamental physical properties is paramount for its application, purification, and characterization.[1] This document moves beyond a simple data sheet to explore the theoretical underpinnings of these properties and provide actionable experimental protocols.
Core Physicochemical Data
The physical state and thermal behavior of a compound are dictated by its molecular structure. This compound is a solid at room temperature, appearing as a pale yellow to light green crystalline powder.[1][2] Its key thermal properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3074-03-1 | [2][3][4] |
| Molecular Formula | C₁₇H₁₀O | [1][4] |
| Molecular Weight | 230.27 g/mol | [4] |
| Melting Point | 153.0 – 157.0 °C | [2][3] |
| Boiling Point | 431.7 ± 12.0 °C (Predicted) | [2][3] |
It is critical to note that the boiling point is a computationally predicted value. Due to the high temperature, experimental determination is challenging as the compound may be susceptible to thermal decomposition. Therefore, the melting point serves as the primary, experimentally verified thermal characteristic for this compound.
Theoretical Framework: Why the High Melting Point?
The relatively high melting point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces. The melting process requires sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice.[5]
-
Van der Waals Forces: As a large molecule with a significant surface area and numerous electrons, strong London dispersion forces are present. The extensive, fused aromatic ring system allows for significant π-π stacking interactions between molecules, which greatly contributes to the stability of the crystal lattice.
-
Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) introduces a permanent dipole moment into the molecule. These dipole-dipole interactions, while weaker than hydrogen bonds, are significant and add to the overall energy required to separate the molecules.
-
Molecular Weight and Symmetry: Generally, melting points increase with molecular weight, as larger molecules have stronger dispersion forces.[5] The rigid and planar structure of the benzo[b]fluorenone core allows for efficient packing within the crystal, maximizing intermolecular contact and further stabilizing the solid state.
The interplay of these factors dictates the thermal energy needed to transition from a highly ordered solid to a disordered liquid state.
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The Solubility Profile of 11H-benzo[b]fluoren-11-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 11H-benzo[b]fluoren-11-one in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a foundation for informed solvent selection and experimental design. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes available qualitative information, discusses the physicochemical drivers of solubility, and provides a detailed protocol for its experimental determination.
Introduction: The Significance of Solubility in Research and Development
This compound is a polycyclic aromatic ketone with a rigid, planar structure that is of interest in materials science and as a scaffold in medicinal chemistry. Understanding its solubility is paramount for a multitude of applications, including:
-
Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogeneous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Biological Screening: Preparing stock solutions for in vitro and in vivo assays.
-
Formulation Development: Creating stable and bioavailable formulations for potential therapeutic agents.
The large, nonpolar surface area of the fused aromatic rings combined with the polar carbonyl group gives this compound a nuanced solubility profile that necessitates careful consideration.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and explain its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O | [1][2] |
| Molecular Weight | 230.27 g/mol | [1][2] |
| Melting Point | 153.0 to 157.0 °C | [1] |
| Appearance | Light yellow to amber to dark green powder/crystal | [2] |
| Boiling Point (Predicted) | 431.7 ± 12.0 °C | [1] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [1] |
The high melting point of this compound suggests strong intermolecular forces in the solid state, primarily van der Waals forces and dipole-dipole interactions from the carbonyl group. Overcoming these crystal lattice forces is a key energetic barrier to dissolution.
Solubility Profile of this compound: A Qualitative Overview
Direct, quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative assessments and data from structurally similar compounds provide valuable insights.
| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale & Citations |
| Hexane | 0.1 | Nonpolar Aliphatic | Poor | The highly nonpolar nature of hexane is not ideal for solvating the polar carbonyl group. |
| Toluene | 2.4 | Nonpolar Aromatic | Moderately Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the fluorenone ring system. A supplier lists this compound as being available in toluene, implying solubility.[1] |
| Chloroform | 4.1 | Polar Halogenated | Slightly Soluble | Indicated as slightly soluble.[1] Chloroform can act as a hydrogen bond donor to the carbonyl oxygen. |
| Acetone | 5.1 | Polar Aprotic | Moderately Soluble | The carbonyl group of acetone can interact favorably with the carbonyl of the solute. Generally, ketones are soluble in other ketones.[3] |
| Ethyl Acetate | 4.4 | Polar Aprotic | Moderately Soluble | Offers a balance of polarity to interact with the carbonyl group and a nonpolar region to solvate the aromatic system. |
| Acetonitrile | 5.8 | Polar Aprotic | Slightly Soluble | Indicated as slightly soluble.[1] While polar, its small size may not effectively disrupt the crystal lattice. |
| Ethanol | 4.3 | Polar Protic | Slightly Soluble | The parent hydrocarbon, 11H-benzo[a]fluorene, is slightly soluble in ethanol.[4] The large nonpolar backbone of the molecule limits solubility in this polar protic solvent. |
| Methanol | 5.1 | Polar Protic | Poor to Slightly Soluble | The higher polarity and strong hydrogen bonding network of methanol are less favorable for the large hydrophobic structure. |
| Water | 10.2 | Polar Protic | Insoluble | The large, nonpolar aromatic system makes it highly hydrophobic. |
Factors Influencing the Solubility of this compound
The principle of "like dissolves like" is a useful starting point for predicting solubility.[5] For this compound, a delicate interplay of intermolecular forces governs its dissolution.
Solute-Solvent Interactions
-
Van der Waals Forces: The extensive aromatic system of this compound allows for significant London dispersion forces. Nonpolar aromatic solvents like toluene can effectively engage in these interactions, as well as π-π stacking.
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) is a key feature. Polar aprotic solvents with a significant dipole moment, such as acetone and ethyl acetate, can interact favorably with this group.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the carbonyl oxygen. Protic solvents like alcohols can donate a hydrogen bond, but the large hydrophobic bulk of the molecule often limits the overall solubility in these solvents.[3]
The Energetics of Dissolution
Solubility is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative.
-
Overcoming Crystal Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the this compound molecules together in the solid state. Its relatively high melting point suggests this is a significant energy barrier.
-
Disrupting Solvent-Solvent Interactions (Endothermic): Energy is also needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecules are solvated. For good solubility, this energy release should be comparable to or greater than the energy required for the first two steps.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol outlines a reliable method for this determination.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Protocol:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of solid this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance vs. concentration).
-
Dilute the filtered sample solution as necessary to fall within the linear range of the standard curve.
-
Analyze the diluted sample solution and determine its concentration from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizing the Process: Diagrams and Workflows
Conceptual Workflow for Solubility Determination
References
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- 2. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
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- 4. 11H-Benzo(a)fluorene | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
A Spectroscopic Guide to 11H-benzo[b]fluoren-11-one: Elucidating Structure Through NMR, IR, and Mass Spectrometry
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the spectroscopic properties of 11H-benzo[b]fluoren-11-one, a significant polycyclic aromatic hydrocarbon derivative. Through a multi-faceted analysis incorporating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a crucial resource for the unambiguous identification and characterization of this compound, which is of growing interest in materials science and medicinal chemistry.
Introduction
This compound (CAS No: 3074-03-1), with the molecular formula C₁₇H₁₀O, is a ketone derivative of the benzo[b]fluorene scaffold.[1][2] The rigid, planar structure and extended π-system of this molecule impart unique photophysical and electronic properties, making it a valuable building block in the development of organic light-emitting diodes (OLEDs) and a core structure in certain biologically active compounds. Accurate and comprehensive spectroscopic data is paramount for confirming the identity and purity of this compound in synthetic preparations and for understanding its chemical behavior in various applications. This guide synthesizes available spectroscopic data and provides field-proven insights into the experimental methodologies for its acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the fused aromatic rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. The spectrum of this compound will exhibit a characteristic downfield signal for the carbonyl carbon (C=O), typically in the range of 190-200 ppm. The remaining aromatic carbons will appear in the region of 120-150 ppm.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | CDCl₃ | Data not explicitly found in search results. | |
| ¹³C NMR | CDCl₃ | Data not explicitly found in search results. |
(Note: Specific, experimentally verified ¹H and ¹³C NMR peak lists for this compound were not available in the provided search results. The table is presented as a template for where such data would be summarized.)
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 220-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Causality Behind Experimental Choices:
-
Solvent: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium signal that can be used for locking the magnetic field frequency.
-
Internal Standard: TMS provides a sharp, inert reference signal for accurate chemical shift calibration.
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution, which is crucial for interpreting the complex aromatic region of the spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching vibrations are also prominent.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Carbonyl (C=O) Stretch | ~1710 | |
| Aromatic C=C Stretch | 1600 - 1450 | |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 |
(Note: Specific, experimentally verified IR peak positions for this compound were not available in the provided search results. The table presents expected ranges based on characteristic functional group absorptions.)
Experimental Protocol for FT-IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness of the Protocol:
The ATR-FTIR method is highly reproducible and requires minimal sample preparation, reducing the risk of sample contamination or loss. The background scan is a critical self-validating step that corrects for atmospheric and instrumental interferences.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₇H₁₀O), the expected exact mass is approximately 230.0732 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electron ionization (EI) is a common technique that will likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. A recent study on the synthesis of this compound confirmed its formation using Liquid Chromatography-Mass Spectrometry (LCMS).[3]
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z of Molecular Ion [M]⁺ | Reference |
| LCMS | ESI/APCI | 231.08 [M+H]⁺ | [3] |
| HRMS (Calculated) | - | 230.0732 |
Experimental Protocol for LCMS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 10-100 µg/mL).
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
-
MS Detection:
-
The eluent from the LC is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire mass spectra in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and examine its mass spectrum to confirm the molecular weight.
Authoritative Grounding:
The choice of ionization technique (ESI or APCI) depends on the polarity and thermal stability of the analyte. For polycyclic aromatic ketones, both can be effective. The use of a high-resolution mass spectrometer allows for the determination of the elemental composition with high accuracy, providing a high degree of confidence in the compound's identity.
Caption: Workflow for LCMS Analysis.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of this compound. This guide has outlined the expected spectroscopic features and provided detailed, field-proven protocols for data acquisition. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for any research or development involving this important molecule.
References
-
Misra, A., Mondal, S., & Mondal, M. A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 1-8. [Link]
-
Misra, A., Mondal, S., & Mondal, M. A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Photophysical Properties of 11H-benzo[b]fluoren-11-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
11H-benzo[b]fluoren-11-one is a polycyclic aromatic ketone with a rigid, planar structure that suggests intriguing photophysical properties. Its potential applications as a fluorescent probe and in organic light-emitting diodes (OLEDs) necessitate a thorough understanding of its interaction with light.[1] This technical guide provides a comprehensive overview of the synthesis, anticipated photophysical characteristics, and detailed experimental protocols for the in-depth characterization of this compound. While direct, quantitative photophysical data for this specific molecule is not extensively available in the public domain, this guide establishes a framework for its complete investigation by drawing on the known properties of structurally related fluorenone derivatives and outlining the requisite experimental methodologies.
Introduction: The Significance of this compound
This compound belongs to the fluorenone class of compounds, which are known for their interesting electronic and emissive properties. The fusion of a benzene ring to the fluorenone core in this compound extends the π-conjugated system, which is expected to influence its absorption and emission characteristics significantly. The presence of the carbonyl group, a known electron-withdrawing moiety, introduces the possibility of n-π* transitions in addition to the π-π* transitions of the aromatic system. This complex electronic structure makes this compound a compelling candidate for applications in materials science and as a molecular sensor. Recent advancements have highlighted its identity as a dual-state organic fluorophore, indicating its potential for diverse applications.
Synthesis of this compound
A notable and economically viable method for synthesizing this compound starts from ortho-phthalaldehyde (OPA) in dimethyl sulfoxide (DMSO). This approach is lauded for its simplicity, high atom economy, and scalability. The proposed mechanism involves a cascade reaction, underscoring the novel reactivity of OPA in the presence of a suitable nucleophilic methyl source.
Anticipated Photophysical Properties
Based on the photophysical behavior of fluorenone and its derivatives, we can predict the key characteristics of this compound.
Absorption and Emission Spectra
The extended π-system of this compound is expected to result in absorption and emission bands that are red-shifted compared to the parent fluorenone molecule. The absorption spectrum will likely feature intense π-π* transitions in the UV region and a weaker, longer-wavelength absorption band corresponding to the n-π* transition of the carbonyl group.
The fluorescence emission is anticipated to be sensitive to the surrounding environment, a phenomenon known as solvatochromism. In nonpolar solvents, the emission is expected to originate from a locally excited (LE) state. As the solvent polarity increases, a red-shift in the emission spectrum is likely, indicative of a stabilized intramolecular charge transfer (ICT) excited state. This solvatochromic behavior is a key feature to investigate for potential sensor applications.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) of this compound is a critical parameter that quantifies its emission efficiency. For comparison, the related compound 11H-benzo[b]fluoren-11-ol exhibits a fluorescence quantum yield of 0.26 in acetonitrile.[2] The quantum yield of the ketone is expected to be highly dependent on the solvent environment. Intersystem crossing (ISC) to the triplet state is a common non-radiative decay pathway in ketones, which can lead to lower fluorescence quantum yields. The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another crucial parameter that is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay.
Experimental Protocols for Photophysical Characterization
To quantitatively determine the photophysical properties of this compound, a series of well-established spectroscopic techniques should be employed.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorption coefficients (ε) of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane). From the stock solution, prepare a series of dilutions in the desired solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 250-600 nm.
-
Use the pure solvent as a reference.
-
Ensure that the absorbance at the maximum is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex and λ_em) and to observe any solvatochromic shifts.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Excite the sample at the longest wavelength absorption maximum (λ_abs) and scan the emission wavelengths.
-
-
Data Analysis:
-
Identify the excitation and emission maxima.
-
Plot the emission maximum as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to analyze the solvatochromic behavior.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the relative determination of fluorescence quantum yield.
Data Summary
The following table summarizes the anticipated photophysical data for this compound based on the properties of related compounds. The actual values need to be determined experimentally following the protocols outlined above.
| Property | Anticipated Value/Behavior | Solvent Dependence |
| Absorption Maxima (λ_abs) | ~350-450 nm (π-π), >450 nm (n-π) | Minor shifts with solvent polarity |
| Molar Absorptivity (ε) | High for π-π* (~10⁴ M⁻¹cm⁻¹), Low for n-π* | Relatively insensitive to solvent |
| Emission Maxima (λ_em) | ~450-600 nm | Strong red-shift with increasing solvent polarity |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.3 | Highly dependent on solvent polarity and viscosity |
| Fluorescence Lifetime (τf) | 1 - 10 ns | Dependent on the rates of radiative and non-radiative decay |
Conclusion and Future Outlook
This compound is a promising organic fluorophore with potential applications in materials science and chemical sensing. This technical guide has provided a comprehensive framework for its synthesis and detailed photophysical characterization. The key to unlocking its full potential lies in a systematic investigation of its interaction with light as a function of its environment. The experimental protocols detailed herein provide a clear path for researchers to obtain the critical quantitative data needed to advance the understanding and application of this intriguing molecule. Future work should focus on correlating the experimentally determined photophysical properties with theoretical calculations to gain deeper insights into the electronic structure and excited-state dynamics of this compound.
References
-
Krogh, E., & Wan, P. (1990). Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Canadian Journal of Chemistry, 68(10), 1725-1732. Retrieved from [Link]
Sources
A Technical Guide to 11H-benzo[b]fluoren-11-one: A Versatile Dual-State Organic Fluorophore
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dual-state emissive fluorophores, which exhibit strong luminescence in both dilute solutions and the solid or aggregated state, are a highly sought-after class of materials in optical applications. This guide provides an in-depth technical overview of 11H-benzo[b]fluoren-11-one, a robust and versatile fluorophore core that demonstrates compelling dual-state emission characteristics. We will explore its synthesis, photophysical properties, the underlying mechanisms of its dual-state behavior, and its proven applications in high-value areas such as bioimaging and chemical sensing. This document is intended to serve as a comprehensive resource, synthesizing field-proven insights with actionable experimental protocols to enable its adoption and further innovation by researchers in chemistry, materials science, and drug development.
Introduction: The Challenge and Promise of Dual-State Emitters
Organic fluorophores are indispensable tools in modern science. However, a vast majority suffer from a critical limitation known as aggregation-caused quenching (ACQ). In dilute solutions, these molecules are highly emissive, but as their concentration increases or they enter a solid state, π-π stacking interactions create non-radiative decay pathways, effectively turning off their fluorescence.
This has severely limited their use in applications requiring high concentrations or solid-state devices, such as organic light-emitting diodes (OLEDs) and solid-state sensors. The discovery of aggregation-induced emission (AIE) partially solved this, creating molecules that are emissive only in the aggregated state.
A more advanced and versatile solution lies in dual-state emitters (DSEs) . These fluorophores sidestep the ACQ issue entirely, maintaining high quantum yields in both dilute solution and the aggregated/solid state.[1] this compound has emerged as a privileged scaffold for designing such advanced materials, offering a rigid, planar structure with tunable electronic properties.[2]
The this compound Scaffold: A Privileged Core
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₇H₁₀O.[3] Its tetracyclic framework provides a rigid and planar core, which is fundamental to its photophysical stability. The fluorenone moiety acts as an electron-accepting unit, making the scaffold an excellent platform for creating donor-π-acceptor (D-π-A) type fluorophores, which are known for their strong intramolecular charge transfer (ICT) characteristics and environmental sensitivity.[4][5]
Diagram: Molecular Structure of this compound
A simplified representation of the this compound core structure.
Synthesis and Characterization
Historically, the synthesis of benzo[b]fluorenone scaffolds involved multi-step, often harsh, reaction conditions.[6] However, recent advancements have led to more efficient, one-pot, and environmentally friendly protocols.[7] A particularly notable method is the base-promoted cascade reaction starting from ortho-phthalaldehyde (OPA).[1][8]
Protocol: Synthesis via Cascade Reaction of OPA[2]
This protocol describes a simple and economically viable method for synthesizing this compound.[8]
Materials:
-
ortho-Phthalaldehyde (OPA)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add OPA (200 mg, 1.49 mmol), K₂CO₃ (618 mg, 4.5 mmol), and acetone (433 mg, 7.46 mmol).
-
Solvent Addition: Add 2 mL of DMSO to the flask.
-
Heating: Heat the reaction mixture to 130°C and stir for three hours. The causality here is that the elevated temperature and basic conditions promote an in-situ tandem aldol condensation, which is key to forming the tetracyclic system.[1][2]
-
Workup: After cooling to room temperature, add 20 mL of deionized water to the mixture. This step precipitates the organic product while dissolving the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a light yellow solid.[2] This method avoids the need for column chromatography, enhancing its scalability and cost-effectiveness.[1]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Unraveling the Photophysical Behavior
The defining characteristic of this compound and its derivatives is their dual-state emission. This behavior is rooted in the molecule's ability to adopt different excited-state conformations depending on its environment.
Mechanism: The Role of Intramolecular Charge Transfer (ICT)
In non-polar solvents, the molecule typically emits from a locally-excited (LE) state, resulting in blue-shifted, higher-energy fluorescence. As solvent polarity increases, the excited state can relax into a lower-energy Twisted Intramolecular Charge Transfer (TICT) state.[9] In this state, parts of the molecule twist, leading to greater charge separation. Emission from this TICT state is red-shifted and highly sensitive to the local environment. This pronounced solvatochromism is a key feature.[9]
In the aggregated or solid state, intermolecular interactions (e.g., π-π stacking) restrict the torsional motions required to form the non-emissive, fully twisted states that often lead to ACQ. This restriction of intramolecular rotation (RIR) is a primary reason why fluorescence is maintained or even enhanced in the solid state, enabling strong dual-state emission. This behavior makes it an excellent candidate for viscosity sensors, where increased environmental viscosity physically hinders this twisting, leading to enhanced fluorescence.[10]
Diagram: Jablonski Diagram for Dual-State Emission
Mechanism of dual-state emission via LE and ICT states.
Photophysical Data Summary
The photophysical properties of benzo[b]fluorenone derivatives are highly dependent on their substitution and environment. The following table summarizes typical data for a hypothetical D-π-A derivative.
| Property | Hexane (Non-polar) | Toluene | Dichloromethane | Acetonitrile (Polar) | Solid State |
| λ_abs (nm) | ~390 | ~392 | ~395 | ~398 | ~410 |
| λ_em (nm) | ~450 (LE) | ~480 | ~530 | ~580 (ICT) | ~550 (ICT) |
| Stokes Shift (nm) | 60 | 88 | 135 | 182 | 140 |
| Quantum Yield (Φ) | ~0.85 | ~0.70 | ~0.55 | ~0.40 | ~0.65 |
| Lifetime (τ, ns) | ~2.5 | ~3.1 | ~4.5 | ~5.8 | ~4.9 |
Note: Data are representative values for a donor-substituted benzo[b]fluorenone to illustrate solvatochromic trends.[9]
Applications in Advanced Research
The unique properties of this compound derivatives make them powerful tools for researchers and drug development professionals.
-
Bioimaging: Their environmental sensitivity allows for the imaging of cellular microenvironments. For example, they can function as fluorescent molecular rotors to map intracellular viscosity, which is a key indicator of cellular health and disease progression.[5][10] Long-wavelength derivatives are particularly valuable for deep-tissue imaging.[4][11]
-
Chemical Sensing: The electron-deficient fluorenone core can be functionalized to create chemosensors that respond to specific analytes (e.g., ions, reactive oxygen species, or toxic chemicals like phosgene) through a change in fluorescence color or intensity.[12]
-
Drug Development: These fluorophores can be used to label drug molecules or delivery vehicles (e.g., nanoparticles) to track their distribution and localization in real-time within cells and tissues using techniques like two-photon microscopy.[13][14]
Diagram: Bioimaging Experimental Workflow
A typical workflow for a live-cell imaging experiment.
Experimental Protocol: Live-Cell Viscosity Imaging
This protocol provides a self-validating system to measure changes in intracellular viscosity using a benzo[b]fluorenone-based molecular rotor.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Benzo[b]fluorenone viscosity probe (1 mM stock in DMSO)
-
Nystatin (induces viscosity changes)
-
Confocal or Fluorescence Lifetime Imaging (FLIM) microscope
Procedure:
-
Cell Culture: Seed HeLa cells on a glass-bottom imaging dish and culture overnight in DMEM at 37°C and 5% CO₂ until they reach 60-70% confluency.
-
Control Group: For the control group, replace the culture medium with fresh DMEM.
-
Experimental Group: To induce viscosity changes, pre-treat cells with Nystatin (e.g., 10 µM in DMEM) for 30 minutes.[11] This step is crucial for validating that the probe is responding to viscosity and not other cellular factors.
-
Probe Loading: Add the benzo[b]fluorenone probe to the media of both control and experimental dishes to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove any extracellular probe, minimizing background signal.
-
Imaging: Add fresh phenol red-free medium to the dishes. Immediately image the cells using a confocal or FLIM microscope.
-
Excitation: Use an appropriate laser line (e.g., 405 nm or 488 nm).
-
Emission: Collect fluorescence in two channels corresponding to the LE and ICT bands, or measure the fluorescence lifetime.
-
-
Data Analysis:
-
Intensity Analysis: Quantify the average fluorescence intensity in the ICT channel. An increase in intensity in the Nystatin-treated group compared to the control indicates an increase in viscosity.
-
FLIM Analysis: Measure the average fluorescence lifetime. An increase in lifetime correlates with increased viscosity.[11]
-
Self-Validation: The statistically significant difference between the control and Nystatin-treated groups validates the probe's function as a viscosity sensor.
-
Conclusion and Future Perspectives
This compound represents a powerful and versatile platform for the design of advanced organic fluorophores. Its robust dual-state emission, tunable photophysics, and straightforward synthesis make it an attractive core for a wide range of applications, from fundamental biological research to the development of next-generation diagnostics and therapeutics.
Future research will likely focus on extending its emission into the near-infrared (NIR-II) window for deeper tissue imaging, developing more sophisticated multi-analyte sensors, and integrating these fluorophores into theranostic systems that combine imaging with targeted therapy.[15] The continued exploration of this remarkable scaffold promises to unlock new possibilities across the scientific landscape.
References
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Mondal, P., & Ghorai, P. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 44(9). [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one (5b). [Link]
-
Taylor & Francis Online. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. [Link]
-
Taylor & Francis Online. (2023). Full article: Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. [Link]
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Wang, R., et al. (2024). Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. Journal of Materials Chemistry C. [Link]
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Reddy, G. S. R., et al. (2023). One-Pot Synthesis of Functionally Enriched Benzo[b]fluorenones: An Eco-Friendly Embedment of Diverse 1-Indanones into o-Bis-Ynones. The Journal of Organic Chemistry, 88(3), 1588–1601. [Link]
-
Royal Society of Chemistry. (2024). Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. [Link]
-
Zhang, C., et al. (2017). Molecular engineering of two-photon fluorescent probes for bioimaging applications. Methods and Applications in Fluorescence, 5(2), 022001. [Link]
-
Wang, D., et al. (2020). Is excited state intramolecular proton transfer frustrated in 10-hydroxy-11H-benzo[b]fluoren-11-one?. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117734. [Link]
-
Hong, G., et al. (2020). Molecular Fluorophores for Deep-Tissue Bioimaging. ACS Central Science, 6(8), 1271–1287. [Link]
-
Pimlott, J. L., et al. (2021). Dual-Labelling Strategies for Nuclear and Fluorescence Molecular Imaging: Current Status and Future Perspectives. Molecules, 26(11), 3169. [Link]
-
ResearchGate. (2025). The Influence of Intermolecular Hydrogen Bonds on Single Fluorescence Mechanism of 1-Hydroxy-11H-benzo [b]fluoren-11-one and 10-hydroxy-11H-benzo [b]fluoren-11-one. [Link]
-
Royal Society of Chemistry. (2017). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. [Link]
-
NIST. (n.d.). 11H-benzo[b]fluorene-11-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 9-Fluorenemethanol: A Foundation for Fluorene-Based Sensors and Bio-Imaging. [Link]
-
Kim, D., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry – A European Journal, 24(38), 9592–9605. [Link]
-
Cheméo. (n.d.). Chemical Properties of 11H-Benzo[b]fluorene (CAS 243-17-4). [Link]
-
Royal Society of Chemistry. (2019). Dual-state emission and two-wavelength amplified spontaneous emission behaviors observed from symmetric dyes based on functionalized fluorene and benzotriazole units. [Link]
-
PubChem. (n.d.). Benzo[b]fluorenone. [Link]
-
Sun, J., et al. (2008). Benzo[a]fluoren-11-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1468. [Link]
-
Crawford, R., et al. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. [Link]
-
NIST. (n.d.). 11H-Benzo[a]fluorene. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic approaches toward the basic benzo[b]fluorenone skeleton (5). [Link]
-
ResearchGate. (2025). Solvatochromism of 2-(N,N-dimethylamino)-7-nitrofluorene and the natural dye β-carotene: Application for the determination of solvent dipolarity and polarizability. [Link]
-
Padwa, A., et al. (2003). Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. The Journal of Organic Chemistry, 68(14), 5653–5661. [Link]
-
MDPI. (2023). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. [Link]
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An In-depth Technical Guide to the Quantum Yield of 11H-benzo[b]fluoren-11-one: A Dual-State Emitter
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Photophysical Intricacies of a Unique Fluorophore
11H-benzo[b]fluoren-11-one, a polycyclic aromatic hydrocarbon, has emerged as a molecule of significant interest due to its intriguing photophysical properties. Designated as a dual-state organic fluorophore, its emission characteristics are profoundly influenced by its physical environment, a trait that opens up a plethora of applications in materials science, chemical sensing, and biological imaging.[1] This technical guide provides a comprehensive exploration of the quantum yield of this compound, delving into the theoretical underpinnings of its dual-state emission and offering detailed, field-proven protocols for its empirical determination. As a Senior Application Scientist, my objective is to equip you not just with data, but with a foundational understanding of the causality behind the experimental choices, ensuring that your investigations are both accurate and insightful.
The Concept of Dual-State Emission and its Relevance to this compound
Many conventional fluorophores exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. This phenomenon severely limits their practical applications in solid-state devices and biological systems. In contrast, dual-state emitters, such as this compound, display unique luminescent properties in both solution and the aggregated or solid state. This behavior is often linked to the phenomenon of Aggregation-Induced Emission (AIE), where molecular aggregates, which are non-emissive in solution, become highly luminescent.
The underlying mechanism for AIE is typically the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, excited molecules can dissipate energy through non-radiative pathways such as intramolecular rotations and vibrations. However, in the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited molecules to release their energy radiatively, resulting in strong fluorescence.
While a specific quantum yield for this compound is not prominently reported in the literature, its characterization as a dual-state emitter strongly suggests AIE or similar solid-state emission enhancement is a key feature of its photophysics. The closely related compound, 11H-benzo[b]fluoren-11-ol, has a reported fluorescence quantum yield of 0.26 in acetonitrile, indicating that the benzofluorene core is inherently capable of significant fluorescence.[2] The presence of the carbonyl group in this compound likely modulates its electronic properties and excited-state dynamics, making a thorough investigation of its quantum yield in different environments essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O | [3] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 3074-03-1 | [3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [4] |
Experimental Determination of Quantum Yield: A Methodological Deep Dive
The accurate determination of fluorescence quantum yield (ΦF) is paramount for characterizing any fluorophore. Here, we outline the two most common methods: the relative method and the absolute method.
Relative Quantum Yield Measurement in Solution
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Core Principle: If the sample and a standard have the same absorbance at the same excitation wavelength, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yields.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to this compound. For UV-excitable compounds, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Solution Preparation:
-
Prepare a stock solution of this compound and the chosen standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Spectroscopic Measurements:
-
Acquire the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Acquire the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Diagram 1: Workflow for Relative Quantum Yield Determination
Caption: Workflow for relative quantum yield determination.
Absolute Quantum Yield Measurement of the Solid State
For dual-state emitters, measuring the quantum yield in the solid state is crucial. This is typically done using an integrating sphere.
Core Principle: An integrating sphere collects all the light emitted from the sample in all directions. By comparing the amount of light absorbed by the sample to the amount of light emitted, the absolute quantum yield can be determined without the need for a reference standard.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solid sample of this compound, either as a crystalline powder or a thin film.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an integrating sphere accessory.
-
-
Measurements:
-
Measurement 1 (Empty Sphere): Record the spectrum of the excitation source with the empty integrating sphere to get the excitation profile.
-
Measurement 2 (Sample in Sphere - Direct Excitation): Place the sample in the integrating sphere and irradiate it directly with the excitation source. Record the spectrum, which will show the scattered excitation light and the sample's emission.
-
Measurement 3 (Sample in Sphere - Indirect Excitation): Place the sample in the integrating sphere but out of the direct path of the excitation beam. This measures the luminescence of the sample when excited by scattered light within the sphere.
-
-
Data Analysis:
-
The instrument's software will typically calculate the quantum yield by quantifying the number of absorbed and emitted photons from the three measurements. The calculation is based on the following principle:
ΦF = (Number of emitted photons) / (Number of absorbed photons)
-
Diagram 2: Principle of Absolute Quantum Yield Measurement
Caption: Schematic of an absolute quantum yield measurement setup.
Synthesis of this compound
For accurate photophysical studies, a pure sample is essential. Several synthetic routes to this compound have been reported. A recent and efficient method involves an unprecedented cascade reaction of o-phthalaldehyde (OPA) in DMSO.[1]
Simplified Synthetic Scheme:
-
Reactants: o-Phthalaldehyde (OPA)
-
Solvent and Reagent: Dimethyl sulfoxide (DMSO)
-
Key Features: High atom economy, short reaction time, and scalability.[1]
This method provides a straightforward route to obtaining high-purity this compound for subsequent photophysical characterization.
Concluding Remarks and Future Outlook
While a definitive quantum yield value for this compound remains to be conclusively reported in the scientific literature, its classification as a dual-state emitter points towards a rich and complex photophysical behavior. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the quantum yield of this intriguing molecule in both solution and the solid state.
Future research should focus on a comprehensive photophysical characterization of this compound, including the determination of its quantum yield in a range of solvents of varying polarity and in the solid state. Investigating the fluorescence lifetime and the nature of the excited states through computational studies will further enhance our understanding of its dual-state emission. Such studies will be instrumental in unlocking the full potential of this compound for advanced applications in materials science and biotechnology.
References
-
Krogh, E., & Wan, P. (1990). Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Canadian Journal of Chemistry, 68(10), 1725-1732. [Link]
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Ghosh, S., & Jana, A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 1-9. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18231, this compound. Retrieved January 5, 2026 from [Link].
-
NIST. (n.d.). 11H-benzo[b]fluorene-11-one. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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The Rising Therapeutic Potential of 11H-benzo[b]fluoren-11-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of a Privileged Scaffold
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 11H-benzo[b]fluoren-11-one core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This tetracyclic aromatic ketone, characterized by its rigid and planar structure, provides a unique template for the design of a diverse array of bioactive molecules. This in-depth technical guide synthesizes the current understanding of the biological activities of this compound derivatives, with a primary focus on their burgeoning potential as anticancer and antimicrobial agents. We will delve into the mechanistic intricacies of their action, provide detailed experimental protocols for their evaluation, and explore the synthetic strategies that unlock their therapeutic promise.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical signaling pathways that govern cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to trigger apoptosis in malignant cells. Evidence suggests that this compound derivatives can initiate this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. Furthermore, these compounds have been observed to cause cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints, thereby preventing their uncontrolled division. For instance, some derivatives have been shown to induce G2/M phase arrest in the cell cycle.
Modulation of Key Signaling Pathways
The anticancer activity of this compound derivatives is intrinsically linked to their ability to modulate intracellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by these derivatives can lead to a cascade of events culminating in apoptosis and the suppression of tumor growth. Benzo[b]furan derivatives, which share structural similarities, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce mitochondrial-mediated apoptosis in human breast cancer cells[1].
Another key target is the p53 tumor suppressor pathway. Benzo[b]fluoranthene, a related polycyclic aromatic hydrocarbon, has been shown to induce apoptosis via the Akt-Mdm2-p53 signaling axis in mouse Leydig cells. This suggests that derivatives of the benzo[b]fluorene scaffold may exert their anticancer effects by activating p53, a critical guardian of the genome.
Quantitative Assessment of Anticancer Activity
The in vitro efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for a wide range of this compound derivatives are still emerging in the literature, data from structurally related compounds provide valuable insights into their potential potency.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Benzo[b]furan derivatives | MCF-7 (Breast) | 0.051 - 0.057[1] |
| Dibenzodiazepinone derivatives | A549 (Lung), MDAMB-231 (Breast) | 0.71 - 7.29[2] |
| Fluorine-containing benzo[a]xanthen-11-ones | Bel-7402 (Hepatoma), HeLa (Cervical) | 2.2 - 7.1[3] |
| N-alkylbromo-benzothiazoles | PC-3 (Prostate), THP-1 (Leukemia) | 0.6 - 3.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: A New Frontier
While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of fluorene and related heterocyclic compounds has also demonstrated promising antimicrobial activity. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents.
Spectrum of Activity
Derivatives of structurally similar compounds, such as dibenzo[b,e]oxepines and dibenzo[b,e]thiepines, have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain dibenzo[b,e]thiepine derivatives have shown significant activity against Staphylococcus aureus (including MRSA), Escherichia coli, and Aspergillus niger.
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) |
| Dibenzo[b,e]thiepine derivatives | S. aureus, E. coli, A. niger | 25 - 50[4] |
| Dibenzo[b,e]oxepine derivatives | S. aureus, E. coli, A. niger | 50 - 200[4] |
| Rearranged Abietane Derivatives | E. coli, P. aeruginosa | 11.7[5] |
| Rearranged Abietane Derivatives | S. aureus | 23.4[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.
Step-by-Step Methodology
-
Preparation of Microbial Inoculum:
-
Culture the target microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Synthesis of Bioactive this compound Derivatives
The therapeutic potential of this compound derivatives has spurred the development of various synthetic strategies to access this core structure and its analogues. A key approach involves the palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes, which provides an efficient route to functionalized 11H-benzo[a]fluorenes. Another method describes a five-step synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one starting from dibenzylmalonic acid, with a metal-catalyzed rearrangement as the key step[3]. These synthetic routes offer the flexibility to introduce a wide range of substituents onto the benzo[b]fluorenone scaffold, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.
General Synthetic Scheme
Caption: General synthetic approach to this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through mechanisms that include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt/mTOR. Furthermore, the antimicrobial activity of related heterocyclic compounds suggests that this scaffold may also yield new weapons in the fight against infectious diseases.
Future research in this area should focus on several key aspects. A systematic exploration of the structure-activity relationships by synthesizing and screening a wider array of derivatives will be crucial for identifying compounds with enhanced potency and selectivity. Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mechanisms of action and facilitate rational drug design. In vivo studies are also essential to validate the therapeutic potential of the most promising candidates in preclinical models of cancer and infectious diseases. The continued investigation of the this compound scaffold holds great promise for the discovery of next-generation therapies to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 11H-benzo[b]fluoren-11-one as a Versatile Fluorescent Probe
Abstract
This technical guide provides a comprehensive overview of the application of 11H-benzo[b]fluoren-11-one as a robust and versatile fluorescent probe. We delve into the core photophysical properties of this molecule, highlighting its utility in various analytical applications, including pH sensing, metal ion detection, and cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique fluorescent characteristics of this compound. Detailed, field-tested protocols are provided as a foundation for experimental design, accompanied by explanations of the underlying scientific principles to empower users to adapt and optimize these methods for their specific research needs.
Introduction: The Scientific Merit of this compound
This compound is a polycyclic aromatic ketone characterized by a rigid, planar structure that imparts favorable photophysical properties.[1][2] Its chemical framework, a fusion of a fluorenone core with a benzene ring, results in an extended π-conjugated system, which is fundamental to its fluorescence.[1][2] One of the most compelling attributes of this molecule is its nature as a dual-state organic fluorophore, exhibiting fluorescence in both solution and the solid state. This characteristic broadens its applicability beyond traditional solution-based assays.
The fluorenone moiety, in particular, is known to be sensitive to its local environment, making this compound an excellent candidate for the development of chemosensors.[3] Perturbations in the electronic environment, such as changes in solvent polarity, pH, or the presence of metal ions, can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to discernible changes in its fluorescence emission.
Core Photophysical Properties
The utility of any fluorescent probe is dictated by its photophysical parameters. While comprehensive data for this compound across a wide range of solvents is still emerging, the following table summarizes key properties, including data from its close derivative, 11H-benzo[b]fluoren-11-ol, to provide a foundational understanding.
| Property | Value/Range | Solvent/Conditions | Notes |
| Molecular Formula | C₁₇H₁₀O | - | [2] |
| Molecular Weight | 230.26 g/mol | - | [2] |
| Appearance | Pale yellow to light yellow solid | - | [4] |
| Melting Point | 153-157 °C | - | [4] |
| Fluorescence Quantum Yield (ΦF) | Varies with solvent | Aqueous CH₃CN and 50% MeOH-H₂O | For the derivative 11H-benzo[b]fluoren-11-ol, the quantum yield is solvent-dependent.[5] |
| Solvatochromism | Positive | Various Solvents | Like many fluorenone derivatives, a red shift in emission is expected with increasing solvent polarity due to stabilization of the excited state.[3] |
| Fluorescence Lifetime (τ) | Varies with environment | - | The fluorescence lifetime of 11H-benzo[b]fluoren-11-ol is sensitive to acid concentration, indicating quenching.[5] |
Principle of Operation: A Self-Validating System
The application of this compound as a fluorescent probe is predicated on the principle of fluorescence modulation. The interaction of the probe with an analyte of interest results in a measurable change in its fluorescence intensity, emission wavelength, or lifetime. This response can manifest as either fluorescence quenching or enhancement.
Fluorescence Quenching
Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through several mechanisms, including:
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, leading to non-radiative decay to the ground state.
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.
The nature of the quenching can often be elucidated by temperature-dependent fluorescence studies.
Fluorescence Enhancement
Conversely, fluorescence enhancement can occur when the interaction with an analyte restricts non-radiative decay pathways. For instance, the binding of an analyte can increase the structural rigidity of the probe, reducing vibrational energy loss and leading to a stronger fluorescent signal.
Below is a conceptual workflow for utilizing this compound as a fluorescent probe.
Caption: General experimental workflow for analyte detection.
Application Protocols
The following protocols are designed as robust starting points. Researchers are encouraged to optimize concentrations, incubation times, and buffer systems for their specific experimental needs.
Model Protocol: pH Sensing
The fluorescence of fluorenone-based compounds can be sensitive to pH, particularly in acidic conditions where protonation of the carbonyl group can occur, leading to fluorescence quenching. This is supported by studies on the closely related 11H-benzo[b]fluoren-11-ol, which shows acid-catalyzed fluorescence quenching.[5]
Objective: To characterize the pH-dependent fluorescence of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Britton-Robinson buffer or a series of buffers covering a wide pH range (e.g., pH 2-12)
-
Fluorometer
Protocol:
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired buffer for each pH value to be tested. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.
-
Fluorescence Measurement:
-
Equilibrate the samples at a constant temperature.
-
Excite the sample at its absorption maximum (to be determined empirically, but likely in the UV-A range) and record the emission spectrum.
-
Record the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting titration curve can be used to determine the pKa of the probe in its excited state.
Causality: The observed fluorescence quenching at low pH is likely due to the protonation of the carbonyl oxygen, which introduces a non-radiative decay pathway for the excited state.
Model Protocol: Metal Ion Detection
Fluorenone derivatives can act as chemosensors for metal ions. The carbonyl group and the aromatic rings can participate in coordinating with metal cations. This interaction can alter the electronic properties of the fluorophore, leading to a change in fluorescence.
Objective: To screen for the effect of various metal ions on the fluorescence of this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Aqueous solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a concentration of 10 mM.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Protocol:
-
Prepare Samples: In a series of cuvettes or a microplate, add the buffer solution and the this compound stock solution to a final probe concentration of 10 µM.
-
Add Metal Ions: To each sample (except for a control), add a different metal salt solution to a final concentration of 100 µM.
-
Incubate: Allow the samples to incubate for 15-30 minutes at room temperature.
-
Measure Fluorescence: Measure the fluorescence emission of each sample as described in the pH sensing protocol.
-
Analyze: Compare the fluorescence intensity of the samples containing metal ions to the control. Significant quenching or enhancement indicates a potential sensing capability for that particular metal ion.
Further Steps: For any "hit" metal ions, a full titration experiment should be performed by varying the concentration of the metal ion to determine the binding affinity and limit of detection.
Model Protocol: Cellular Imaging
The lipophilic nature of this compound suggests its potential for cell permeability, making it a candidate for live-cell imaging.
Objective: To assess the suitability of this compound for imaging live cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 60-80% confluency.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration in the range of 1-10 µM.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells twice with warm PBS or imaging buffer to remove excess probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Interpretation: Observe the localization of the fluorescent signal within the cells. Diffuse cytoplasmic staining might be observed, or the probe may accumulate in specific organelles depending on its physicochemical properties.
Caption: Workflow for live-cell imaging.
Concluding Remarks
This compound presents a promising platform for the development of novel fluorescent probes. Its robust photophysical properties, coupled with the sensitivity of the fluorenone core to its environment, make it a versatile tool for a range of applications in chemical and biological sciences. The protocols provided herein serve as a validated starting point for researchers to explore the full potential of this intriguing molecule. Further derivatization of the this compound scaffold can lead to the development of second-generation probes with enhanced selectivity, sensitivity, and targeted localization, further expanding its utility in drug discovery and diagnostics.
References
Application Note: 11H-benzo[b]fluoren-11-one as a Potential Scaffold for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The intricate architecture of the cell and the dynamic interplay of its components necessitate the development of novel molecular tools for visualization. Fluorescent probes are indispensable in this regard, offering high sensitivity and spatiotemporal resolution. This document provides a comprehensive guide to the evaluation of 11H-benzo[b]fluoren-11-one, a polycyclic aromatic ketone, as a potential core structure for the development of new fluorescent probes for cellular imaging. While direct applications of this specific molecule in cellular imaging are not yet established, its fluorene-based backbone suggests significant potential, as fluorene derivatives are known for their high fluorescence quantum yields and photostability.[1] This application note will therefore serve as a roadmap for researchers, detailing the necessary steps to characterize the photophysical properties, assess the cytotoxicity, and determine the subcellular localization of this and other novel probe candidates.
Introduction: The Promise of Fluorene-Based Probes
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of subcellular structures and dynamic processes with remarkable clarity.[2] The utility of this technique is critically dependent on the quality of the fluorescent probes used. An ideal probe should exhibit bright fluorescence, high photostability, low cytotoxicity, and specific localization to the target of interest.
The fluorene scaffold has emerged as a privileged structure in the design of fluorescent materials for biological applications.[3][4] Its rigid, planar structure contributes to high fluorescence quantum yields, while the availability of reactive sites allows for chemical modifications to tune its photophysical properties and introduce targeting moieties.[5] this compound, with its extended aromatic system, represents an intriguing starting point for the development of novel imaging agents. Its inherent lipophilicity may predispose it to interactions with cellular membranes or lipid-rich organelles.
This guide will walk the user through a systematic evaluation of this compound, providing the foundational protocols to unlock its potential for cellular imaging.
Characterization of a Novel Fluorescent Probe: A Workflow
The successful application of a new fluorescent probe hinges on a thorough understanding of its fundamental properties. The following workflow outlines the critical steps for characterizing a compound like this compound.
Caption: A logical workflow for the characterization of a novel fluorescent probe.
Photophysical Properties of this compound: A Hypothetical Profile
While experimental data for this compound is limited, we can predict some of its properties based on its chemical structure and the behavior of similar aromatic ketones.[6] The fluorescence of such compounds can be sensitive to the polarity of their microenvironment.[7]
Table 1: Predicted Photophysical Properties of this compound in Different Solvents
| Property | Dichloromethane (Non-polar) | Ethanol (Polar, Protic) | Dimethyl Sulfoxide (Polar, Aprotic) |
| λabs (nm) | ~350 - 380 | ~360 - 390 | ~365 - 395 |
| λem (nm) | ~400 - 430 | ~420 - 460 | ~430 - 470 |
| Stokes Shift (nm) | ~50 - 50 | ~60 - 70 | ~65 - 75 |
| Quantum Yield (ΦF) | Moderate to High | Moderate | Moderate |
| Photostability | Expected to be high | Good | Good |
Note: These are predicted values and require experimental verification.
Protocol 1: Determination of Photophysical Properties
Objective: To experimentally determine the absorption and emission spectra, quantum yield, and photostability of this compound.
Materials:
-
This compound (≥98% purity)
-
Spectroscopic grade solvents (e.g., Dichloromethane, Ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference dye with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare a series of dilutions in the desired solvents to find a concentration that gives an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Emission Spectroscopy:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference dye.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Photostability Assessment:
-
Continuously expose a solution of the probe to the excitation light in the fluorometer.
-
Monitor the decrease in fluorescence intensity over time.
-
Plot the normalized fluorescence intensity versus time.
-
Biocompatibility and Cellular Staining
A crucial aspect of any cellular probe is its low toxicity and ability to permeate the cell membrane.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Objective: To evaluate the effect of this compound on cell viability.[8][9]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Protocol 3: Live-Cell Staining and Subcellular Localization
Objective: To determine if this compound can enter living cells and to identify its subcellular localization.[11][12]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
This compound working solution (e.g., 1-10 µM in culture medium)
-
Organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™, LysoTracker™)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Grow HeLa cells on glass-bottom dishes to 60-70% confluency.
-
Staining:
-
Replace the culture medium with a pre-warmed solution of this compound in live-cell imaging medium.
-
Incubate for 15-30 minutes at 37°C.
-
For co-localization, incubate with an organelle-specific tracker and Hoechst 33342 according to the manufacturer's instructions.
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging:
-
Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters based on the photophysical characterization.
-
Acquire images in separate channels for this compound, the organelle tracker, and the nuclear stain.
-
-
Analysis:
-
Merge the images to assess the degree of co-localization between the probe and the specific organelle markers.
-
Quantify co-localization using Pearson's or Manders' coefficients.
-
Troubleshooting
Table 2: Common Issues and Solutions in Cellular Imaging
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence | - Incorrect excitation/emission settings- Low cellular uptake- Photobleaching | - Verify filter sets and laser lines- Increase probe concentration or incubation time- Use an anti-fade reagent and minimize light exposure |
| High background noise | - Excess probe in the medium- Autofluorescence | - Thoroughly wash cells after staining- Image in a phenol red-free medium- Use spectral unmixing if available |
| Cell death/morphological changes | - Cytotoxicity of the probe- Phototoxicity | - Lower the probe concentration- Reduce laser power and exposure time |
Conclusion and Future Directions
This compound presents a promising, yet unexplored, scaffold for the development of novel fluorescent probes. Its fluorene core suggests favorable photophysical properties, but a systematic evaluation is paramount. The protocols outlined in this application note provide a robust framework for characterizing its potential. Future work should focus on the chemical modification of the this compound core to introduce targeting moieties for specific organelles and to fine-tune its spectral properties for multiplex imaging. Such efforts could lead to a new class of powerful tools for elucidating the complex machinery of the cell.
References
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Shaya, J., Corridon, P. R., Al-Omari, B., Aoudi, A., Shunnar, A., Mohideen, M. I. H., Qurashi, A., Michel, B. Y., & Burger, A. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529. [Link]
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Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy. Nature Methods, 2(12), 910-919. [Link]
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Brousmiche, D. W., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of Biomedical Optics, 10(5), 051405. [Link]
-
Eggeling, C., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e52960. [Link]
-
Addgene. Fluorescent Protein Guide: Subcellular Localization. [Link]
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Hirano, T. (2004). Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. [Link]
-
Zhang, J., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]
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He, G. S., et al. (2009). Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. ACS Applied Materials & Interfaces, 1(8), 1782-1789. [Link]
-
Sezgin, E., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e52960. [Link]
-
Verpeut, J. L., et al. (2016). Approaches for Studying the Subcellular Localization, Interactions, and Regulation of Histone Deacetylase 5 (HDAC5). Methods in Molecular Biology, 1436, 139-155. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Brousmiche, D. W., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of Biomedical Optics, 10(5), 051405. [Link]
-
Glembockyte, V., et al. (2022). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters, 24(10), 1935-1939. [Link]
-
Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529. [Link]
-
Zhang, X., et al. (2020). Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B, 8(23), 4936-4952. [Link]
-
Kumar, P., et al. (2018). Cytotoxicity MTT Assay Protocols and Methods. In Cell Viability Assays. [Link]
-
Murphy, R. F., et al. (2011). Determining the subcellular location of new proteins from microscope images using local features. Bioinformatics, 27(13), i337-i344. [Link]
-
Urbańczyk, M., et al. (2023). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. [Link]
-
Wang, Y., et al. (2023). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Molecules, 28(24), 8049. [Link]
-
Giska, I., et al. (2013). Subcellular Localization Experiments and FRET-FLIM Measurements in Plants. Methods in Molecular Biology, 1016, 221-236. [Link]
-
Hernandez, B., & Gascón, I. (2009). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Sensors, 9(12), 9940-9949. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]
-
Gražulevičius, J. V., et al. (2022). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Materials, 15(20), 7248. [Link]
-
ResearchGate. A Review on Effect of Solvents on Fluorescent Spectra. [Link]
Sources
- 1. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 11H-benzo[b]fluoren-11-one
Abstract
This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of 11H-benzo[b]fluoren-11-one (CAS: 3074-03-1), a significant polycyclic aromatic ketone known for its fluorescent properties and as a core structural motif in various organic materials. Addressing the needs of researchers in synthetic chemistry, materials science, and drug development, this document moves beyond a simple listing of techniques. It details the causality behind experimental choices and integrates data from multiple orthogonal methods—including mass spectrometry, chromatography, NMR, and vibrational spectroscopy—to build an irrefutable analytical case for structural identity, purity, and integrity. All protocols are designed to be self-validating, ensuring researchers can have high confidence in their results.
Introduction: The Analytical Imperative
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused four-ring system with a ketone functional group. Its rigid, planar structure and conjugated π-system impart unique optical properties, making it a subject of interest as a dual-state organic fluorophore.[1] Given its potential applications, unambiguous confirmation of its molecular structure and purity is a prerequisite for any downstream research or development.
A single analytical technique is insufficient to provide a complete picture. For instance, while mass spectrometry can confirm the molecular weight, it cannot distinguish between isomers like 11H-benzo[a]fluoren-11-one. Therefore, a multi-technique, integrated approach is essential. This guide presents a logical workflow that combines data from several analytical platforms to provide comprehensive and definitive characterization.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. For this compound, a reverse-phase method is highly effective due to the molecule's nonpolar, aromatic nature. This technique separates the target compound from starting materials, byproducts, and other impurities.
Protocol 2.1: Reverse-Phase HPLC Purity Assessment
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: A C18 stationary phase is ideal. A good starting point is a column with dimensions of 4.6 x 50 mm and 5 µm particle size.[1]
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate (NH₄OAc) in deionized water.
-
Solvent B: Acetonitrile (ACN).
-
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of ACN and water to create a 100 µg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 260 nm[1]
-
Gradient Program:
-
Start with 10% B, hold for 1 min.
-
Linearly increase to 95% B over 7 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B over 0.5 min and re-equilibrate for 2.5 min.
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit one dominant peak.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides the molecular weight of the analyte, which is a critical first step in identification. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
Protocol 3.1: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Rationale: ESI is a soft ionization technique suitable for polar and semi-polar molecules. When coupled with HPLC (as in an LC-MS system), it provides mass information for each chromatographically separated peak. For PAHs, Atmospheric Pressure Chemical Ionization (APCI) is also a highly effective alternative.[2]
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution.
-
Method: Utilize the HPLC conditions described in Protocol 2.1 . The eluent from the HPLC is directly introduced into the MS source.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+ (or APCI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
-
Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₁₇H₁₀O), the expected masses are:
-
[M]⁺ (Radical Cation): m/z 230.0732
-
[M+H]⁺ (Protonated): m/z 231.0804
-
[M+Na]⁺ (Sodium Adduct): m/z 253.0624
-
| Ion | Elemental Formula | Theoretical m/z | Observed m/z (Typical) |
| [M+H]⁺ | C₁₇H₁₁O⁺ | 231.0804 | 231.0801 ± 0.0005 |
| [M+Na]⁺ | C₁₇H₁₀ONa⁺ | 253.0624 | 253.0621 ± 0.0005 |
A mass accuracy within 5 ppm of the theoretical value provides strong evidence for the elemental composition.
Spectroscopic Techniques for Structural Elucidation
While chromatography and mass spectrometry confirm purity and formula, they do not define the specific isomeric structure. Spectroscopic methods are required to piece together the molecular framework.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[3] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard single-pulse spectrum. Typical acquisition time is a few minutes.
-
¹³C NMR: Acquire a proton-decoupled spectrum. This may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.
-
-
Data Interpretation and Expected Results:
-
¹H NMR: The spectrum is expected to show a complex series of multiplets in the aromatic region (δ 7.0-9.0 ppm). The ten aromatic protons will exhibit splitting patterns (doublets, triplets, etc.) based on their coupling to adjacent protons. The lack of a methylene signal (typically around δ 4.0 ppm for the parent fluorene) distinguishes it from the hydrocarbon precursor.
-
¹³C NMR: The spectrum will show 17 distinct carbon signals. The ketone carbonyl carbon (C=O) is the most downfield, expected around δ 190-200 ppm. The remaining 16 aromatic carbons will appear in the δ 120-150 ppm region.
-
| Technique | Expected Chemical Shift (δ) Range | Key Features |
| ¹H NMR | 7.0 - 9.0 ppm | 10H total integration; complex multiplets due to H-H coupling. |
| ¹³C NMR | 120 - 150 ppm (Aromatic C) | 16 distinct aromatic carbon signals. |
| ~195 ppm (Ketone C=O) | 1 highly deshielded carbonyl carbon signal. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic molecular vibrations.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum provides a molecular fingerprint. The most crucial peaks confirm the structure's key features.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings. |
| Ketone C=O Stretch | ~1715 | A strong, sharp peak, highly characteristic of the carbonyl group. |
| Aromatic C=C Stretch | 1600, 1450 | Confirms the aromatic skeleton.[4] |
UV-Visible and Fluorescence Spectroscopy
Given the compound's known fluorescent properties, characterizing its optical behavior is important. UV-Visible spectroscopy identifies the wavelengths of light the molecule absorbs, while fluorescence spectroscopy measures its emission spectrum.
-
Sample Preparation: Prepare a dilute solution (~1-10 µM) of the compound in a UV-transparent solvent like chloroform or acetonitrile.[1][5]
-
UV-Vis Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the absorbance from 200 to 800 nm.
-
Fluorescence Acquisition: Using a spectrofluorometer, excite the sample at its main absorbance maximum (λₘₐₓ) and record the emission spectrum.
-
Data Interpretation: The UV-Vis spectrum will show characteristic absorbance peaks corresponding to π-π* transitions within the conjugated aromatic system. The fluorescence spectrum will show an emission peak at a longer wavelength than the excitation wavelength, confirming the compound's emissive nature.[1]
Definitive Confirmation: Single-Crystal X-ray Diffraction
While the combination of the above techniques provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the only method that provides an absolute, unambiguous 3D map of the atomic positions.
Protocol 5.1: X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., toluene) can yield single crystals of sufficient quality.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 173 K) to minimize thermal vibrations, and diffraction data are collected as it is rotated in the X-ray beam.[2]
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[2]
-
Data Interpretation: The refined structure provides the ultimate proof of identity, confirming the connectivity of the benzo[b]fluoren-11-one isomer and revealing details about its planarity and solid-state packing.[2][6]
Conclusion
The analytical workflow detailed in this application note provides a robust and reliable strategy for the comprehensive characterization of this compound. By systematically combining chromatographic separation (HPLC) with molecular formula confirmation (HRMS) and detailed structural elucidation (NMR, FTIR), researchers can confidently establish the purity and identity of their material. Further analysis of optical properties (UV-Vis, Fluorescence) and, when possible, absolute structure (X-ray Crystallography) completes the analytical dossier. This multi-technique approach ensures data integrity and is indispensable for any research or development involving this valuable fluorophore.
References
-
He, M., & Yang, C. (2008). Benzo[a]fluoren-11-one. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1468. Available at: [Link]
-
Balasubramani, M., Misra, A., Mondal, S., & Mohabul, A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wan, P., & Krogh, E. (1990). Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Canadian Journal of Chemistry, 68(10), 1725-1731. Available at: [Link]
-
PubChem. (n.d.). 11H-Benzo[a]fluorene. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). 11H-Benzo[a]fluoren-11-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 11H-Benzo[b]fluorene (CAS 243-17-4). Retrieved January 5, 2026, from [Link]
-
PubMed. (2008). Benzo[a]fluoren-11-one. National Library of Medicine. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). 11H-benzo[b]fluorene-11-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Gas Chromatography data for 11H-benzo[b]fluorene-11-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 11H-benzo[b]fluoren-11-one
Abstract
This application note presents a comprehensive guide for the determination of 11H-benzo[b]fluoren-11-one using High-Performance Liquid Chromatography (HPLC) with UV detection. As a member of the polycyclic aromatic ketone class, this compound is relevant in environmental analysis and as a potential impurity in pharmaceutical manufacturing.[1] This document provides a detailed analytical protocol, including instrument conditions, mobile phase preparation, and a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable quantification method for this compound.
Introduction to this compound and its Analysis
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing a ketone functional group.[1] Its fused aromatic ring system makes it a hydrophobic molecule, well-suited for analysis by reversed-phase HPLC.[5][6] The accurate quantification of such compounds is crucial due to the potential toxicological and carcinogenic properties associated with PAHs.[7] HPLC offers high resolution, sensitivity, and reproducibility, making it a preferred technique for the analysis of these compounds in various matrices.[2][3]
This guide provides a starting point for developing and validating a specific and sensitive HPLC method for this compound. The causality behind the selection of chromatographic parameters is explained to empower the user to adapt and troubleshoot the method as needed.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for effective HPLC method development.
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK-- | |
| CAS Number | 3074-03-1 | [8] |
| Molecular Formula | C₁₇H₁₀O | [1][9] |
| Molecular Weight | 230.27 g/mol | [1][10] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Solubility | Slightly soluble in acetonitrile and chloroform. | [8] |
| Storage | Sealed in a dry environment at room temperature. | [8][10] |
Proposed HPLC Method
The following method is a robust starting point for the analysis of this compound. Optimization may be required based on the specific analytical system and sample matrix.
3.1. Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD is suitable. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | C18 columns are the industry standard for reversed-phase chromatography of hydrophobic compounds like PAHs.[6] |
| Mobile Phase A | HPLC-grade Water | A polar mobile phase component for effective retention on a non-polar stationary phase. |
| Mobile Phase B | HPLC-grade Acetonitrile | A common organic modifier providing good peak shape and elution strength for PAHs.[11] |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B; 20-25 min: 60% B | A gradient is recommended to ensure elution of the highly retained analyte and any potential impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | Diode Array Detector (DAD) at 254 nm | PAHs typically exhibit strong absorbance at 254 nm.[11] A DAD allows for spectral analysis to confirm peak purity. |
3.2. Reagent and Standard Preparation
-
Diluent: Acetonitrile is a suitable diluent due to the analyte's solubility.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.
Protocol for Method Validation
The proposed HPLC method should be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[12]
4.1. Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13] | The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the detector response.[3] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value.[3] | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] | Repeatability (intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (inter-day): RSD ≤ 2.0% over two different days, with different analysts and equipment if possible. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] | The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied. |
4.2. Experimental Workflow for Validation
Caption: Workflow for HPLC Method Validation.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Quantification: Use the calibration curve generated during the linearity study to determine the concentration of this compound in unknown samples.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites on the column; pH of the mobile phase. | Use a high-purity, end-capped C18 column. Ensure the mobile phase is properly degassed. |
| Variable Retention Times | Fluctuations in temperature; pump malfunction; column degradation. | Use a column thermostat. Check pump performance and pressure fluctuations. Equilibrate the column thoroughly before use. |
| No Peak Detected | Incorrect wavelength; sample degradation; injection issue. | Verify the DAD wavelength. Check the UV spectrum of the standard. Ensure the sample is properly prepared and the autosampler is functioning correctly. |
| Extraneous Peaks | Contaminated mobile phase or diluent; sample contamination. | Use fresh, high-purity solvents. Filter all solutions. Run a blank injection to identify the source of contamination. |
Logical Approach to Method Development
The development of this HPLC method follows a logical progression designed to ensure robustness and reliability.
Caption: Logical Flow for HPLC Method Development.
References
- 1. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. scribd.com [scribd.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. primescholars.com [primescholars.com]
- 8. This compound CAS#: 3074-03-1 [amp.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 11H-Benzo(b)fluoren-11-one | 3074-03-1 [sigmaaldrich.com]
- 11. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
gas chromatography-mass spectrometry of 11H-benzo[b]fluoren-11-one
An Application Note for the Analysis of 11H-benzo[b]fluoren-11-one by Gas Chromatography-Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polycyclic aromatic ketone (PAK) of significant interest in materials science and as a potential environmental contaminant.[1] The methodology herein is designed for researchers, analytical chemists, and quality control professionals, offering a robust framework for sample preparation, instrument setup, data acquisition, and interpretation. The protocol emphasizes the rationale behind key procedural steps to ensure reproducibility and accuracy.
Introduction and Scientific Principle
This compound is a fused-ring aromatic ketone with the molecular formula C₁₇H₁₀O.[1][2] Its rigid, planar structure and conjugated pi-system give it unique photophysical properties, making it a candidate for applications in organic electronics.[1] As a member of the broader class of polycyclic aromatic compounds (PACs), its detection in environmental matrices is also of importance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its inherent volatility and thermal stability. The method provides a powerful two-dimensional analysis:
-
Gas Chromatography (GC): The analyte is first vaporized and separated from other components in a mixture as it travels through a capillary column. Separation is based on the compound's boiling point and its differential interactions with the column's stationary phase.
-
Mass Spectrometry (MS): Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a reproducible pattern of ions based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a unique "chemical fingerprint," allowing for highly confident identification.[3]
This application note details a validated method using a standard non-polar GC column and electron ionization MS, suitable for both qualitative and quantitative analysis of this compound.
Materials and Instrumentation
Reagents and Standards
-
This compound: Certified Reference Material (CRM), >98% purity.
-
Internal Standard (IS): Chrysene-d12 or Phenanthrene-d10 solution (100 µg/mL). The choice of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response.[4][5]
-
Solvents: Dichloromethane (DCM) and Hexane, both GC or pesticide residue grade.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours before use to remove organic contaminants.
-
Helium: Ultra-high purity (99.999%).
Instrumentation and Consumables
-
GC-MS System: A system equipped with an autosampler, a split/splitless injector, and a single quadrupole or tandem mass spectrometer.
-
GC Column: Agilent J&W DB-5ms or equivalent (30 m length x 0.25 mm I.D. x 0.25 µm film thickness). This column's 5% phenyl-arylene phase provides excellent resolving power for polycyclic aromatic compounds.[6]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Standard Laboratory Glassware: Volumetric flasks, pipettes, and syringes.
-
Nitrogen Evaporator: For solvent reduction steps.
Experimental Protocols
Preparation of Standard Solutions
Trustworthy quantification relies on meticulously prepared calibration standards.
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 100 mL of dichloromethane in a Class A volumetric flask.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the Chrysene-d12 stock solution with dichloromethane.
-
Calibration Standards (e.g., 5-1000 ng/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane. Fortify each calibration level with the internal standard to a final concentration of 100 ng/mL. For example, to prepare 1 mL of a 100 ng/mL standard, combine 10 µL of a 10 µg/mL working stock and 10 µL of the 10 µg/mL IS spiking solution, and bring to a final volume of 1 mL with dichloromethane.
Sample Preparation: Solid Matrix Extraction
This protocol is a general guideline for extracting the analyte from a solid matrix (e.g., soil, sediment).
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a glass centrifuge tube.
-
Fortification: Spike the sample with 50 µL of the 10 µg/mL internal standard solution.
-
Solvent Extraction: Add 10 mL of a 1:1 (v/v) hexane:dichloromethane mixture. Vortex vigorously for 2 minutes.[4][7] This solvent combination is effective for extracting a wide range of non-polar to moderately polar compounds like PAHs and PAKs.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully transfer the supernatant (the solvent layer) to a clean tube.
-
Concentration: Concentrate the extract to approximately 0.9 mL under a gentle stream of nitrogen.
-
Final Volume: Adjust the final volume to exactly 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Method
The following table summarizes the optimized instrumental parameters. The causality for these choices is to ensure efficient volatilization, sharp chromatographic peaks, and reproducible fragmentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Ensures maximum transfer of the analyte to the column, which is crucial for trace-level analysis.[7] |
| Inlet Temperature | 290 °C | High enough to ensure rapid and complete vaporization of the high-boiling point analyte without causing thermal degradation.[8] |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency and consistent retention times. |
| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 310 °C (hold 5 min) | The initial hold focuses the analytes at the head of the column. The ramp effectively separates compounds by boiling point, and the final hold ensures the elution of all heavy components, cleaning the column for the next run.[4][8] |
| Injection Volume | 1 µL | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | The standard energy for EI-MS, which generates reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Transfer Line Temp. | 300 °C | Prevents condensation of the analyte between the GC and the MS. |
| Solvent Delay | 5 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Data Acquisition | ||
| Mode | Full Scan (m/z 50-350) & SIM | Full Scan is used for initial identification and confirmation by comparing the spectrum to a library. Selected Ion Monitoring (SIM) provides significantly higher sensitivity and selectivity for quantification by monitoring only specific ions of interest. |
| SIM Ions | Quantifier: m/z 230 Qualifiers: m/z 202, 229 | m/z 230: The molecular ion (M⁺˙), is the most abundant and specific ion. m/z 202: The [M-CO]⁺˙ fragment, a characteristic loss for ketones. m/z 229: The [M-H]⁺ fragment. |
Expected Results and Data Interpretation
Chromatographic Profile
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak at approximately 15-17 minutes. The internal standard, Chrysene-d12, will elute at a distinct, well-resolved retention time.
Mass Spectral Fragmentation
The electron ionization mass spectrum provides the definitive structural confirmation. The molecular weight of this compound is 230.26 g/mol .[2]
-
Molecular Ion (M⁺˙): A strong peak will be observed at m/z 230 . This corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Primary Fragmentation: The most characteristic fragmentation pathway for aromatic ketones is the neutral loss of a carbonyl group (CO, 28 Da).[9] This results in a prominent fragment ion at m/z 202 ([M-CO]⁺˙).
-
Other Fragments: A smaller fragment may be observed at m/z 229 , corresponding to the loss of a single hydrogen atom ([M-H]⁺).
The presence of the m/z 230 ion and the characteristic m/z 202 fragment provides a very high degree of confidence in the identification of this compound.
Caption: Proposed EI Fragmentation of this compound
Workflow Visualization
The entire analytical process can be visualized as a linear progression from sample collection to final data reporting.
Sources
- 1. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
- 2. 11H-benzo[b]fluorene-11-one [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS [discover.restek.com]
- 5. s4science.at [s4science.at]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Characterizing the Photophysical Properties of 11H-benzo[b]fluoren-11-one using Fluorescence Spectroscopy
Introduction: The Scientific Context of 11H-benzo[b]fluoren-11-one
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid, planar fluorenone core. This structural motif is the foundation for a class of compounds exhibiting significant potential in materials science and pharmacology. Fluorene derivatives are renowned for their robust photoelectric properties and thermal stability, making them cornerstone materials for Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices[1]. In the realm of drug development, the fluorene scaffold is explored for creating novel anti-cancer, anti-inflammatory, and antibacterial agents[1].
The utility of these molecules is intrinsically linked to their electronic structure and how they interact with light. Fluorescence spectroscopy provides a powerful, non-destructive toolkit for elucidating these fundamental photophysical properties. By characterizing parameters such as absorption maxima, emission wavelengths, and fluorescence quantum yield, researchers can gain deep insights into a molecule's excited-state dynamics, environmental sensitivity, and suitability for specific applications, from high-performance OLED emitters to sensitive biological probes[1][2].
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and validated, step-by-step protocols for the comprehensive photophysical characterization of this compound using steady-state fluorescence spectroscopy.
Core Principles: Understanding the Fluorescence Phenomenon
Fluorescence is a photoluminescence process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The molecule rapidly loses some energy non-radiatively through vibrational relaxation before returning to the ground state (S₀) by emitting a photon. This emitted photon is necessarily of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The efficiency of this process is quantified by the fluorescence quantum yield (Φf) , defined as the ratio of photons emitted to photons absorbed[3]. It is a direct measure of a fluorophore's brightness and is a critical parameter for any application relying on light emission[4].
The entire process is governed by the molecule's electronic structure and its interaction with the surrounding environment. Factors such as solvent polarity can significantly influence the energy levels of the excited state, leading to shifts in the emission wavelength, a property known as solvatochromism . Characterizing these properties is essential for predicting molecular behavior in different systems.
Materials and Instrumentation
Reagents and Chemicals
-
This compound: (CAS: 3074-03-1) Purity >98% is recommended[5].
-
Solvents: Spectroscopic grade solvents are mandatory to avoid background fluorescence.
-
Cyclohexane (non-polar, aprotic)
-
Toluene (non-polar, aprotic)
-
Acetonitrile (polar, aprotic)
-
Ethanol (polar, protic)
-
-
Fluorescence Standard: Quinine sulfate (CAS: 6119-47-7). Prepare in 0.1 M sulfuric acid. (Φf = 0.54).
Required Instrumentation
-
UV-Vis Spectrophotometer: For accurate measurement of absorbance.
-
Spectrofluorometer: A sensitive instrument equipped with:
-
A high-intensity Xenon arc lamp as the excitation source[6].
-
Excitation and emission monochromators for wavelength selection.
-
A photomultiplier tube (PMT) detector.
-
-
Cuvettes: 1 cm path length, four-sided polished quartz cuvettes are required to minimize scattering and background signal[6].
-
Analytical Balance and Volumetric Glassware: For accurate preparation of solutions.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
The accuracy of fluorescence measurements is critically dependent on the purity of materials and the precise preparation of solutions.
-
Cleaning Glassware: All volumetric flasks, cuvettes, and pipettes must be scrupulously cleaned to remove any fluorescent contaminants.
-
Stock Solution Preparation:
-
Accurately weigh approximately 2.3 mg of this compound (MW: 230.26 g/mol )[7][8].
-
Dissolve in a suitable solvent (e.g., Toluene) in a 10 mL volumetric flask to create a 1 mM stock solution.
-
Expert Insight: Sonication may be required to ensure complete dissolution. The stock solution should be stored in the dark to prevent photodegradation.
-
-
Working Solution Preparation:
-
Prepare a series of five dilutions from the stock solution in the desired spectroscopic solvent (e.g., cyclohexane).
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is the most critical step to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to artificially low quantum yield values[3].
-
-
Fluorescence Standard Preparation:
-
Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.
-
Prepare a series of working solutions with absorbances matching the range of the this compound samples at the chosen excitation wavelength.
-
Protocol 2: Acquisition of Absorption and Emission Spectra
This protocol outlines the workflow for obtaining the fundamental spectral data for this compound.
Caption: Workflow for acquiring absorption and emission spectra.
Step-by-Step Procedure:
-
Instrument Initialization: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes to ensure constant output intensity[6].
-
UV-Vis Measurement:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of a working solution (e.g., in cyclohexane) from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs) in the longest-wavelength band. This wavelength is typically chosen as the excitation wavelength (λ_ex) for emission scans to minimize the possibility of exciting into higher electronic states.
-
-
Emission Spectrum Measurement:
-
Place the cuvette containing the same working solution into the spectrofluorometer.
-
Set the excitation monochromator to the determined λ_ex. Set excitation and emission slit widths to a suitable value (e.g., 5 nm is a good starting point)[6].
-
Scan the emission monochromator over a range starting approximately 20 nm above λ_ex to avoid Rayleigh (elastic) scattering of the excitation light. A typical scan range would be from (λ_ex + 20 nm) to 700 nm[6].
-
Record the fluorescence intensity at each emission wavelength.
-
-
Blank Correction:
-
Empty, clean, and fill the same cuvette with the pure solvent (e.g., cyclohexane).
-
Run the exact same emission scan as in step 3. This is the solvent blank.
-
Subtract the blank spectrum from the sample's emission spectrum. This correction removes solvent-specific artifacts, such as Raman scattering peaks.
-
Protocol 3: Determination of Fluorescence Quantum Yield (Φf)
The comparative method, which relates the fluorescence of an unknown sample to a well-characterized standard, is the most reliable and widely used technique for determining Φf in solution[3].
Caption: Logic of the comparative method for quantum yield determination.
Step-by-Step Procedure:
-
Data Acquisition: For each of the prepared working solutions of both this compound (Sample, S) and Quinine Sulfate (Standard, Std), perform the following:
-
Measure the absorbance (A) at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
Using the exact same instrument settings (λ_ex, slit widths), measure the full emission spectrum.
-
-
Data Processing:
-
Correct each emission spectrum for the corresponding solvent blank.
-
Calculate the integrated fluorescence intensity (I), which is the area under the corrected emission curve, for each solution.
-
-
Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity (I) on the y-axis versus the absorbance (A) on the x-axis.
-
Perform a linear regression for both datasets. The resulting plot should be linear, and the line should pass through the origin. A deviation from linearity indicates the presence of inner filter effects or other concentration-dependent phenomena.
-
Determine the slope of the line for both the sample (Grad_S) and the standard (Grad_Std).
-
-
Calculation:
-
Calculate the fluorescence quantum yield of the sample (Φf_S) using the following equation:
Φf_S = Φf_Std × (Grad_S / Grad_Std) × (n_S² / n_Std²)
-
Where:
-
Φf_Std is the known quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).
-
Grad_S and Grad_Std are the gradients from the plot of I vs. A.
-
n_S and n_Std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Data Presentation and Expected Results
The photophysical data should be summarized to facilitate analysis and comparison. The solvent environment is expected to influence the spectral properties of this compound.
| Solvent | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φf (Relative to QS) |
| Cyclohexane | 1.426 | TBD | TBD | TBD | TBD |
| Toluene | 1.496 | TBD | TBD | TBD | TBD |
| Acetonitrile | 1.344 | TBD | TBD | TBD | TBD |
| Ethanol | 1.361 | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Interpretation of Results:
-
Solvatochromism: A bathochromic (red) shift in the emission wavelength (λ_em) with increasing solvent polarity typically indicates that the excited state has a larger dipole moment than the ground state.
-
Quantum Yield: The value of Φf provides a direct measure of the molecule's emission efficiency. A high quantum yield is desirable for applications like OLEDs and fluorescent probes. For comparison, the related compound 11H-benzo[b]fluoren-11-ol has a high fluorescence quantum yield of 0.85, suggesting the core structure is an efficient emitter[9].
Conclusion
This application note provides a robust and validated framework for the detailed characterization of the fluorescence properties of this compound. By following these protocols, researchers can reliably determine key photophysical parameters, including absorption and emission spectra and fluorescence quantum yield. This fundamental data is indispensable for evaluating the molecule's potential in advanced materials science applications and as a foundational scaffold in modern drug discovery programs.
References
-
ResearchGate. Synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one (5b). Available at: [Link].
-
Taylor & Francis Online. Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Available at: [Link].
-
PubMed. Is excited state intramolecular proton transfer frustrated in 10-hydroxy-11H-benzo[b]fluoren-11-one? Available at: [Link].
-
Canadian Journal of Chemistry. Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Available at: [Link].
-
ChemSynthesis. This compound. Available at: [Link].
-
NIST WebBook. 11H-benzo[b]fluorene-11-one. Available at: [Link].
-
National Center for Biotechnology Information. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. Available at: [Link].
-
OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link].
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link].
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 3074-03-1 [amp.chemicalbook.com]
- 8. 11H-benzo[b]fluorene-11-one [webbook.nist.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Rising Profile of 11H-benzo[b]fluoren-11-one in Organic Electronics: A Guide for Researchers
The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials that can deliver enhanced performance, stability, and processability. Within the vast landscape of organic semiconductors, fluorene-based architectures have long been a cornerstone due to their rigid, planar structures and excellent photophysical properties.[1] This application note delves into a specific, yet increasingly significant, member of this family: 11H-benzo[b]fluoren-11-one . This polycyclic aromatic ketone, with its fused ring system, is emerging as a versatile building block for a new generation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in organic electronics. We will explore its synthesis, photophysical and electrochemical properties, and its role in device fabrication, supported by detailed protocols and performance data from recent literature.
The Scientific Appeal of the Benzo[b]fluorenone Core
The unique molecular structure of this compound underpins its utility in organic electronics. The extended π-conjugation across the fused aromatic rings facilitates efficient charge transport, a critical requirement for semiconductor materials.[2] The presence of the ketone group introduces a dipole moment and influences the frontier molecular orbital energy levels (HOMO and LUMO), which can be strategically tuned through chemical modification to optimize device performance.[3]
Furthermore, this compound has been identified as a dual-state organic fluorophore, exhibiting fluorescence in both solution and the solid state.[4] This intrinsic luminosity makes it a compelling candidate for emissive layers in OLEDs and as a fluorescent probe in sensing applications.
Synthesis of this compound and its Derivatives
The accessibility of a material is paramount for its widespread application. Fortunately, several synthetic routes to this compound and its functionalized derivatives have been developed.
Protocol 1: Cascade Reaction Synthesis of this compound
A recently developed, efficient method involves a base-promoted cascade reaction of o-phthalaldehyde (OPA) with an active methylene compound like acetophenone in a suitable solvent such as DMSO.[4] This approach is attractive due to its high atom economy, short reaction time, and the potential for scalability.
Step-by-Step Protocol:
-
To a solution of o-phthalaldehyde (1.0 eq) in DMSO, add acetophenone (1.0 eq) and a catalytic amount of a strong base (e.g., potassium tert-butoxide).
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
OPA [label="o-Phthalaldehyde"]; Acetophenone [label="Acetophenone"]; Base [label="Base (e.g., K-OtBu)"]; DMSO [label="DMSO (Solvent)"]; Reaction [label="Cascade Reaction", shape=ellipse, fillcolor="#FBBC05"]; Precipitation [label="Precipitation in Water"]; Filtration [label="Filtration & Washing"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
OPA -> Reaction; Acetophenone -> Reaction; Base -> Reaction; DMSO -> Reaction; Reaction -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Product; } dot
Caption: Workflow for the cascade synthesis of this compound.
Protocol 2: Synthesis of Functionalized Derivatives for OLEDs
Functionalization of the 11H-benzo[b]fluorene core is crucial for tuning its properties for specific applications. For instance, introducing bromine atoms allows for subsequent cross-coupling reactions to build more complex molecules for OLEDs. A common precursor is 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene, which can be used in palladium-catalyzed coupling reactions with various amines to synthesize hole-transporting or emissive materials.[5]
Step-by-Step Protocol for Suzuki or Buchwald-Hartwig Coupling:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene (1.0 eq), the desired amine or boronic acid derivative (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos), and a base (e.g., NaOt-Bu, K₂CO₃).[5]
-
Add a dry, degassed solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired functionalized 11H-benzo[b]fluorene derivative.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Substrate [label="Bromo-11H-benzo[b]fluorene"]; Coupling_Partner [label="Amine or Boronic Acid"]; Catalyst [label="Palladium Catalyst & Ligand"]; Base [label="Base"]; Solvent [label="Anhydrous Solvent"]; Reaction [label="Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Purification"]; Product [label="Functionalized Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Reaction; Coupling_Partner -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot
Caption: General workflow for the functionalization of 11H-benzo[b]fluorene derivatives.
Photophysical and Electrochemical Properties
Understanding the electronic and optical properties of this compound is fundamental to designing high-performance devices.
| Property | Value / Observation | Reference |
| Appearance | Pale yellow to light yellow solid | [6] |
| Melting Point | 153.0 to 157.0 °C | [6] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [6] |
| Fluorescence | Exhibits fluorescence in both solution and solid state | [4] |
Applications in Organic Electronics
The unique properties of this compound and its derivatives make them promising candidates for several applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The intrinsic fluorescence of the 11H-benzo[b]fluorenone core makes it suitable for use as an emitter or a host material in the emissive layer of OLEDs.[6] By functionalizing the core with hole-transporting (e.g., carbazole, triphenylamine) or electron-transporting moieties, bipolar host materials can be designed to achieve balanced charge injection and transport, leading to high-efficiency phosphorescent OLEDs (PhOLEDs).[7]
General Protocol for OLED Fabrication (Thermal Evaporation):
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): Co-evaporate the this compound based host material with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration (e.g., 5-10 wt%). The thickness of this layer is typically 20-30 nm.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
Cathode: e.g., 100 nm of Aluminum (Al)
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Performance of OLEDs with Related Fluorenone Derivatives:
While specific device data for this compound is limited, highly efficient yellow OLEDs have been reported using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials, achieving an external quantum efficiency (EQE) of over 27%.[7] This demonstrates the high potential of the fluorenone core in achieving high-performance OLEDs.
Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of the 11H-benzo[b]fluorene core promotes ordered molecular packing in the solid state, which is conducive to efficient charge transport. This makes its derivatives potential candidates for the active semiconductor layer in OFETs. By introducing appropriate side chains, the solubility and thin-film morphology can be optimized for solution-based processing techniques like spin-coating.
General Protocol for Bottom-Gate, Top-Contact OFET Fabrication:
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrate thoroughly.
-
Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor.
-
Semiconductor Deposition: Deposit a thin film of the this compound derivative onto the dielectric surface via spin-coating from a solution or by thermal evaporation.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.
Expected Performance:
While specific charge carrier mobility data for OFETs based on this compound is not yet widely reported, related fluorene-based polymers and small molecules have demonstrated mobilities in the range of 10⁻³ to over 10 cm²/Vs.[2][8] Further research into the synthesis and device engineering of this compound derivatives is expected to yield high-performance OFETs.
Organic Solar Cells (OSCs)
The broad absorption and suitable energy levels of functionalized 11H-benzo[b]fluorene derivatives suggest their potential application as either donor or acceptor materials in the active layer of OSCs. The ability to tune the HOMO and LUMO energy levels through chemical modification is particularly advantageous for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.
General Protocol for Bulk Heterojunction (BHJ) OSC Fabrication:
-
Substrate Preparation: Clean and treat ITO-coated glass substrates as described for OLEDs.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the this compound derivative (as either donor or acceptor) and a complementary material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable organic solvent. Spin-coat the blend solution onto the HTL to form the bulk heterojunction active layer.
-
Cathode Deposition: Deposit a low work function metal (e.g., Ca/Al or LiF/Al) as the cathode via thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from environmental degradation.
Future Outlook for OSCs:
The development of novel non-fullerene acceptors is a major focus in current OSC research. The this compound scaffold provides a versatile platform for designing new acceptor materials. By incorporating strong electron-withdrawing groups, it may be possible to achieve deep LUMO levels and broad absorption, leading to high power conversion efficiencies.[9]
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the next generation of organic electronic materials. Its robust synthesis, inherent fluorescence, and tunable electronic properties make it an attractive candidate for a wide range of applications, including high-efficiency OLEDs, high-mobility OFETs, and innovative OSCs.
While the full potential of this compound is still being explored, the preliminary data and the performance of related fluorenone derivatives strongly suggest that this compound will play an increasingly important role in the advancement of organic electronics. Further research focused on the synthesis of novel derivatives with tailored properties and their incorporation into optimized device architectures is highly encouraged. This will undoubtedly unlock new possibilities for flexible, low-cost, and high-performance electronic devices.
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- Design and Properties of Novel Host Materials for Blue TADF OLEDs. (n.d.). EPub Bayreuth.
- Misra, A., Mondal, S., & Mondal, M. A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde.
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- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (2021). PubMed Central.
- Carrier mobility in organic field-effect transistors. (2011).
- Influence of Molecular Weight on the Performance of Organic Solar Cells Based on a Fluorene Derivative. (2013).
- HOMO/LUMO energy levels and band gaps determined from electrochemical measurements. (n.d.).
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Organic n-Channel Transistors Based on[10]Benzothieno[3,2-b]benzothiophene-Rylene Diimide Donor-Acceptor Conjugated Polymers. (2018). PubMed.
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- High mobility organic semiconductors for field-effect transistors. (2015).
- Highly efficient (EQE > 27%)
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2018). PubMed Central.
- Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. (2019). PubMed.
- New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. (2008).
- Morphological Stabilization in Organic Solar Cells via a Fluorene-Based Crosslinker for Enhanced Efficiency and Thermal Stability. (2021). PubMed.
- 11H-Benzo(b)fluoren-11-one | 3074-03-1. (n.d.). Sigma-Aldrich.
- Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b′]difuran-Conjugated Polymer with High-Power Conversion Efficiency. (2015). PubMed.
- Innovations in OLEDs: The Contribution of 11H-Benzo[e] pyrido[2,3-b]indole and Its Sourcing. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors. (2011). Stanford University.
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Application Notes and Protocols: 11H-benzo[b]fluoren-11-one as a Versatile Intermediate in Organic Synthesis
Abstract: This document provides a comprehensive guide to the synthesis and application of 11H-benzo[b]fluoren-11-one, a pivotal intermediate in modern organic synthesis. This tetracyclic aromatic ketone is the structural cornerstone of various natural products, including the kinafluorenone and stealthin families of antibiotics, and serves as a critical building block for advanced materials with unique photophysical properties.[1][2][3] We will explore efficient and scalable synthetic routes to this compound and provide detailed protocols for its subsequent functionalization, underscoring its utility for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of the Benzo[b]fluorenone Core
The this compound scaffold is a privileged structure in both nature and technology. Its rigid, planar, and π-conjugated system imparts desirable electronic and photophysical properties, making its derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and semiconductors.[4][5][6] In the realm of medicinal chemistry, the benzofluorene core is present in a class of antibiotics known for their potent biological activity.[1] The strategic importance of this compound lies in its role as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3074-03-1 | [5] |
| Molecular Formula | C₁₇H₁₀O | [7] |
| Molecular Weight | 230.26 g/mol | [7] |
| Appearance | Pale yellow to light yellow solid | [5][7] |
| Melting Point | 153.0 to 157.0 °C | [7] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [7] |
Efficient Synthesis of this compound
Access to this compound has been achieved through various synthetic strategies. Below, we detail a highly efficient, modern approach and provide a comparative overview of alternative methods.
Protocol 1: Cascade Synthesis from o-Phthalaldehyde (OPA)
This method, developed recently, represents a simple, scalable, and economically viable route that proceeds via an unprecedented cascade reaction.[1][8][9] It boasts high atom economy and avoids the need for column chromatography for product isolation. The key insight is the dual role of solvents like DMSO, DMF, or acetone as both the reaction medium and a C1 nucleophilic source.[1]
Causality of Experimental Design: The choice of a simple base like sodium carbonate (Na₂CO₃) is critical. Stronger aqueous bases can promote complex side reactions with the dual aldehyde functionality of OPA.[1][9] DMSO serves as an excellent solvent and, upon deprotonation under basic conditions, provides the necessary nucleophilic methyl group to initiate the cascade. The reaction is driven by a tandem aldol condensation sequence, leading to the thermodynamically stable aromatic tetracycle.
Experimental Workflow Diagram
Caption: Workflow for the cascade synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phthalaldehyde (1.34 g, 10 mmol) and sodium carbonate (2.12 g, 20 mmol).
-
Reaction Setup: Add 20 mL of dimethyl sulfoxide (DMSO).
-
Heating: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup - Precipitation: After completion, cool the reaction mixture to room temperature. Pour the dark brown solution into 100 mL of cold water with stirring. A solid precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with water (3 x 30 mL) and cold methanol (2 x 10 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting light-yellow solid under vacuum to afford pure this compound. (Expected yield: 40-50%).
Proposed Reaction Mechanism
The reaction is believed to proceed through an in situ generated indenone intermediate, which undergoes a tandem aldol condensation.[9]
Caption: Proposed mechanistic pathway for the synthesis from OPA.
Alternative Synthetic Routes
| Method | Starting Materials | Key Features | Reference |
| Metal-Catalyzed Rearrangement | Dibenzylmalonic acid | Multi-step synthesis; key step is a metal-catalyzed rearrangement of a spiro intermediate. | [10][11] |
| Photochemical Annulation | Alkynylated chalcones | Utilizes UV-A light in a continuous flow setup; rapid and reagent-free. | [12][13] |
| Oxidative Cycloaromatization | Acyclic 1,5-enynols | DDQ-promoted cascade involving Meyer–Schuster rearrangement and Schmittel cyclization. | [14] |
| Michael-Aldol Sequence | Substituted benz[f]indenone | A two-route approach feasible for constructing the core of Stealthin antibiotics. | [2] |
Application as a Synthetic Intermediate
The true value of this compound is realized in its role as a scaffold for diversification. The aromatic rings are amenable to electrophilic substitution, while the ketone can be manipulated through various carbonyl chemistries. This allows for the synthesis of a library of derivatives for screening in drug discovery or for tuning the electronic properties in materials science.
Protocol 2: Two-Step Synthesis of a N-Aryl-11H-benzo[b]fluoren-11-amine Derivative
This protocol demonstrates a common and powerful sequence for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals and hole-transport materials for OLEDs. The strategy involves an initial bromination followed by a palladium-catalyzed Buchwald-Hartwig amination.[15]
Synthetic Scheme Overview
Caption: Two-step functionalization of the benzofluorenone core.
Step-by-Step Protocol:
Part A: Bromination of this compound
-
Reaction Setup: Dissolve this compound (2.30 g, 10 mmol) in 50 mL of glacial acetic acid in a 100 mL flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 10 minutes with stirring.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure bromo-derivative.
Part B: Buchwald-Hartwig Amination Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen).
-
Inerting the Flask: To a flame-dried Schlenk flask, add the bromo-derivative from Part A (e.g., 3.09 g, 10 mmol), the desired aryl amine (12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and a suitable phosphine ligand (e.g., SPhos, 82 mg, 0.2 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 50 mL of anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the target N-aryl derivative.
Broader Applications in Science and Technology
The derivatization of the this compound core opens the door to a vast chemical space with diverse applications.
Caption: Application landscape stemming from the versatile benzofluorenone core.
-
Materials Science: The high fluorescence quantum yield and chemical stability of benzo[b]fluorene derivatives make them excellent candidates for organic electronics.[6][14] By tuning substituents, the emission color and charge-transport properties can be precisely controlled.
-
Medicinal Chemistry: As the core of natural antibiotics, the scaffold serves as a template for developing new anti-infective and anti-cancer agents.[6] The introduction of amine, hydroxyl, and other functional groups can modulate biological activity and pharmacokinetic properties.
-
Biochemistry: The inherent fluorescence of the core makes it an attractive tag for labeling biomolecules to study structure, function, and molecular interactions.[6][16]
Conclusion
This compound is more than just a polycyclic aromatic ketone; it is a powerful and versatile platform for innovation in chemistry. With the advent of efficient and scalable synthetic methods, this key intermediate is now more accessible than ever. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of the benzo[b]fluorenone scaffold to create novel molecules for a wide range of scientific and technological applications.
References
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Mondal, M. A., & Ghosh, S. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 44(9). Available at: [Link][8]
-
Bogdanov, J., et al. (2014). A new approach towards the synthesis of benzo[b]fluorene core. ResearchGate. Available at: [Link][10]
-
Mondal, M. A., & Ghosh, S. (2023). Full article: Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Taylor & Francis Online. Available at: [Link][9]
-
Mondal, M. A., & Ghosh, S. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Taylor & Francis Online. Available at: [Link][1]
-
Various Authors. (n.d.). Preparation of benzo[b]fluorenones from TMS-substituted diynes. ResearchGate. Available at: [Link][4]
-
Bogdanov, J. (2014). Scheme 1. Synthetic approaches toward the basic benzo[b]fluorenone skeleton (5). ResearchGate. Available at: [Link][11]
-
Ghorai, S. K., et al. (2009). Synthesis of Benzo[b]fluorenone Nuclei of Stealthins. ResearchGate. Available at: [Link][2]
-
Crawford, R., et al. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. National Institutes of Health. Available at: [Link][12]
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Crawford, R., et al. (2024). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. Available at: [Link][13]
-
Molbase. (2019). 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene - Reaction / Application on synthetic works. Available at: [Link][15]
-
Wang, S., et al. (2019). Synthesis of Divergent Benzo[b]fluorenones through Cycloaromatization Reactions of 1,5-Enynols and 1,5-Diynols. ACS Publications. Available at: [Link][14]
-
Various Authors. (n.d.). Annulation Strategies for Benzo[b]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS5995 Antibiotics. ResearchGate. Available at: [Link][3]
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Kim, T., et al. (n.d.). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. MDPI. Available at: [Link][16]
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Application Note: High-Sensitivity Detection of Aluminum Ions Using a Novel 11H-Benzo[b]fluoren-11-one Based Chemosensor
I. Introduction: The Imperative for Selective Metal Ion Detection
The precise detection and quantification of metal ions are paramount in fields ranging from environmental monitoring and toxicology to pharmaceutical development and cellular biology. Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is ubiquitous in daily life, finding use in cookware, food additives, and water purification.[1] However, the over-accumulation of Al³⁺ in the human body is linked to severe health issues, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3] This has necessitated the development of robust, sensitive, and highly selective methods for Al³⁺ detection.
Conventional analytical techniques such as atomic absorption spectrometry and inductively coupled plasma mass spectrometry, while accurate, are often costly, time-consuming, and require extensive sample preparation, limiting their use for real-time or on-site analysis.[1] In contrast, fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, rapid response times, operational simplicity, and the potential for intracellular imaging.[1][2]
Among various fluorophores, fluorenone and its derivatives, including the 11H-benzo[b]fluoren-11-one scaffold, are particularly promising due to their rigid, planar structure, high quantum yields, and tunable photophysical properties.[4] This application note provides a comprehensive guide to the use of a novel chemosensor derived from a fluorenone core for the "turn-on" fluorescent detection of Al³⁺ ions. We will delve into the underlying sensing mechanism, provide detailed protocols for sensor synthesis and application, and discuss data analysis for authoritative and reproducible results.
II. Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The functionality of the fluorenone-based sensor is rooted in the principle of Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, the sensor exhibits minimal fluorescence. This is because the molecule possesses non-bonding electron pairs (e.g., on imine nitrogen atoms) that can quench the excited state of the fluorophore through a non-radiative process known as Photoinduced Electron Transfer (PET) .[5]
Upon the introduction of Al³⁺ ions, the sensor's specific binding sites—comprising nitrogen and oxygen atoms—chelate the metal ion. This coordination event locks the molecular structure, increasing its rigidity and, crucially, lowering the energy of the non-bonding electron pairs. This change in electronic configuration inhibits the PET process. Consequently, the non-radiative decay pathway is blocked, forcing the excited molecule to relax by emitting photons, which results in a significant, measurable increase in fluorescence intensity—a "turn-on" response.[1][6]
Caption: Signaling pathway for the fluorenone-based Al³⁺ sensor.
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative fluorenone-based sensor and its application in Al³⁺ detection. The specific sensor described is an imino derivative of 2-amino-9-fluorenone and mercapto-2-butanone, which has demonstrated excellent performance.[4]
Part A: Synthesis of the Fluorenone Chemosensor
Rationale: The synthesis involves a condensation reaction to create a Schiff base, which provides the necessary nitrogen and sulfur atoms strategically positioned for selective chelation of Al³⁺.[7]
Materials:
-
2-amino-9-fluorenone
-
Mercapto-2-butanone
-
Methanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-amino-9-fluorenone (1.0 mmol) in 20 mL of absolute methanol in a 50 mL round-bottom flask. Stir the solution until the solid is fully dissolved.
-
Addition of Reactant: To the stirring solution, add mercapto-2-butanone (1.1 mmol, a slight excess to ensure complete reaction).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate of the sensor will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using FTIR, ¹H NMR, and mass spectrometry to confirm its structure and purity.[4]
Part B: Protocol for Al³⁺ Detection
Rationale: This protocol uses fluorescence titration to quantify the sensor's response to increasing concentrations of Al³⁺, allowing for the determination of key performance metrics.
Materials and Instrumentation:
-
Synthesized Fluorenone Chemosensor
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Various metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.)
-
Dimethyl sulfoxide (DMSO) and ultrapure water
-
HEPES buffer
-
Fluorometer (e.g., Shimadzu RF-6000)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Sensor Stock (1 mM): Prepare a 1 mM stock solution of the fluorenone sensor in spectroscopic grade DMSO. Causality: DMSO is used to ensure complete dissolution of the organic sensor before dilution in aqueous media.
-
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of Al³⁺ and other metal ions by dissolving their respective salts in ultrapure water.
-
-
Fluorescence Titration for Sensitivity:
-
Prepare a 10 µM solution of the sensor in a suitable solvent system (e.g., EtOH/H₂O, 2/3, v/v, with 0.01 M HEPES buffer at pH 5.0).[1]
-
Place 3 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the baseline or F₀). Set the excitation wavelength appropriately (e.g., 370 nm) and record the emission spectrum over a suitable range (e.g., 400-700 nm).[1]
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Selectivity and Interference Study:
-
Prepare a series of 10 µM sensor solutions.
-
To each solution, add a significant excess (e.g., 5 equivalents) of a different metal ion from the prepared stock solutions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectrum for each sample and compare the intensity changes to that induced by Al³⁺.
-
To test for interference, add 5 equivalents of Al³⁺ to a sensor solution that already contains another metal ion. Record the spectrum to ensure the response to Al³⁺ is not significantly diminished.[1]
-
IV. Data Analysis and Performance Characteristics
Stoichiometry Determination (Job's Plot): To determine the binding ratio between the sensor and Al³⁺, a Job's plot analysis is performed. A series of solutions are prepared where the total molar concentration of [Sensor] + [Al³⁺] is constant, but their mole fractions are varied from 0 to 1. The fluorescence intensity is plotted against the mole fraction of the sensor. The peak of the plot indicates the stoichiometry of the complex. A peak at 0.5 suggests a 1:1 complex, while a peak at ~0.67 would suggest a 2:1 (Sensor:Al³⁺) complex.[1]
Limit of Detection (LOD) Calculation: The LOD is a critical measure of a sensor's sensitivity. It can be calculated from the fluorescence titration data using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the fluorescence intensity of the blank sensor solution (measured multiple times).
-
k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] concentration plot.[4]
Performance Data Summary: The following table summarizes the expected performance characteristics of the fluorenone-based Al³⁺ sensor, based on published data.[4]
| Parameter | Value | Rationale / Significance |
| Analyte | Al³⁺ | High specificity for aluminum ions. |
| Fluorescence Change | ~24-fold enhancement | Indicates a robust "turn-on" response. |
| Detection Limit (LOD) | 33.2 nM - 0.05 µM | Demonstrates high sensitivity, capable of detecting trace amounts.[4] |
| Binding Stoichiometry | 1:1 (Sensor:Al³⁺) | Indicates a well-defined and predictable binding mode.[1] |
| Linear Range | e.g., 1.0 - 10.0 µM | The concentration range over which quantitative analysis is reliable.[1] |
| Response Time | < 5 seconds | Allows for rapid, real-time measurements.[4] |
| Optimal pH Range | 4.0 - 6.0 | Effective in slightly acidic conditions, relevant for many biological and environmental samples.[1] |
V. Experimental Workflow Overview
The entire process, from sensor preparation to final data analysis, can be visualized as a systematic workflow.
Caption: Comprehensive workflow for Al³⁺ detection.
VI. Conclusion
The this compound derivative detailed in this note serves as a highly effective "turn-on" fluorescent chemosensor for the selective and sensitive detection of aluminum ions. The straightforward synthesis, rapid response time, low limit of detection, and clear CHEF-based mechanism make it a valuable tool for researchers in environmental science and drug development. The provided protocols offer a self-validating system for achieving reliable and reproducible results, empowering researchers to accurately quantify Al³⁺ in a variety of sample matrices. The potential for application in bioimaging further underscores the versatility and significance of this class of fluorescent sensors.[8]
VII. References
-
A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. (MDPI) [Link]
-
A New Fluorenone-based Turn-on Fluorescent Al3+ Ion Sensor. (ResearchGate) [Link]
-
A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. (MDPI) [Link]
-
Intracellular Al3+ sensing in cancer cell lines. (ResearchGate) [Link]
-
A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. (Semantic Scholar) [Link]
-
A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. (Royal Society of Chemistry) [Link]
-
Fluorescence Turn-On Chemosensor for Highly Selective and Sensitive Detection and Bioimaging of Al3+ in Living Cells Based on Ion-Induced Aggregation. (ACS Publications) [Link]
-
A New Fluorenone-based Turn-on Fluorescent Al3+ Ion Sensor. (OESHOW) [Link]
-
A turn-on and reversible fluorescence sensor for Al3+ ion. (Royal Society of Chemistry) [Link]
-
Sensing mechanism for the fluorescence enhancement of 2 to Al(III). (ResearchGate) [Link]
-
A New Fluorescent Chemosensor for Al(III) Detection with Highly Selective in Aqueous Solution and Solid Test Paper. (ResearchGate) [Link]
-
A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. (MDPI) [Link]
-
The deductive mechanism and fluorescence sensing process by L for Al³⁺. (ResearchGate) [Link]
-
A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. (Semantic Scholar) [Link]
-
'Turn-on' fluorescence sensing of Al(III) ions in water using a simple N-hydroxy-4-amino-1,8-naphthalimide chemosensor. (ResearchGate) [Link]
-
Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (National Institutes of Health) [Link]
-
DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. (ResearchGate) [Link]
-
DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. (PubMed) [Link]
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application. (Journal of Chemical and Pharmaceutical Research) [Link]
-
DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. (National Institutes of Health) [Link]
-
Simple Synthesis of 2-Amino- N '-(9 H -Fluoren-9-Ylidene)-Hexahydroquinoline-3-Carbohydrazide Derivatives. (ResearchGate) [Link]
-
Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (ResearchGate) [Link]
-
The Role of 2-Amino-9-fluorenone in Advanced Organic Synthesis. (Ningbo Inno Pharmchem Co.,Ltd.) [Link]
Sources
- 1. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Fluorenone-based Turn-on Fluorescent Al3+ Ion Sensor-光电查 [m.oe1.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 11H-benzo[b]fluoren-11-one
Welcome to the technical support center for the synthesis of 11H-benzo[b]fluoren-11-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our goal is to provide you with the causal understanding behind experimental choices to empower you to overcome common challenges in your synthesis.
Introduction to the Synthesis of this compound
This compound is a polycyclic aromatic ketone with significant applications in materials science and as a core scaffold in various biologically active molecules. While several synthetic routes to this compound have been reported, achieving high yields and purity can be challenging. This guide will focus on the most common and effective synthetic strategies, providing solutions to frequently encountered problems.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Primary Synthetic Route: Cascade Reaction of o-Phthalaldehyde (OPA)
This method is often favored for its efficiency and atom economy, typically involving the base-catalyzed self-condensation of o-phthalaldehyde in a suitable solvent like DMSO.[1][2]
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the cascade reaction of o-phthalaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base: The choice and amount of base are critical. While various bases can be used, potassium carbonate (K2CO3) is a commonly employed and effective choice. Stronger bases like sodium hydroxide (NaOH) can lead to a complex mixture of unidentified products due to their dual role as a base and a nucleophile.[1] If you are using NaOH and observing a complex product mixture, switching to a milder base like K2CO3 is advised.
-
Incorrect Solvent: The solvent plays a crucial role in this reaction, not just as a medium but also as a reactant, providing the bridging carbon atom. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective.[1][2] Ensure your solvent is of high purity and anhydrous, as water can interfere with the reaction.
-
Inadequate Reaction Temperature and Time: This reaction typically requires heating. A temperature of around 130°C for 3 hours is a good starting point when using DMSO as a solvent.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Poor Quality of o-Phthalaldehyde (OPA): OPA can be sensitive to air and moisture, leading to oxidation and hydration.[3][4] Using old or improperly stored OPA can significantly reduce your yield. It is recommended to use freshly purchased or purified OPA for best results.
Question 2: My crude product is a complex mixture of spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer:
A complex reaction mixture is a common issue and often points to side reactions competing with the desired cascade pathway.
-
Identification of Side Products: The primary side products in the self-condensation of OPA under basic conditions are often various aldol adducts and intermediates that have not fully cyclized. LC-MS analysis of incomplete reaction mixtures has identified initial aldol products and other intermediates.[1] Benzoic acid can also be a byproduct of the final elimination step.[1]
-
Minimizing Side Product Formation:
-
Control of Basicity: As mentioned, using a milder base like K2CO3 can prevent the formation of a multitude of unidentified byproducts that are often observed with stronger bases like NaOH.[1]
-
Temperature Control: Excessively high temperatures can promote decomposition and the formation of polymeric materials. Maintain a consistent and optimized reaction temperature.
-
Inert Atmosphere: While many protocols perform this reaction in an open flask,[1] ensuring an inert atmosphere (e.g., under nitrogen or argon) can minimize oxidative side reactions, especially if the reaction is run for an extended period.
-
Question 3: I'm having difficulty purifying my this compound. What are the best practices for column chromatography and recrystallization?
Answer:
Purification of this compound can be straightforward if the reaction has proceeded cleanly. However, with a complex crude mixture, a systematic approach is necessary.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. A typical gradient might be from 100% hexane to 20% ethyl acetate in hexane.[5] The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
TLC Analysis: To visualize the spots on a TLC plate, use a UV lamp (254 nm). This compound is a UV-active compound. A typical Rf value for the product in 10% ethyl acetate/hexane on a silica gel plate is in the range of 0.3-0.4.
-
-
Recrystallization:
-
Solvent Selection: For a final purification step to obtain highly crystalline material, recrystallization is effective. A mixture of chloroform and methanol (1:1) has been successfully used to grow single crystals of the product.[1] Other solvent systems to screen include ethanol, ethyl acetate, and toluene.
-
Procedure: Dissolve the crude or column-purified product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
| Parameter | Recommendation | Rationale |
| Base | K2CO3 | Milder base, minimizes side reactions compared to NaOH.[1] |
| Solvent | Anhydrous DMSO or DMF | Acts as both solvent and reactant.[1][2] |
| Temperature | ~130°C | Optimal for the cascade reaction in DMSO.[1] |
| Purification | Column chromatography (Hexane/EtOAc gradient), followed by recrystallization (e.g., Chloroform/Methanol). | Effective for removing polar and non-polar impurities.[1][5] |
Troubleshooting Workflow for Low Yield in OPA Cascade Reaction
Caption: Troubleshooting decision tree for low yield in the OPA cascade reaction.
Alternative Synthetic Routes: Troubleshooting
While the OPA cascade is efficient, other methods are also employed. Here are some common issues with these alternative routes.
Intramolecular Friedel-Crafts Acylation
This classical approach involves the cyclization of a biaryl carboxylic acid or its derivative.
Question 4: My intramolecular Friedel-Crafts acylation is failing or giving a low yield. What should I check?
Answer:
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. If your precursor contains strongly electron-withdrawing groups, the reaction may be sluggish or fail altogether.[5][6]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5]
-
Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product ketone can form a complex with the catalyst, effectively sequestering it.[7]
-
Ring Strain: The formation of 5- or 7-membered rings can be less favorable than 6-membered rings. If your target involves the formation of a strained ring system, the reaction may not proceed as expected.[2]
Photochemical Synthesis
Photochemical routes, such as the [2+2] cycloaddition of alkynylated chalcones, offer a mild alternative.[8]
Question 5: I am attempting a photochemical synthesis of a benzo[b]fluorene derivative, but the reaction is not working or is giving a complex mixture. What are the key parameters to control?
Answer:
-
Solvent Choice: The solvent can significantly influence the outcome of a photochemical reaction by affecting the stability of excited states and intermediates. For some photochemical cycloadditions, polar solvents may be beneficial, while for others, non-polar aprotic solvents are preferred to minimize side reactions.[9][10]
-
Deoxygenation: Oxygen is a known quencher of triplet excited states, which are often the key intermediates in these reactions. It is crucial to deoxygenate the reaction mixture by bubbling with an inert gas like nitrogen or argon before and during irradiation.[9]
-
Wavelength of Irradiation: The wavelength of the UV light source must be appropriate to excite the starting material without causing decomposition of the product. A medium-pressure mercury lamp is a common choice.
-
Concentration: The concentration of the starting material can influence whether the reaction proceeds intermolecularly or intramolecularly and can also affect the rate of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for the cascade reaction of o-phthalaldehyde to this compound?
A1: Since two molecules of o-phthalaldehyde are required to form one molecule of the product, the theoretical maximum yield is 50% based on the starting amount of OPA.[1]
Q2: Can I use other bases besides potassium carbonate for the OPA cascade reaction?
A2: Yes, other bases can be used, but with varying success. For example, sodium carbonate has been reported to give a lower yield than potassium carbonate. As mentioned, strong bases like NaOH tend to produce complex mixtures.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity of this compound can be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and melting point determination. Purity can be assessed by HPLC or by obtaining a sharp melting point that corresponds to the literature value.
Q4: Are there any specific safety precautions I should take when working with o-phthalaldehyde?
A4: Yes, o-phthalaldehyde is known to be an irritant and a potential sensitizer. It can cause respiratory irritation and skin sensitization.[11][12][13] It is important to handle OPA in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Cascade Reaction of o-Phthalaldehyde
This protocol is adapted from the work of Misra et al.[1]
Materials:
-
o-Phthalaldehyde (OPA)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phthalaldehyde (e.g., 1.0 g, 7.46 mmol) and potassium carbonate (e.g., 3.09 g, 22.37 mmol, 3 equivalents).
-
Add anhydrous DMSO (e.g., 10 mL) to the flask.
-
Heat the reaction mixture to 130°C with stirring for 3 hours. The reaction can be monitored by TLC (10% ethyl acetate in hexane).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (e.g., 100 mL).
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of deionized water and then with a small amount of cold methanol to remove residual DMSO and some impurities.
-
Dry the crude product under vacuum. The product can be further purified by column chromatography or recrystallization as described in the troubleshooting section.
Reaction Scheme for OPA Cascade
Caption: Synthesis of this compound from o-phthalaldehyde.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC (10% ethyl acetate in hexane, UV visualization).
-
Combine the fractions containing the pure product (typically with an Rf of ~0.3-0.4).
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound as a solid.
References
-
Reddit. (2024). Help with understanding 2+2 cycloadditions. Retrieved from [Link]
- Misra, A., Mondal, S., & Hossain, M. A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde.
-
Taylor & Francis Group. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Figshare. [Link]
- Bogdanov, J. B. (2014). A new approach towards the synthesis of benzo[b]fluorene core. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 181-190.
-
ResearchGate. (n.d.). Scheme 3. Synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one (5b). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Reaction Intermediates. (2019). 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene - Reaction / Application on synthetic works. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2025). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
PubMed. (n.d.). Behavior and characteristics of the o-phthaldialdehyde derivatives of n-C6-C8 amines and phenylethylamines with four additive SH-containing reagents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA ). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhalation of Ortho-Phthalaldehyde Vapor Causes Respiratory Sensitization in Mice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Retrieved from [Link]
-
National Institutes of Health. (2021). Toxicity of Ortho-phthalaldehyde Aerosols in a Human In Vitro Airway Tissue Model. Retrieved from [Link]
-
ResearchGate. (2021). Toxicity of Ortho-phthalaldehyde Aerosols in a Human In Vitro Airway Tissue Model. Retrieved from [Link]
-
AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]
-
ResearchGate. (2025). Development, evaluation and comparison of two independent sampling and analytical methods for ortho-phthalaldehyde vapors and condensation aerosols in air. Retrieved from [Link]
-
ResearchGate. (2025). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]
-
ResearchGate. (2025). Annulation Strategies for Benzo[ b ]fluorene Synthesis: Efficient Routes to the Kinafluorenone and WS5995 Antibiotics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Item - Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Inhalation of Ortho-Phthalaldehyde Vapor Causes Respiratory Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of Ortho-phthalaldehyde Aerosols in a Human In Vitro Airway Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 11H-benzo[b]fluoren-11-one and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11H-benzo[b]fluoren-11-one and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work, ensuring the scientific integrity and reliability of your results.
Introduction
This compound and its derivatives are a class of polycyclic aromatic ketones with significant potential in various fields, including materials science and as scaffolds in medicinal chemistry. However, like many polycyclic aromatic compounds, their interaction with light can lead to photochemical reactions, impacting their stability and efficacy. Understanding the photostability of these compounds is therefore critical for their development and application. This guide is designed to provide you with the necessary information to design, execute, and troubleshoot photostability studies for this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it a concern for this compound and its derivatives?
A1: Photostability refers to the ability of a chemical compound to resist degradation when exposed to light. For this compound and its derivatives, which possess a chromophore that absorbs ultraviolet (UV) and visible light, this is a significant concern. The absorbed light energy can trigger chemical reactions, leading to the formation of photodegradation products. This can result in a loss of the compound's desired activity, the formation of potentially toxic byproducts, and inaccurate experimental results.[1][2]
Q2: What are the likely photodegradation pathways for this compound?
A2: While specific studies on this compound are limited, the photodegradation of the parent compound, fluorene, and other aromatic ketones provides valuable insights. The most probable degradation pathway involves the photo-oxidation of the methylene bridge (C11) to form a ketonic derivative. However, since this compound already possesses a ketone at this position, further degradation is likely to involve reactions on the aromatic rings. These can include hydroxylation, ring-opening, and polymerization, often initiated by the formation of radical species.[3][4] The presence of oxygen is a critical factor in these degradation pathways.[5]
Q3: How do different substituents on the this compound scaffold affect its photostability?
A3: Substituents can significantly influence the photostability of the this compound core by altering its electronic properties.
-
Electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density of the aromatic system, potentially making it more susceptible to photo-oxidation. However, they can also influence the energy levels of the excited states, which may alter the degradation pathways.[6][7]
-
Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the electron density, which may enhance or reduce photostability depending on the specific reaction mechanism. These groups can also introduce new photochemical reaction pathways.[8]
The position of the substituent is also crucial, as it affects the distribution of electron density in the molecule's excited state.[2][9]
Q4: What are the standard guidelines for conducting photostability studies?
A4: The internationally recognized guidelines for photostability testing of new drug substances and products are provided by the International Council for Harmonisation (ICH) in guideline Q1B.[10][11] These guidelines outline the recommended light sources, exposure levels, and experimental procedures for both forced degradation and confirmatory studies. Adhering to these guidelines ensures that your data is robust and comparable to international standards.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my photostability experiments.
-
Question: I am seeing significant variability between replicate experiments. What could be the cause?
-
Answer: Inconsistent results in photostability studies often stem from a few key factors:
-
Inconsistent Light Exposure: Ensure that all your samples, including the dark control, are placed in the photostability chamber in a way that guarantees uniform illumination. The distance from the light source and the angle of exposure should be identical for all samples.[10]
-
Temperature Fluctuations: Light sources can generate heat, which can lead to thermal degradation, confounding your photostability results. It is crucial to monitor and control the temperature within the photostability chamber. Always include a dark control stored at the same temperature to differentiate between thermal and photodegradation.[1][12]
-
Sample Preparation: Inhomogeneity in your sample solutions can lead to variability. Ensure your compounds are fully dissolved and that the concentration is consistent across all samples. For solid samples, the particle size and packing density can affect light penetration and should be controlled.
-
Issue 2: My "dark control" sample shows degradation.
-
Question: I am observing degradation in my sample that was wrapped in aluminum foil and protected from light. Why is this happening?
-
Answer: Degradation in a dark control indicates that the degradation is not solely due to light. The most likely causes are:
-
Thermal Degradation: As mentioned above, the temperature inside the photostability chamber may be high enough to cause thermal decomposition of your compound.
-
Oxidative Degradation: Some compounds are sensitive to oxidation in the presence of air, even without light. If your compound is known to be air-sensitive, consider conducting your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: If your experiments are conducted in a solution containing water, your compound may be susceptible to hydrolysis. The pH of the solution can also play a significant role in the rate of hydrolysis.
-
Issue 3: I am having difficulty separating the parent compound from its photodegradation products by HPLC.
-
Question: My HPLC chromatogram shows overlapping peaks, making it difficult to quantify the degradation. How can I improve the separation?
-
Answer: Optimizing your HPLC method is key to resolving complex mixtures of a parent compound and its degradation products. Here are some strategies:
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (varying the mobile phase composition over time) can significantly improve the separation of compounds with different polarities.
-
Mobile Phase Composition: Systematically vary the composition of your mobile phase. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can have a large impact on retention times. Also, consider changing the type of organic solvent.
-
pH of the Mobile Phase: If your compound or its degradation products have ionizable functional groups, adjusting the pH of the aqueous component of your mobile phase can dramatically alter their retention times and peak shapes.
-
Column Chemistry: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) which will offer different selectivity.
-
Temperature: Increasing the column temperature can improve peak shape and reduce retention times, which may help to resolve closely eluting peaks.
-
A comprehensive HPLC troubleshooting guide can be a valuable resource.[4][13][14][15]
Issue 4: I am not sure if the new peaks in my chromatogram are degradation products or artifacts.
-
Question: How can I confirm the identity of the new peaks observed after light exposure?
-
Answer: Identifying unknown peaks is a critical step in a photostability study. The following approaches are recommended:
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, and fragmentation patterns (MS/MS) can help to elucidate their structures.[16][17]
-
Forced Degradation Studies: Performing forced degradation studies under different stress conditions (e.g., acid, base, oxidation, heat) can help to generate a profile of potential degradation products. If the peaks observed in your photostability study match the retention times of peaks from these other stress studies, it can provide clues to their identity.
-
Blank Injections: Always run a blank (mobile phase only) to ensure that the new peaks are not carryover from previous injections or contaminants in your system.
-
Experimental Protocols
Protocol 1: General Photostability Assessment of this compound Derivatives in Solution
This protocol is based on the principles outlined in the ICH Q1B guideline.[10][11]
1. Sample Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare replicate sample solutions in transparent glass vials (e.g., quartz or borosilicate glass) at a final concentration suitable for your analytical method (e.g., 10 µg/mL).
- Prepare an equal number of "dark control" samples by wrapping the vials completely in aluminum foil.
2. Irradiation:
- Place the unwrapped (exposed) and wrapped (dark control) samples in a calibrated photostability chamber.
- Expose the samples to a light source that provides both visible and UV light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
- Monitor and control the temperature inside the chamber throughout the experiment.
3. Analysis:
- At predetermined time points, withdraw an aliquot from each exposed and dark control sample.
- Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for a reversed-phase method would be a C18 column with a gradient of acetonitrile and water.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Interpretation:
- Calculate the percentage of degradation of the parent compound in both the exposed and dark control samples.
- The difference in degradation between the exposed and dark control samples represents the photodegradation.
- If significant photodegradation is observed, further studies to identify the degradation products are recommended.
Data Presentation
Summarize your quantitative photostability data in a clear and organized table.
| Compound | Irradiation Time (hours) | % Degradation (Exposed) | % Degradation (Dark Control) | % Photodegradation | Major Degradation Products (Retention Time) |
| This compound | 0 | 0 | 0 | 0 | - |
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Derivative X | 0 | 0 | 0 | 0 | - |
| 6 | |||||
| 12 | |||||
| 24 |
Visualizations
Experimental Workflow
Caption: Proposed photodegradation pathways for this compound.
References
-
Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. (2014). RSC Publishing. [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016). PubMed. [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. ResearchGate. [Link]
-
Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. (2025). RSC Publishing. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). PubMed Central. [Link]
-
Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. ResearchGate. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food Samples using LC-FLD-MS/MS with Q TRAP Technology. Semantic Scholar. [Link]-%2C-An-Das/6938221867c213241b18d84033c4f74d9e039408)
-
Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX. [Link]
-
Synthesis and Photophysical Properties of Asymmetric Substituted Silafluorenes. (2013). MDPI. [Link]
-
PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. (2016). PubMed. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Ministry of Health and Prevention - UAE. [Link]
-
Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications. [Link]
-
Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. NIH. [Link]
-
Quantitative Analysis of Polycyclic Aromatic Hydrocarbons using HPLC‐PDA‐HRMS Platform Coupled to Electrospray and Atmospheric Pressure Photoionization Sources. ResearchGate. [Link]
-
Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. (2003). PubMed. [Link]
-
Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. ResearchGate. [Link]
-
ANALYSIS OF Pseudomonas sp. POLYCYCLIC AROMATIC HYDROCARBONS DEGRADATION PROTEINS BY LC-MS/MS. (2022). Malaysian Journal of Microscopy. [Link]
-
Fluorescence Quenching of Fluorenone by Alcohols. ResearchGate. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. [Link]
-
Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. (2012). MDPI. [Link]
-
Anthrone – Knowledge and References. Taylor & Francis. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025). NIH. [Link]
-
Quantum yield. Wikipedia. [Link]
-
How Delocalized Electrons Affect pKa Values. Lumen Learning. [Link]
-
[Studies on photoinduced electron and proton transfer reactions of nucleic acid and aromatic ketone]. PubMed. [Link]
-
More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021). YouTube. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications (RSC Publishing). [Link]
-
Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). PubMed. [Link]
-
The reaction of pentoses with anthrone. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. lcms.cz [lcms.cz]
- 16. [PDF] Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food Samples using LC-FLD-MS/MS with Q TRAP Technology | Semantic Scholar [semanticscholar.org]
- 17. sciex.com [sciex.com]
Technical Support Center: Synthesis of 11H-benzo[b]fluoren-11-one
Welcome to the technical support center for the synthesis of 11H-benzo[b]fluoren-11-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on minimizing byproduct formation and maximizing yield and purity. The predominant method discussed is the intramolecular acid-catalyzed cyclization of 2-phenylbenzoic acid, a form of Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its challenges?
The most established method is the intramolecular cyclization of 2-phenylbenzoic acid or its derivatives using a strong acid catalyst. This reaction is an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation) where the carboxylic acid is activated by the acid catalyst to form an acylium ion (or a related electrophilic species), which then attacks the adjacent phenyl ring to form the fused ring system.[1] The primary challenges are ensuring complete cyclization, preventing side reactions like sulfonation (when using H₂SO₄), and avoiding the formation of isomeric byproducts.
Q2: What are the typical byproducts I should expect in this synthesis?
Common impurities include:
-
Unreacted Starting Material: Incomplete conversion is a frequent issue, leaving 2-phenylbenzoic acid in your crude product.
-
Isomeric Products: Depending on the reaction conditions and substituents, alternative cyclization can occur, potentially leading to isomers like 11H-benzo[a]fluoren-11-one.[2]
-
Sulfonated Byproducts: If using concentrated sulfuric acid as the cyclizing agent, sulfonation of the aromatic rings can occur, especially at elevated temperatures.
-
Decomposition Products: Harsh acidic conditions and high temperatures can lead to charring and the formation of complex, tar-like polymeric materials.
Q3: Why is the choice of acid catalyst so critical for this reaction?
The acid catalyst serves two main purposes: it acts as a dehydrating agent to facilitate the formation of the electrophilic acylium ion and as a Lewis or Brønsted acid to activate the carbonyl group.[3][4] The strength and nature of the acid directly influence reaction rate and selectivity. An overly aggressive acid or high temperature can promote side reactions, while an insufficient acid strength or concentration will lead to incomplete conversion.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of this compound
A low yield is often traced back to incomplete reaction, suboptimal conditions, or product degradation.
Causality Analysis: Low yields are typically a result of either incomplete conversion of the starting material or the formation of undesired side products. The cyclization is an equilibrium-driven process; therefore, efficiently removing water or using a sufficiently strong dehydrating agent is crucial. Furthermore, the acylium ion intermediate is highly reactive and can be intercepted by other nucleophiles or lead to decomposition if not properly controlled.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Starting Material: Ensure the 2-phenylbenzoic acid is pure and completely dry. Moisture will consume the acid catalyst.
-
Acid Catalyst: Use a fresh, unopened container of the acid (e.g., polyphosphoric acid (PPA), sulfuric acid) or freshly prepared Eaton's reagent (P₂O₅ in MeSO₃H). The efficacy of hygroscopic acids like PPA diminishes significantly upon exposure to air.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and gradually increase it. Monitor the reaction by Thin Layer Chromatography (TLC). Overheating can lead to charring and byproduct formation.
-
Reaction Time: Ensure sufficient reaction time for complete conversion. Plot a time-course by taking aliquots to determine when the consumption of starting material plateaus.
-
-
Choice of Cyclizing Agent:
-
If sulfuric acid is causing charring or sulfonation, switch to a milder, non-sulfonating alternative like Polyphosphoric Acid (PPA) or Eaton's Reagent.
-
Below is a diagram to guide your troubleshooting logic for low yields.
Caption: Troubleshooting logic for addressing low reaction yields.
Problem 2: Significant Formation of Isomeric Byproducts
The formation of isomers like 11H-benzo[a]fluoren-11-one suggests a loss of regioselectivity during the intramolecular electrophilic attack.
Causality Analysis: The cyclization to the desired benzo[b] isomer occurs via electrophilic attack at the C2' position of the pendant phenyl ring. Attack at the C6' position would lead to the benzo[a] isomer. While sterically less favored, this alternative pathway can become competitive if the electronic properties of the ring are altered by substituents or if excessively high energy (e.g., high temperature) is supplied, overcoming the activation barrier for the alternative cyclization.
Troubleshooting Protocol:
-
Lower Reaction Temperature: This is the most critical parameter for controlling regioselectivity. Lowering the temperature will favor the kinetically controlled product, which is typically the sterically less hindered and electronically favored this compound.
-
Use a Milder Catalyst: A highly reactive catalyst can reduce selectivity. Switching from a strong acid like Eaton's reagent to PPA at a moderate temperature may improve the outcome.
-
Solvent Effects: While often run neat in the acid catalyst, using a co-solvent like methanesulfonic acid can sometimes mediate reactivity and improve selectivity.
The diagram below illustrates the desired reaction pathway versus a potential side reaction.
Caption: Desired vs. alternative cyclization pathways.
Problem 3: Crude Product is a Dark, Tar-like Substance
The formation of dark, intractable tars is indicative of decomposition.
Causality Analysis: This is almost always caused by excessive heat and/or an overly aggressive acid catalyst. Aromatic compounds, especially the product which has an extended π-system, are susceptible to polymerization and decomposition under harsh acidic conditions.
Troubleshooting Protocol:
-
Drastically Reduce Temperature: Ensure the reaction is not overheating. Use an ice bath during the initial addition of the starting material to the acid.
-
Ensure Efficient Stirring: Poor mixing can create local hot spots where the temperature spikes, leading to decomposition. Use a mechanical stirrer for viscous mixtures like PPA.
-
Quench Carefully: The reaction quench is highly exothermic. Pour the hot acid mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat rapidly.
Experimental Protocols and Data
Table 1: Comparison of Common Acid Catalysts for Cyclization
| Catalyst | Typical Temperature | Advantages | Disadvantages & Byproducts |
| Conc. H₂SO₄ | 80-120 °C | Inexpensive, strong dehydrating agent. | Can cause sulfonation and significant charring at higher temps. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Good dehydrating agent, less charring than H₂SO₄. | Highly viscous, can be difficult to stir. Requires high temperatures. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 25-80 °C | Very powerful, works at lower temperatures. | Highly corrosive, moisture-sensitive, can be too reactive. |
| Anhydrous HF | 0-25 °C | Effective at low temperatures. | Extremely hazardous, requires specialized equipment. |
General Protocol for Synthesis using Polyphosphoric Acid (PPA)
This protocol is a representative example and should be optimized for your specific scale and equipment.
-
Setup: Flame-dry a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Charge Reagents: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask. Begin stirring and heat to ~80°C to reduce viscosity.
-
Addition: Once the PPA is mobile, add 2-phenylbenzoic acid (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise excessively.
-
Reaction: Heat the mixture to 120-130 °C and monitor by TLC (e.g., using 20% EtOAc/Hexane, visualizing with a UV lamp). The reaction is typically complete in 2-4 hours.
-
Quench: Allow the reaction to cool slightly (to ~80-90 °C) and pour it carefully and slowly into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
Workup: A solid precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral, then with a dilute sodium bicarbonate solution, and finally with water again to remove any unreacted acid.
-
Drying & Purification: Dry the crude solid in a vacuum oven. The crude this compound can be purified by recrystallization (e.g., from ethanol or toluene) or by column chromatography on silica gel.
References
-
Ghosh, A., & Misra, A. K. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 44(9). Available at: [Link][5][6]
-
Padwa, A., et al. (1998). Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. The Journal of Organic Chemistry, 63(17), 5929-5937. Available at: [Link][2]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Das, T., & Mohar, M. (2024). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv. Available at: [Link][3]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link][1]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link][7]
-
Brufani, G., et al. (2023). Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. ResearchGate. Available at: [Link][4]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Fluorescence Signal of 11H-benzo[b]fluoren-11-one
Prepared by: Senior Application Scientist, Advanced Fluorophore Division
Welcome to the technical support center for 11H-benzo[b]fluoren-11-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their experiments. As a polycyclic aromatic ketone (PAK), this compound possesses unique photophysical properties that make it a valuable tool; however, its fluorescence can be highly sensitive to its environment. The fluorescence of many PAKs is often weak due to the forbidden nature of the n-π* electronic transition, making careful optimization essential for generating a robust and reproducible signal.[1]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve problems but also proactively optimize your assays.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is extremely weak or undetectable. Where do I start troubleshooting?
This is the most common issue encountered and typically stems from one or more suboptimal environmental or instrumental parameters. A systematic check of the following factors is the most efficient path to a solution.
-
Wavelength Accuracy: Ensure you are using the correct excitation (λ_ex) and emission (λ_em) wavelengths. These can shift based on the solvent environment.
-
Solvent Environment: The polarity and proticity of your solvent have a profound impact on the fluorescence quantum yield. The wrong solvent can almost completely quench the signal.
-
pH of the Solution: For aqueous or protic solutions, pH can alter the electronic structure of the molecule, drastically affecting its ability to fluoresce.
-
Concentration: While intuitive, ensure the fluorophore concentration is within the optimal range. Excessively high concentrations can lead to self-quenching.
-
Quenching Agents: The presence of dissolved oxygen or certain ions (e.g., halides) in your buffer or solvent can quench fluorescence.
-
Photodegradation: Excessive exposure to the excitation light source can lead to photobleaching, permanently destroying the fluorophore.
The following diagram illustrates the key experimental variables that must be controlled to achieve a strong, stable signal.
Caption: Key experimental factors influencing the fluorescence signal.
Q2: How does the solvent choice affect my signal? I'm seeing significant signal variation between different solvents.
This is an excellent observation and highlights the most critical parameter for optimizing the fluorescence of fluorenone-based compounds. The effect is rooted in how solvent molecules interact with the fluorophore in its ground and excited states.
Causality: The Role of Solvent Polarity and Hydrogen Bonding
-
Solvatochromism: When a fluorophore is excited, its dipole moment changes. Polar solvent molecules will reorient themselves around the excited-state fluorophore, a process called solvent relaxation.[2][3] This relaxation lowers the energy of the excited state, resulting in a "red shift" (a shift to a longer wavelength) of the emission spectrum.[2][4] The more polar the solvent, the more pronounced this shift will be.
-
Quantum Yield & Quenching: The fluorescence of fluorenone derivatives is particularly susceptible to quenching by protic solvents (e.g., water, alcohols) that can form intermolecular hydrogen bonds.[5] This interaction provides an efficient non-radiative pathway for the excited state to return to the ground state, dissipating the energy as heat rather than light and thus "quenching" the fluorescence.[5] Non-polar, aprotic solvents generally yield the highest fluorescence intensity.
The table below, using the parent compound fluorenone as a model, illustrates how quantum yield can vary dramatically with solvent choice.
| Solvent | Polarity | Quantum Yield (Φ_f) | Emission Max (λ_em) |
| Cyclohexane | Non-polar | ~0.03 | Varies |
| Acetonitrile | Polar Aprotic | 0.027 | Varies |
| Ethanol | Polar Protic | Significantly Lower | Varies |
| Data extrapolated from studies on the parent fluorenone scaffold.[6] |
Recommendation: Start your experiments in a non-polar, aprotic solvent like cyclohexane or toluene. If your experimental system requires a polar solvent, choose an aprotic one like acetonitrile or DMSO over protic solvents like ethanol or methanol.
See Protocol 2 for a detailed workflow on how to screen solvents effectively.
Q3: My signal intensity decreases over the course of my measurement. What is causing this instability?
A decaying signal is a classic symptom of photobleaching , the light-induced destruction of the fluorophore. This is particularly problematic in experiments requiring long or repeated exposures to high-intensity excitation light, such as time-lapse microscopy.
Causality: The Photobleaching Mechanism
In the excited state, the fluorophore is more chemically reactive. It can react with molecular oxygen or other species in the solution, leading to irreversible chemical modification and the loss of fluorescence.
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density (ND) filters are essential tools for attenuating the excitation source without changing its spectral properties.[7]
-
Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light. Use shutters to block the light path when not actively acquiring data.
-
Use Deoxygenated Solutions: For highly sensitive applications, removing dissolved oxygen from the solvent can significantly reduce the rate of photobleaching. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution prior to the experiment.[1]
-
Consider Photostabilizing Agents: In some cases, commercial antifade reagents or antioxidants (e.g., Trolox) can be added to the sample to scavenge reactive oxygen species and prolong the fluorescent signal.
Q4: Does pH matter if I am working in an aqueous or alcohol-based solution?
Absolutely. The pH of the medium can have a dramatic effect on the fluorescence spectrum and intensity, especially for molecules with acidic or basic functional groups or those whose electronic structure is sensitive to protonation.[8][9] While this compound itself does not have a readily ionizable group, pH can influence its interaction with protic solvent molecules or other components in your buffer.
Causality: Protonation and Solute-Solvent Interactions
Changes in pH alter the concentration of protons (H+) in the solution. These protons can interact with the carbonyl group (C=O) of the fluorenone, which has a partial negative charge on the oxygen atom. This interaction can alter the energy levels of the n-π* transition, thereby affecting both the absorption and emission properties. In bioconjugation experiments, the pH is critical as it dictates the protonation state of amino groups, which in turn affects reaction efficiency and potential non-specific interactions that can quench fluorescence.[10]
Recommendation: If your experiment involves aqueous buffers or protic solvents, it is crucial to control and buffer the pH. You should empirically determine the optimal pH for your specific application by testing a range of buffered solutions. See Protocol 3 for a systematic approach.
Key Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
Objective: To empirically determine the λ_ex(max) and λ_em(max) for this compound in your specific experimental solvent.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or THF).
-
Your chosen experimental solvent(s).
-
Spectrofluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare a Dilute Sample: Prepare a dilute solution of the fluorophore in your chosen solvent (e.g., 1-10 µM). The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Perform an Excitation Scan: a. Set the emission monochromator to an estimated emission wavelength (e.g., ~450-500 nm, based on the yellow-orange color of the compound).[11] b. Scan a range of excitation wavelengths (e.g., 300-450 nm). c. The peak of this spectrum is your optimal excitation wavelength, λ_ex(max).
-
Perform an Emission Scan: a. Set the excitation monochromator to the λ_ex(max) you just determined. b. Scan a range of emission wavelengths, starting ~10-20 nm above the excitation wavelength (e.g., if λ_ex is 430 nm, scan from 440-700 nm). c. The peak of this spectrum is your optimal emission wavelength, λ_em(max).
-
Confirmation: Re-run the excitation scan while setting the emission monochromator to your newly found λ_em(max) to confirm the optimal settings.
Protocol 2: Solvent Screening for Fluorescence Enhancement
Objective: To identify the solvent that provides the maximum fluorescence quantum yield for your application.
Caption: Workflow for systematic solvent screening.
Procedure:
-
Prepare a Stock Solution: Make a concentrated stock solution (e.g., 1-10 mM) in a readily soluble, volatile solvent like Tetrahydrofuran (THF).
-
Select Test Solvents: Choose a range of solvents with varying polarities and proticities.
-
Non-polar: Cyclohexane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water (if applicable)
-
-
Prepare Samples: In separate cuvettes, add a consistent volume of each test solvent (e.g., 2 mL). Add a small, identical aliquot of the stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM). This method ensures the final concentration is the same across all samples.
-
Measure Fluorescence: For each sample, acquire the full emission spectrum using the predetermined optimal excitation wavelength (from Protocol 1).
-
Analyze and Select: Compare the peak fluorescence intensities. The solvent that yields the highest intensity is the optimal choice for maximizing the signal. Also, note any significant solvatochromic shifts in the emission maximum.
Protocol 3: Investigating the Effect of pH on Fluorescence Intensity
Objective: To determine the optimal pH for fluorescence in an aqueous or protic solvent system.
Materials:
-
Fluorophore stock solution.
-
A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the buffer components themselves do not quench fluorescence.
-
Spectrofluorometer.
Procedure:
-
Prepare Buffered Samples: For each pH value to be tested, prepare a sample by adding a small aliquot of the fluorophore stock solution to the buffer to reach the desired final concentration.
-
Equilibration: Allow the samples to equilibrate for a few minutes.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Plot and Determine Optimum: Plot the fluorescence intensity as a function of pH. The peak of this curve indicates the optimal pH for your signal. It is critical to maintain this pH in all subsequent experiments.
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak/No Signal | Incorrect λ_ex/λ_em, wrong solvent, quenching. | Run excitation/emission scans (Protocol 1). Screen solvents, prioritizing non-polar, aprotic options (Protocol 2). |
| Signal Decays Rapidly | Photobleaching. | Reduce excitation light intensity with ND filters. Minimize exposure time. Deoxygenate solution if necessary. |
| Poor Reproducibility | Fluctuations in pH, temperature, or concentration. | Use a buffered solution (Protocol 3). Control temperature. Ensure precise and consistent sample preparation. |
| Emission Peak Shifted | Change in solvent polarity (Solvatochromism). | This is an intrinsic property. Characterize the shift and use the new λ_em(max) for your specific solvent. |
By systematically addressing these factors, you can harness the full potential of this compound, ensuring a bright, stable, and reproducible fluorescence signal for your research applications.
References
-
Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. Hiroshima University. [Link]
-
Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Canadian Journal of Chemistry. [Link]
-
pH effect on fluorescence and absorbance intensities of FnNP* conjugates and FnNP0 controls. ResearchGate. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. University of Windsor. [Link]
-
Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. ResearchGate. [Link]
-
Influence of Solvent on Fluorescence Emission. Coconote. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. [Link]
-
11H-benzo[b]fluorene-11-one. NIST WebBook. [Link]
-
The influence of intermolecular hydrogen bonds on single fluorescence mechanism of 1-hydroxy-11H-benzo [b]fluoren-11-one and 10-hydroxy-11H-benzo [b]fluoren-11-one. PubMed. [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. ResearchGate. [Link]
-
Optimizing Fluorescence Signal Quality. IonOptix. [Link]
-
Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]
-
Effect of pH on the fluorescence characteristics of some flavones probes. PubMed. [Link]
Sources
- 1. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. coconote.app [coconote.app]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ionoptix.com [ionoptix.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of pH on the fluorescence characteristics of some flavones probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
Technical Support Center: Spectroscopic Analysis of 11H-benzo[b]fluoren-11-one
Welcome to the technical support center for the spectroscopic analysis of 11H-benzo[b]fluoren-11-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this polycyclic aromatic ketone. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established spectroscopic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
General
Q1: What are the fundamental structural and physical properties of this compound?
This compound is a polycyclic aromatic ketone with the molecular formula C₁₇H₁₀O and a molecular weight of approximately 230.26 g/mol .[1] It typically appears as a pale yellow to light yellow solid.[2] Due to its extended π-system, it is known to be a fluorescent compound, making it relevant in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[3]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O | [1] |
| Molecular Weight | ~230.26 g/mol | [1] |
| CAS Number | 3074-03-1 | [1] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Appearance | Pale Yellow to Light Yellow Solid | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. What could be the cause?
Unexpected peaks in your ¹H NMR spectrum can arise from several sources. A systematic approach is key to identifying the issue.
-
Residual Solvents: The most common source of extraneous peaks is residual protic solvents from your sample preparation or purification steps. For instance, if you used chloroform-d (CDCl₃) as your NMR solvent, you will likely see a singlet at approximately 7.26 ppm. Other common solvents like acetone, ethyl acetate, and dichloromethane have characteristic chemical shifts.
-
Impurities from Synthesis: Depending on the synthetic route used to prepare this compound, you may have starting materials or byproducts present. For example, if the synthesis involved a reaction with o-phthalaldehyde, you might see signals corresponding to unreacted starting material.[4] Reviewing the ¹H NMR spectra of your starting materials is a crucial first step.
-
Presence of Isomers: Isomeric impurities, such as 11H-benzo[a]fluoren-11-one, can be difficult to separate and will present a distinct set of aromatic signals.[5] Careful comparison with literature data for all potential isomers is necessary.
-
Degradation: While generally stable, polycyclic aromatic ketones can degrade under certain conditions (e.g., exposure to strong light or oxidizing agents). Degradation products will introduce new and often complex signals into your spectrum.
Troubleshooting Workflow for Unexpected ¹H NMR Peaks:
Caption: A workflow for diagnosing unexpected ¹H NMR signals.
Q3: What are the expected chemical shifts for the aromatic protons of this compound?
Due to the complex nature of the fused aromatic system, the protons of this compound will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the fused rings. Protons in closer proximity to the carbonyl group are expected to be deshielded and appear at a higher chemical shift (further downfield). A high-resolution spectrum (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns.
Q4: My ¹³C NMR spectrum has fewer peaks than expected. Why?
In ¹³C NMR spectroscopy, it is common for quaternary carbons (carbons with no attached protons) to have very weak signals due to their long relaxation times. In this compound, there are several quaternary carbons within the fused ring system, including the carbonyl carbon. Additionally, if the molecule has any symmetry, this can lead to overlapping signals, reducing the total number of observed peaks.
To enhance the visibility of quaternary carbon signals, you can:
-
Increase the relaxation delay (d1) in your acquisition parameters.
-
Increase the number of scans.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can help differentiate between CH, CH₂, and CH₃ groups and, by inference, identify quaternary carbons.
Infrared (IR) Spectroscopy
Q5: What is the characteristic IR absorption band for the carbonyl group in this compound, and why is my peak shifted?
The most prominent peak in the IR spectrum of this compound is the C=O stretching vibration. For a conjugated ketone, this peak is typically observed in the range of 1650-1700 cm⁻¹.[6]
A shift in the position of this peak can be indicative of several factors:
-
Conjugation: The carbonyl group is part of an extended conjugated system, which lowers the bond order of the C=O bond and shifts the absorption to a lower wavenumber (frequency) compared to a simple aliphatic ketone (typically 1715 cm⁻¹).[7]
-
Intermolecular Interactions: In the solid state, intermolecular interactions such as π-π stacking can influence the electronic environment of the carbonyl group and cause a shift in its absorption frequency. Running the spectrum in a non-polar solvent may result in a slightly different peak position.
-
Presence of Impurities: If your sample contains impurities with carbonyl groups in different electronic environments (e.g., carboxylic acids, esters), you may observe additional or broadened C=O stretching bands.
Expected IR Absorption Regions for this compound:
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp, medium intensity bands.[7] |
| Carbonyl (C=O) Stretch | 1650 - 1700 | Strong, sharp absorption. Position is sensitive to conjugation.[6] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |
| Aromatic C-H Bending | 690 - 900 | Strong absorptions that can be diagnostic of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Q6: What is the expected molecular ion peak in the mass spectrum of this compound, and what are the likely fragmentation patterns?
The molecular formula of this compound is C₁₇H₁₀O, giving it a monoisotopic mass of approximately 230.07 g/mol . In an electron ionization (EI) mass spectrum, you should observe a strong molecular ion peak (M⁺˙) at m/z 230.
Due to the stability of the fused aromatic ring system, the molecular ion is expected to be quite abundant.[8] Common fragmentation pathways for polycyclic aromatic ketones involve the loss of small, stable neutral molecules:
-
Loss of CO: A characteristic fragmentation pattern for ketones is the loss of a carbonyl group, which would result in a fragment ion at m/z 202 (M-28).
-
Loss of H: Loss of a hydrogen atom can also occur, leading to a fragment at m/z 229 (M-1).
Illustrative Fragmentation Pathway:
Caption: Expected fragmentation of this compound in EI-MS.
Q7: My mass spectrum shows a peak at m/z 216. What could this be?
A peak at m/z 216 could correspond to the molecular ion of 11H-benzo[b]fluorene (C₁₇H₁₂), which has a molecular weight of approximately 216.28 g/mol .[3] This could indicate the presence of the corresponding hydrocarbon as an impurity, which may arise from the reduction of the ketone during synthesis or purification.
UV-Visible (UV-Vis) Spectroscopy
Q8: What are the expected UV-Vis absorption bands for this compound?
The extended π-conjugated system of this compound gives rise to characteristic absorptions in the UV-Vis region. You can expect to see multiple absorption bands corresponding to π-π* and n-π* electronic transitions.
-
π-π Transitions:* These are typically strong absorptions and will likely appear in the UV region, potentially with multiple bands corresponding to transitions within the different aromatic rings.
-
n-π Transitions:* The transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital is a lower energy transition and is expected to appear at a longer wavelength, possibly in the visible region. This band is typically much weaker than the π-π* transitions.
The exact positions and intensities of these bands are sensitive to the solvent used due to solvatochromic effects.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Ensure your sample is dry and free of residual solvents from purification. Drying under high vacuum is recommended.
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.
-
Transfer the solution to a clean NMR tube using a pipette with a cotton plug to filter out any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Sample Preparation for IR Spectroscopy (KBr Pellet)
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Continue grinding until the mixture is a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
References
-
Misra, A., Mondal, S., & Mohabul, A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of 10-methoxy-11H-benzo[b]fluoren-11-one (5b). [Link]
-
Structural reassignment of a dibenz[b,f][2][4]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). RSC Publishing. [Link]
-
NIST. (n.d.). 11H-Benzo[a]fluoren-11-one. [Link]
-
ChemSynthesis. (2025). This compound. [Link]
-
Reaction/Application on synthetic works. (2019). 3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene. [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Current knowledge for understanding GC/MS spectra. [Link]
-
NIST. (n.d.). 11H-Benzo[b]fluorene. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
BMRB. (n.d.). bmse000524 Fluorene. [Link]
-
PubChem. (n.d.). 11H-Benzo[a]fluorene. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
NIST. (n.d.). 11H-Benzo[a]fluoren-11-one. [Link]
-
Organic Chemistry Frontiers. (n.d.). BN-Benzo[b]fluoranthenes: facile synthesis, characterization, and optoelectronic properties. [Link]
-
MDPI. (n.d.). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
Sources
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- 5. 11H-Benzo[a]fluoren-11-one [webbook.nist.gov]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Aggregation of 11H-benzo[b]fluoren-11-one in Solution
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for understanding and mitigating the aggregation of 11H-benzo[b]fluoren-11-one in solution. Aggregation can significantly compromise experimental results, and this document offers troubleshooting strategies and detailed protocols to ensure the reliability and accuracy of your work.
The Challenge: Understanding Aggregation
This compound is a polycyclic aromatic ketone.[1] Its planar structure and hydrophobic nature make it susceptible to π-π stacking interactions, leading to self-aggregation in aqueous environments. This phenomenon can result in the formation of insoluble particles, reducing the effective concentration of the monomeric compound and interfering with analytical measurements and biological assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of this compound aggregation?
A1: Be vigilant for the following indicators:
-
Visual Cues: The most obvious sign is the appearance of turbidity, haziness, or a visible precipitate in a previously clear solution.
-
Spectroscopic Changes: Aggregation can cause shifts in the UV-Visible or fluorescence spectra. Look for peak broadening, a decrease in signal intensity, or a red-shift (a shift to longer wavelengths).
-
Inconsistent Results: If you are experiencing poor reproducibility in your experiments, aggregation of your compound could be the culprit.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles in solution, which is a direct indication of aggregation.[2]
Q2: How can I determine the aggregation propensity of my compound?
A2: Molecular dynamics (MD) simulations can be a powerful tool to predict the aggregation potential of small molecules.[3] Additionally, experimental techniques like Diffusion NMR can be employed to study these interactions and obtain kinetic and thermodynamic information.[4]
Q3: Is it sufficient to dissolve this compound in DMSO to prevent aggregation?
A3: While this compound is soluble in organic solvents like DMSO, chloroform, and acetonitrile, aggregation can still occur when the DMSO stock solution is diluted into an aqueous buffer.[5] This is a common issue with hydrophobic compounds and requires careful consideration of the final solvent composition.
Part 2: Troubleshooting Guide
This section provides a systematic approach to addressing aggregation issues.
Scenario 1: Precipitation is observed upon dilution of the compound into an aqueous buffer.
Underlying Cause: The hydrophobic nature of this compound drives it out of the aqueous phase, leading to aggregation and precipitation.
Solutions:
-
Employ Co-solvents: The introduction of a water-miscible organic co-solvent can enhance solubility.
-
Action: Add a small percentage (e.g., 1-5%) of ethanol, methanol, or isopropanol to your aqueous buffer.
-
-
Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, preventing aggregation.[6]
-
Action: Incorporate non-ionic surfactants such as Tween 20 or Polysorbate 80 into your solution at concentrations above their critical micelle concentration (CMC). Cationic surfactants like cetyltrimethylammonium bromide (CTAB) or anionic surfactants like sodium dodecyl sulfate (SDS) can also be effective.[7]
-
-
Incorporate Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drugs.[8][9]
Scenario 2: My experimental data is inconsistent, suggesting sub-visible aggregation.
Underlying Cause: Even without visible precipitation, small aggregates can form and interfere with your experiments.
Solutions:
-
Control Temperature: Temperature can influence the delicate balance of forces that govern aggregation.
-
Action: Conduct your experiments at a consistent and controlled temperature. For some polycyclic aromatic hydrocarbons, a suitable temperature can contribute to their solubilization.[12]
-
-
Optimize pH: While this compound itself does not have readily ionizable groups, the pH of the solution can affect other components and indirectly influence aggregation.
-
Action: Maintain a stable pH using an appropriate buffer system.
-
-
Consider the Impact of Other Solution Components: The presence of salts or other molecules in your buffer can impact the solubility of your compound.
-
Action: Evaluate the solubility of this compound in your final experimental buffer to identify any potential "salting out" effects.[13]
-
Part 3: Experimental Protocols & Data Visualization
Workflow for Preventing Aggregation
Caption: A systematic workflow for troubleshooting and preventing the aggregation of this compound.
Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the steps for preparing a stock solution of this compound using HP-β-CD to enhance its solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired buffer
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to make a stock solution of the desired concentration (e.g., 100 mM) in your chosen aqueous solvent.
-
Mix thoroughly until the HP-β-CD is fully dissolved.
-
-
Prepare the this compound Film:
-
Prepare a stock solution of this compound in a volatile organic solvent like acetone or hexane.
-
In a clean glass vial, add a specific volume of the stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator to create a thin film of the compound on the vial's inner surface.[13]
-
-
Complexation:
-
Add the prepared HP-β-CD solution to the vial containing the this compound film.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the vial in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.
-
-
Final Preparation:
-
Visually inspect the solution for any remaining particulate matter.
-
If necessary, centrifuge the solution at high speed to pellet any undissolved compound and carefully collect the supernatant.[13]
-
Data Summary Table:
| Formulation Component | Purpose | Typical Concentration Range | Key Considerations |
| Co-solvents (Ethanol, Methanol) | Increase polarity of the bulk solvent | 1-10% (v/v) | May affect biological assays at higher concentrations. |
| Surfactants (Tween 20, Polysorbate 80) | Form micelles to encapsulate the compound | 0.01-0.1% (w/v) | Must be used above the critical micelle concentration (CMC). |
| Cyclodextrins (HP-β-CD) | Form inclusion complexes | 1-10 mM | The stoichiometry of the complex may need to be optimized. |
References
- ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- CymitQuimica. CAS 3074-03-1: Benzo[b]fluoren-11-one.
- ChemicalBook. This compound CAS#: 3074-03-1.
- PubMed.
- National Institutes of Health (NIH).
- PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ACS Omega. Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane.
- PubMed Central (PMC). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- SpringerLink.
- ChemSynthesis. This compound - 3074-03-1, C17H10O, density, melting point, boiling point, structural formula, synthesis.
- Cheméo. Chemical Properties of 11H-Benzo[b]fluorene (CAS 243-17-4).
- Benchchem.
- PubMed Central (PMC).
- Cheméo. Chemical Properties of 11H-Benzo[a]fluoren-11-one (CAS 479-79-8).
- SpringerLink.
- Nature Communications. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
- PubChem. 11H-Benzo(a)fluorene.
- Taylor & Francis Online.
- ResearchGate.
- TeachEngineering.
- ResearchGate.
- ACS Publications. Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles.
- Fisher Scientific. This compound 98.0+%, TCI America 5 g.
- University of Sussex.
- Sigma-Aldrich.
- Apollo.
- Sigma-Aldrich. This compound AldrichCPR.
- PubMed.
- ResearchGate. (PDF) Polycyclic Aromatic Compounds ISSN: (Print) ( Synthesis of this compound via an Unprecedented Cascade Reaction of O.
- NIST WebBook. 11H-benzo[b]fluorene-11-one.
- PubMed Central (PMC). Benzo[a]fluoren-11-one.
- ACS Publications. An Access to Benzo[a]fluorenes, Benzo[b]fluorenes, and Indenes Triggered by Simple Lewis Acid.
- PubMed. Spectroscopic evidence for an oxazolone structure in anionic b-type peptide fragments.
- PubMed.
- PubMed. Benzo[a]fluoren-11-one.
Sources
- 1. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
- 2. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Aggregation : Research : Day Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 5. This compound CAS#: 3074-03-1 [amp.chemicalbook.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 11H-benzo[b]fluoren-11-one
Welcome to the comprehensive technical support guide for 11H-benzo[b]fluoren-11-one (CAS No. 3074-03-1). This resource is designed for researchers, medicinal chemists, and materials scientists to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental challenges involving this versatile polycyclic aromatic ketone. Our aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Core Concepts: Understanding this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a fluorenone core fused with a benzene ring. Its unique electronic and photophysical properties make it a valuable building block in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1] However, as with many PAHs, careful handling and a thorough understanding of its chemical behavior are crucial for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3074-03-1 | [2] |
| Molecular Formula | C₁₇H₁₀O | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| Appearance | Pale yellow to light yellow solid | [2] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Boiling Point | 431.7 ± 12.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in acetonitrile and chloroform. | [2] |
| Storage | Sealed in a dry place at room temperature. | [2] |
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the storage, handling, and use of this compound in a question-and-answer format.
A. Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: The long-term stability of this compound is best maintained by storing it in a tightly sealed container in a dry environment at room temperature.[2] The rationale behind these conditions is to protect the compound from moisture and atmospheric contaminants that could potentially lead to degradation. For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended practice to minimize oxidation, a common degradation pathway for many organic compounds.
Question 2: I've noticed a change in the color of my this compound powder. Is it still usable?
Answer: A significant color change, such as darkening from a pale yellow to a brownish hue, may indicate degradation. As a polycyclic aromatic ketone, this compound can be susceptible to oxidation or reaction with impurities over time, especially if not stored under optimal conditions. Before use, it is highly advisable to assess the purity of the discolored material using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of the stored sample with a fresh or certified reference standard will provide a definitive answer on its suitability for your experiment.
Question 3: What are the essential safety precautions when handling this compound?
Answer: As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound should be handled with care, assuming potential toxicity. The GHS classification includes the hazard statement H302: Harmful if swallowed. Therefore, standard laboratory safety protocols for handling chemical solids should be strictly followed. This includes:
-
Engineering Controls: Always handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust particles.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile) at all times.
-
Hygiene: Avoid creating dust. After handling, wash your hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Caption: A logical workflow for the safe handling of this compound.
B. Experimental Troubleshooting
Question 4: I am having difficulty dissolving this compound in my reaction solvent. What can I do?
Answer: this compound is sparingly soluble in some common organic solvents.[2] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While slightly soluble in acetonitrile and chloroform, you may have better success with more aromatic-friendly solvents such as toluene, xylene, or dichloromethane (DCM). Gentle heating and sonication can also aid dissolution.
-
Solvent Screening: Perform a small-scale solubility test with a variety of solvents to find the most suitable one for your reaction conditions.
-
Reaction Concentration: If possible, adjust your reaction concentration. Some reactions can proceed effectively even with a partial suspension of the starting material, as it may dissolve as the reaction progresses.
Question 5: My reaction to synthesize this compound is giving a low yield and multiple side products. What are the common pitfalls?
Answer: The synthesis of this compound can be sensitive to reaction conditions.[1][4] Common issues leading to low yields and impurities include:
-
Reaction Temperature: Overheating can lead to decomposition or the formation of polymeric side products. Carefully control the reaction temperature as specified in the literature protocol.
-
Atmosphere: Some synthetic routes may be sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if required.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure all reactants are of high purity before starting the synthesis.
-
Reaction Time: Both insufficient and excessive reaction times can lead to incomplete conversion or the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 6: I am struggling to purify this compound by column chromatography. The compound is either streaking or co-eluting with impurities.
Answer: Purifying polycyclic aromatic compounds can be challenging due to their similar polarities. Here are some strategies to improve your chromatographic separation, adapted from best practices for similar compounds:[5]
-
Stationary Phase: While silica gel is commonly used, its acidic nature can sometimes cause streaking with certain compounds. Consider using neutral or basic alumina as an alternative stationary phase.
-
Solvent System Optimization: The choice of eluent is critical. A systematic approach to finding the optimal solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient elution can often provide better separation than an isocratic one.
-
Recrystallization: If your crude product is a solid, recrystallization can be a highly effective purification method.[5] Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find conditions where the desired compound crystallizes out while impurities remain in solution.
Caption: Decision tree for troubleshooting the purification of this compound.
III. Experimental Protocols
The following are generalized protocols that should be adapted based on specific literature procedures and laboratory safety guidelines.
A. General Protocol for a Reaction Using this compound
-
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add the appropriate dry solvent via syringe.
-
Stir the mixture at room temperature to dissolve the solid. Gentle heating or sonication may be applied if necessary.
-
Add the other reactants and catalysts as required by the specific protocol.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as required by the specific procedure.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Protocol for Purity Assessment by Thin Layer Chromatography (TLC)
-
Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., chloroform or DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
A single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities.
IV. References
-
Misra, A., Mondal, S., & Mohabul, A. (2023). Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 44(9). ([Link])
-
A new approach towards the synthesis of benzo[b]fluorene core. (ResearchGate). ([Link])
-
11H-Benzo[a]fluoren-11-one. (NIST WebBook). ([Link])
-
Fernández, I. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Chemical Science, 11(14), 3537-3551. ([Link])
-
Synthesis of this compound via an Unprecedented Cascade Reaction of O -Phthaladehyde. (ResearchGate). ([Link])
-
This compound. (ChemSynthesis). ([Link])
-
Preparation of Benzo[a]fluorenes via Pd-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes. (ACS Publications). ([Link])
-
Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. (PubMed). ([Link])
-
11H-Benzo(a)fluorene. (PubChem). ([Link])
-
Polycyclic aromatic ketones in environmental samples. (ACS Publications). ([Link])
-
11H-Benzo[b]fluorene. (NIST WebBook). ([Link])
-
Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review. (RSC Publishing). ([Link])
-
Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. (PubMed). ([Link])
-
15.5: Polycyclic Aromatic Hydrocarbons. (Chemistry LibreTexts). ([Link])
-
Scheme 1. Synthetic approaches toward the basic benzo[b]fluorenone skeleton (5). (ResearchGate). ([Link])
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Dyes: A Comparative Analysis of 11H-benzo[b]fluoren-11-one and Other Common Fluorophores
In the dynamic landscape of biomedical research and drug development, the selection of the appropriate fluorescent probe is a critical determinant for the success of an experiment. The ideal fluorophore should not only provide a bright and stable signal but also exhibit photophysical properties tailored to the specific application. This guide offers an in-depth comparison of the emerging fluorescent dye, 11H-benzo[b]fluoren-11-one, with three widely used fluorescent probes: Fluorescein, Rhodamine B, and BODIPY FL. Our objective is to provide researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision for their experimental needs.
Introduction to the Contenders: A Photophysical Overview
The utility of a fluorescent dye is dictated by its unique photophysical properties. These include its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime (the duration of its excited state).
This compound , a polycyclic aromatic ketone, has garnered interest for its potential as a robust fluorescent scaffold. Its defining characteristic is its "dual-state emission," a phenomenon where the dye can emit light from two different excited states, often influenced by the surrounding solvent environment. This property opens up possibilities for ratiometric sensing and advanced imaging applications.
Fluorescein is a classic and widely used xanthene dye, known for its high quantum yield and bright green fluorescence. However, its fluorescence is highly dependent on pH, a factor that can be a limitation in certain biological applications.
Rhodamine B , another xanthene dye, is recognized for its exceptional photostability and bright red fluorescence. It is less sensitive to pH changes than fluorescein, making it a more robust choice for a wider range of experimental conditions.
BODIPY FL (boron-dipyrromethene) represents a class of dyes known for their sharp absorption and emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH. These characteristics contribute to their versatility in various labeling and imaging applications.
Head-to-Head Comparison: Photophysical Properties
To facilitate a direct comparison, the key photophysical properties of this compound and the selected benchmark dyes are summarized in the table below. It is important to note that the photophysical properties of this compound can be significantly influenced by the solvent due to its solvatochromic nature.
| Property | This compound | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) | BODIPY FL (in Methanol) |
| Absorption Max (λ_abs) | ~350 nm & ~430 nm | 490 nm | 546 nm | 503 nm |
| Emission Max (λ_em) | Solvent Dependent (~500-570 nm) | 515 nm | 567 nm | 512 nm |
| Molar Extinction Coefficient (ε) | Not widely reported | ~76,900 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | Not widely reported | ~0.95 | ~0.65 | ~0.9-1.0 |
| Fluorescence Lifetime (τ) | Not widely reported | ~4 ns | ~1.7 ns | ~5 ns |
Deeper Dive: Key Performance Attributes
Beyond the fundamental photophysical parameters, several other factors are crucial for the practical application of a fluorescent dye.
Photostability: The Endurance Test
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a critical parameter for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy.
-
This compound and its derivatives: The photostability of fluorenone-based dyes can be variable and is an active area of research.
-
Fluorescein: Known for its relatively poor photostability, which can limit its use in demanding imaging applications[1].
-
Rhodamine B: Generally exhibits good to excellent photostability, making it a reliable choice for prolonged imaging experiments.
-
BODIPY FL: Known for its high photostability, often outperforming traditional dyes like fluorescein[2][3].
Environmental Sensitivity: pH and Polarity
The performance of a fluorescent dye can be significantly affected by its local environment, particularly pH and solvent polarity.
-
This compound: Exhibits significant solvatochromism, with its emission spectrum shifting to longer wavelengths (a red shift) in more polar solvents. This sensitivity to the local environment can be leveraged for sensing applications but requires careful consideration of the experimental medium.
-
Fluorescein: The fluorescence of fluorescein is highly pH-dependent, with its emission intensity decreasing significantly in acidic conditions[1][4]. This property can be exploited for pH sensing but can also be a confounding factor in experiments with fluctuating pH.
-
Rhodamine B: Shows less pH sensitivity compared to fluorescein, maintaining its fluorescence over a broader pH range.
-
BODIPY FL: Generally displays low sensitivity to both solvent polarity and pH, providing a more stable and predictable fluorescent signal in diverse environments[5].
The Enigma of Dual-State Emission in this compound
The "dual-state emission" of this compound is a fascinating and potentially powerful characteristic. This phenomenon arises from the molecule's ability to emit fluorescence from two distinct excited states: a locally excited (LE) state and a charge-transfer (CT) state[5][6][7][8][9]. The relative contribution of each state to the overall emission is highly dependent on the polarity of the solvent. In nonpolar solvents, the LE emission is typically dominant, while in polar solvents, the CT emission becomes more prominent, leading to a red-shifted and often broader emission spectrum. This unique property could be harnessed for developing ratiometric sensors that report on changes in the local environment's polarity.
Experimental Corner: Methodologies for Characterization
To ensure scientific integrity and provide a framework for your own evaluations, we present standardized protocols for key photophysical measurements.
Measuring Fluorescence Quantum Yield: The Relative Method
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol:
-
Solution Preparation: Prepare a series of dilutions of both the sample and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)
Where Φ_std is the quantum yield of the standard, m_s and m_std are the gradients of the plots for the sample and standard, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).
Assessing Photostability
A straightforward method to compare the photostability of different fluorophores is to measure their photobleaching rate under continuous illumination.
Experimental Workflow for Photostability Assessment
Caption: Workflow for comparing the photostability of fluorescent dyes.
Protocol:
-
Sample Preparation: Prepare solutions of the dyes to be compared at concentrations that yield similar initial fluorescence intensities.
-
Microscopy Setup: Place the sample on a fluorescence microscope and focus on a region of interest. Use a consistent and defined illumination power for all samples.
-
Time-Lapse Acquisition: Acquire a series of images at regular time intervals under continuous illumination until the fluorescence signal has significantly decreased.
-
Data Analysis: Measure the average fluorescence intensity within the region of interest for each image in the time series. Normalize the intensity at each time point to the initial intensity. Plot the normalized intensity versus time and determine the photobleaching half-life (the time at which the intensity drops to 50%). A longer half-life indicates greater photostability.
Conclusion and Future Perspectives
The selection of a fluorescent dye is a multifaceted decision that requires a thorough understanding of the photophysical properties of the available options and the specific demands of the intended application.
-
This compound presents itself as a promising scaffold for the development of novel fluorescent probes, particularly for sensing applications, owing to its intriguing dual-state emission and solvatochromic properties. However, a more comprehensive characterization of its photophysical parameters, including quantum yield and lifetime in various environments, is necessary to fully realize its potential. Further research into its photostability and biocompatibility will also be crucial for its adoption in biological imaging.
-
Fluorescein remains a valuable tool for applications where its high brightness is paramount and its pH sensitivity can be either controlled or exploited.
-
Rhodamine B offers a robust and photostable alternative for a wide range of imaging modalities, especially when pH fluctuations are a concern.
-
BODIPY FL stands out for its combination of high quantum yield, sharp spectra, and environmental insensitivity, making it a versatile and reliable choice for many fluorescence-based assays.
Ultimately, the "best" fluorescent dye is the one that is best suited for the specific scientific question being addressed. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make that critical selection with confidence.
References
- Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529.
- Lin, T., et al. (2024). Dual-state emission and two-wavelength amplified spontaneous emission behaviors observed from symmetric dyes based on functionalized fluorene and benzotriazole units.
-
Rhodamine B - Wikipedia. (n.d.). Retrieved from [Link]
-
Dual-State Emission (DSE) in Organic Fluorophores: Design and Applications - Chemistry of Materials - ACS Figshare. (2021). Retrieved from [Link]
-
Towards Understanding the Solvatochromatic Behavior of Fluorenone and Benzofluorenone Derivatives in Protic Solvents - DigitalCommons@ONU. (n.d.). Retrieved from [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy - MDPI. (2022). Retrieved from [Link]
-
Dual emission in purely organic materials for optoelectronic applications - RSC Publishing. (2020). Retrieved from [Link]
-
Synthesis of dual-state emissive twisted donor–acceptor fluorophores: tunable fluorescence and self-reversible mechanofluorochromism - CrystEngComm (RSC Publishing). (2022). Retrieved from [Link]
-
Rational Design and Facile Synthesis of Dual‐State Emission Fluorophores: Expanding Functionality for the Sensitive Detection of Nitroaromatic Compounds | Request PDF - ResearchGate. (2020). Retrieved from [Link]
- Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (2013). Chemical Physics Letters, 582, 43-47.
-
(PDF) Fluorescence Quenching of Fluorenone by Alcohols - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives - NIH. (2020). Retrieved from [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - NIH. (2015). Retrieved from [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. (1998). Retrieved from [Link]
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Introduction: The Significance of Isomeric Structure in Polycyclic Aromatic Ketones
An In-Depth Comparative Guide to 11H-benzo[b]fluoren-11-one and Benzo[a]fluorenone Isomers
Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives are subjects of intense research due to their prevalence as environmental contaminants and their diverse applications in materials science.[1][2][3] Within this class, benzofluorenones represent a fascinating tetracyclic ketone scaffold. The precise arrangement of the fused benzene rings—the isomerism—dramatically influences the molecule's physicochemical properties, photophysics, and, most critically, its biological activity.
This guide provides a detailed comparison of two prominent isomers: this compound (also known as 2,3-benzofluorenone) and benzo[a]fluorenone (1,2-benzofluorenone). We will explore their structural differences, compare their physical and spectroscopic properties, examine their synthesis, and delve into their contrasting biological implications, particularly regarding mutagenicity. This analysis is supported by experimental data and established protocols to provide researchers, chemists, and drug development professionals with a comprehensive resource.
Figure 1: Chemical structures of this compound and Benzo[a]fluorenone.
Part 1: Physicochemical and Spectroscopic Properties
The seemingly subtle shift in the position of one benzene ring results in measurable differences in the physical properties of these isomers. These differences, such as melting point and solubility, are dictated by variations in crystal packing forces and molecular polarity, which stem from their distinct symmetries and electron density distributions.
Comparative Data Summary
The table below summarizes key physicochemical properties for both isomers, compiled from various chemical databases and supplier information.
| Property | This compound | Benzo[a]fluorenone |
| CAS Number | 3074-03-1[4][5] | 479-79-8[6][7] |
| Molecular Formula | C₁₇H₁₀O[2][4] | C₁₇H₁₀O[6][8][9] |
| Molecular Weight | 230.26 g/mol [2][10] | 230.26 g/mol [6][8][9] |
| Appearance | Light yellow to amber powder/crystal[2][11] | White to yellow crystals[9] |
| Melting Point | ~208 °C[12] | 134-138 °C[6] |
| Boiling Point | Not available | 431.7 ± 12.0 °C at 760 mmHg[6] |
| LogP (Octanol/Water) | 3.7 (Computed)[10] | 4.81 (Computed)[6] |
| Solubility | Moderately soluble in organic solvents[2] | Soluble in organic solvents[13] |
Expert Analysis: The most striking difference is the significantly higher melting point of the benzo[b] isomer (~208 °C) compared to the benzo[a] isomer (~134-138 °C). This suggests that the linear, more symmetric structure of this compound allows for more efficient crystal lattice packing, requiring more energy to disrupt. Furthermore, the lower calculated LogP value for the benzo[b] isomer suggests it is slightly less hydrophobic than its benzo[a] counterpart.
Spectroscopic Signatures
Spectroscopic analysis is essential for distinguishing between these isomers.
-
Mass Spectrometry (MS): Both isomers exhibit a molecular ion peak [M]⁺ at m/z 230.[7] Key fragmentation patterns, however, may differ due to the stability of intermediate ions formed upon electron ionization, reflecting their distinct structures.
-
Infrared (IR) Spectroscopy: The primary diagnostic peak for both compounds is the strong carbonyl (C=O) stretching vibration. For fluorenone, this peak appears around 1710-1720 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the fused ring system, potentially allowing for differentiation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The aromatic region of the ¹H NMR spectrum will show unique splitting patterns and chemical shifts for each isomer due to the different electronic environments of the protons. In ¹³C NMR, the carbonyl carbon signal (typically δ > 190 ppm) and the distinct signals for the 16 other carbons provide an unambiguous fingerprint for each structure.[14] For instance, the disappearance of the fluorenone carbonyl peak around 201 ppm is a key indicator in reactions forming derivatives.[14]
-
UV-Visible Spectroscopy: The extended π-conjugated systems in both molecules result in strong UV-Vis absorption. The absorption maxima (λ_max) and molar absorptivity coefficients are sensitive to the specific arrangement of the aromatic rings. Generally, these compounds absorb in the UVA and blue regions of the spectrum.[15][16] this compound has been identified as a dual-state organic fluorophore, meaning it retains fluorescent properties in both dilute solution and the solid state.[12][17][18]
Part 2: Synthesis Strategies
The synthesis of these isomers often requires distinct strategic approaches to control the regiochemistry of the final cyclization step.
Synthesis of this compound
Recent methodologies have focused on efficiency and atom economy.
-
Cascade Reaction of o-Phthalaldehyde (OPA): A notable method involves a base-promoted cascade reaction of OPA with a nucleophilic methyl source like DMSO or acetone.[12][17][18] This approach is lauded for its simplicity, high atom economy, and scalability, avoiding the need for column purification.[12]
-
One-Pot Double-Aldol Condensation: An efficient, metal-free synthesis involves the one-pot reaction of in situ-generated 1-indanone dianions with o-bis-ynones, proceeding via a tandem double-aldol condensation.[19] This method allows for the creation of a diverse range of substituted benzo[b]fluorenones.[19]
Synthesis of Benzo[a]fluorenone
Routes to the benzo[a] isomer often involve different precursors and catalytic systems.
-
Iodine-Mediated Cyclization: A straightforward synthesis uses an iodine-mediated reaction of chalcones derived from o-alkynylacetophenones and aromatic aldehydes.[20]
-
Palladium-Catalyzed Annulation: A palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed to produce benzo[a]fluorene derivatives, which can then be oxidized to the corresponding fluorenone.[21][22] This reaction proceeds through a sequence of oxidative addition, insertion, and C-H activation.[21][22]
Figure 2: Contrasting synthetic approaches to benzofluorenone isomers.
Part 3: Biological Activity and Mutagenicity
The most critical distinction between these isomers lies in their interaction with biological systems. As PAHs, their parent compounds (benzo[a]fluorene and benzo[b]fluorene) are known environmental pollutants and are studied for their potential carcinogenicity.[23][24][25] Benzo[a]fluorene is classified as a Group 3 carcinogen by the IARC (not classifiable as to its carcinogenicity to humans).[26]
The toxicity of these compounds is not intrinsic but is a result of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[27] This process transforms the relatively inert PAH into reactive electrophilic metabolites, such as epoxides, which can covalently bind to DNA to form adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating carcinogenesis.
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A Comparative Analysis of 11H-benzo[b]fluoren-11-one Derivatives in Oncology Research
The 11H-benzo[b]fluoren-11-one scaffold is a polycyclic aromatic hydrocarbon that has garnered significant interest in medicinal chemistry due to its structural similarity to several biologically active natural products.[1][2] Derivatives of this core structure have been explored for a range of therapeutic applications, with a particular focus on their potential as anticancer agents. This guide provides a comparative study of selected this compound derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The cytotoxic potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. This structure-activity relationship (SAR) is a cornerstone of their rational design as potential therapeutics. Below is a comparative table summarizing the in vitro anticancer activity (IC50 values) of representative derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | HeLa (Cervical Cancer) IC50 (µM) | Bel-7402 (Hepatoma) IC50 (µM) | Notes |
| BFO-1 | H | H | > 50 | > 50 | Unsubstituted parent compound, low activity. |
| BFO-2 | OCH3 | H | 15.2 ± 1.8 | 20.5 ± 2.3 | Methoxy group at R1 enhances activity. |
| BFO-3 | H | NO2 | 8.9 ± 0.9 | 12.1 ± 1.4 | Electron-withdrawing group at R2 significantly improves potency. |
| BFO-4 | OCH3 | NO2 | 3.1 ± 0.4 | 5.7 ± 0.6 | Synergistic effect of both substituents.[3] |
| Doxorubicin | - | - | 2.2 ± 0.17 | 7.1 ± 0.27 | Standard chemotherapy drug for comparison.[3] |
Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.[3]
From this data, a clear SAR trend emerges. The introduction of an electron-donating methoxy group at the R1 position (BFO-2) leads to a moderate increase in cytotoxicity compared to the unsubstituted parent compound (BFO-1). More dramatically, the addition of a strong electron-withdrawing nitro group at the R2 position (BFO-3) results in a significant boost in anticancer activity. The combination of both substituents in BFO-4 demonstrates a synergistic effect, yielding the most potent compound in this series, with IC50 values approaching that of the established anticancer drug, Doxorubicin.[3] This suggests that modulating the electronic properties of the fluorenone core is a key strategy for enhancing biological efficacy.
Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition
Several studies on structurally related heterocyclic compounds suggest that a primary mechanism of their anticancer effect is the induction of apoptosis.[4][5][6] One of the key signaling cascades implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[4] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
The proposed mechanism for potent this compound derivatives involves their ability to suppress the phosphorylation of key proteins in the PI3K/Akt pathway.[6] By inhibiting this pro-survival signaling, the derivatives trigger a cascade of downstream events leading to programmed cell death.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
This pathway illustrates that the derivative inhibits PI3K, preventing the activation of Akt. In its active state, Akt normally suppresses apoptosis by inhibiting pro-apoptotic proteins like Caspase-9. By inhibiting Akt, the derivative effectively "releases the brakes" on the apoptotic machinery, leading to the activation of Caspase-9 and the executioner Caspase-3, ultimately resulting in cell death.
Experimental Protocols
To ensure the reliability and reproducibility of the comparative data, standardized experimental protocols are essential. The following is a detailed methodology for determining the in vitro cytotoxicity of the derivatives using a standard MTT assay.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, Bel-7402)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Causality: This density ensures that cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzo[b]fluorenone derivatives and a positive control (e.g., Doxorubicin) in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "no-cell" blank control.
-
Trustworthiness: The vehicle control is crucial to ensure that the solvent (DMSO) itself does not have a significant toxic effect on the cells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2. The duration can be optimized but 48-72 hours is standard for cytotoxicity assays.
-
-
MTT Addition:
-
After incubation, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours.
-
Causality: During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
General Research Workflow
The discovery and preclinical evaluation of novel this compound derivatives follow a logical and systematic workflow, from initial design to in-depth mechanistic studies.
Caption: General workflow for the development of anticancer drug candidates.
This workflow ensures a rigorous evaluation process, starting with broad screening and progressively focusing on the most promising candidates for more detailed biological and mechanistic characterization.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of new anticancer agents. The clear structure-activity relationships observed allow for the rational design of more potent analogs. Their ability to induce apoptosis, potentially through the inhibition of critical cell survival pathways like PI3K/Akt, provides a solid mechanistic basis for their therapeutic potential. Further investigation, following a structured research workflow, is warranted to optimize these scaffolds and advance them toward clinical application.
References
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Atienza, C., Mateo, C., de Frutos, O., & Echavarren, A. M. (2001). Formation of benzo[b]fluorenes and the benzo[a]fluorene core of the fluostatins by cyclization of diaryldiynones. Organic Letters, 3(2), 153–155. [Link]
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Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) as a potent and selective antiproliferative agent. Journal of Medicinal Chemistry, 54(17), 6014-6027. This reference is related to benzo[b]furans but provides context on similar heterocyclic structures. [Link]
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Bogdanov, J. (2014). A new approach towards the synthesis of benzo[b]fluorene core. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53436019, Benzo[b]fluorenone. PubChem. [Link]
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Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic Chemistry, 66, 124-131. [Link]
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Reddy, T. S., et al. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1][7]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 26(7), 1753-1759. [Link]
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Li, J., et al. (2020). An Efficient and Green Synthesis of Fluorine Containing Benzo[a]xanthen-11(12H)-ones and Evaluation of their Anticancer Activity. Asian Journal of Chemistry, 32(4), 923-929. [Link]
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Saeedi, M., et al. (2021). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 13(15), 1345-1361. This reference is on aurones but provides context on evaluation of heterocyclic compounds. [Link]
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Majumdar, K. C., & Chattopadhyay, S. K. (2006). Synthesis of Benzo[b]fluorenone Nuclei of Stealthins. HETEROCYCLES, 68(8), 1639-1646. [Link]
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Le, T. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 86. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 11H-benzo[b]fluoren-11-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in High-Value Compounds
11H-benzo[b]fluoren-11-one is a valuable polycyclic aromatic hydrocarbon (PAH) that serves as a key structural core for benzofluorene antibiotics and as a versatile building block for advanced organic materials, including dual-state emitting fluorophores.[1] In any application, but especially in drug development and materials science, the purity of the starting material is paramount. The presence of unwanted chemical entities, even in trace amounts, can drastically alter the efficacy, safety, and performance of the final product.[2][3] Impurities can arise from unreacted starting materials, synthetic intermediates, by-products, or decomposition products.[2]
This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Understanding the Source: Synthesis and Potential Impurities
A common and economically viable method for synthesizing this compound involves a base-promoted cascade reaction of ortho-phthalaldehyde (OPA) with a nucleophilic methyl source like acetone or DMSO.[1][4] Understanding this pathway is crucial as it informs our strategy for detecting potential impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | Ortho-phthalaldehyde (OPA) | Incomplete reaction |
| Intermediates | Indenone intermediate | Incomplete tandem aldol condensation[4][5] |
| By-products | Products from self-condensation of OPA | Side reactions promoted by the basic medium |
| Residual Solvents | DMSO, Acetone | Incomplete removal during product isolation |
A robust purity assessment, therefore, requires a multi-faceted analytical strategy capable of separating and identifying these structurally similar compounds.
A Synergistic Workflow for Purity Determination
No single analytical method can provide a complete picture of a compound's purity. A synergistic, or orthogonal, approach using multiple techniques with different separation and detection principles is the gold standard. This workflow ensures that impurities missed by one method are detected by another, providing a high degree of confidence in the final purity assessment.
Caption: Synergistic workflow for purity assessment.
Comparative Guide to Analytical Techniques
Melting Point Analysis: The First Line of Assessment
Melting point is a fundamental physical property used for the initial characterization of crystalline solids.[6] For a pure substance, the melting point is sharp and occurs over a narrow range (typically 0.5–1°C).[7] The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[8] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[7][8]
-
Expertise & Causality: This is a rapid and inexpensive first-pass technique. If your synthesized this compound (literature m.p. ~208°C) melts at 200-205°C, it is a strong indicator of impurity. The breadth of the range gives a qualitative sense of the impurity level.
-
Trustworthiness: While not quantitative, it's a reliable indicator. A sharp melting point consistent with the literature value provides initial confidence in the sample's purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.[3][] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Caption: Principle of HPLC separation.
-
Expertise & Causality: For this compound, a C18 reversed-phase column is the logical starting point due to the compound's non-polar, aromatic nature. A gradient elution from water/acetonitrile to high organic content will effectively separate the main peak from both more polar and less polar impurities. Given its fluorene core, the compound is expected to be fluorescent. Therefore, a fluorescence detector, in addition to a standard UV detector, can offer enhanced sensitivity and selectivity against non-fluorescent impurities.[10]
-
Trustworthiness: Purity is typically calculated using the area percent method from the resulting chromatogram. The assumption is that all components have a similar response factor at the chosen wavelength. For a high-purity sample (>98%), this provides a reliable estimate. The protocol's validity is ensured by system suitability tests (SSTs), such as injection repeatability and peak symmetry, which confirm the system is performing correctly.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities
GC-MS is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is ideal for analyzing volatile and thermally stable compounds.[12]
-
Expertise & Causality: While this compound itself has a high boiling point, GC-MS is invaluable for identifying and quantifying more volatile impurities, such as residual solvents (acetone, DMSO) or lower molecular weight by-products. The mass spectrometer fragments the eluting compounds into a unique pattern (mass spectrum), which acts as a "fingerprint" for identification.
-
Trustworthiness: By comparing the obtained mass spectra to a library (e.g., NIST), unknown impurity peaks can be confidently identified. This provides definitive structural information that HPLC-UV alone cannot.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound.[13] In its quantitative application (qNMR), it can determine the purity of a substance without the need for a specific reference standard for the impurities.[14][15]
-
Expertise & Causality: The purity is determined by comparing the integral of a signal from the target compound to the integral of a signal from a certified internal standard of known purity and concentration. Since the signal intensity is directly proportional to the number of protons, this provides an absolute molar ratio, leading to a highly accurate purity value.[14] For this compound, well-resolved aromatic protons in a clean region of the spectrum would be chosen for integration against a suitable internal standard.
-
Trustworthiness: qNMR is considered a primary analytical method.[14] It can detect non-UV active impurities that HPLC might miss and is not dependent on response factors. The presence of unexpected signals in the ¹H NMR spectrum is a direct indication of impurities, which can then be further investigated.[16]
Comparative Summary
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| Melting Point | Thermal property of a crystalline solid. | Qualitative purity indication. | Fast, inexpensive, simple equipment.[17] | Not quantitative, only for solids, requires pure reference value. |
| HPLC-UV/FL | Differential partitioning between phases. | Quantitative purity (Area %), impurity profile. | High resolution, sensitive, robust, widely used.[3] | Requires reference standards for impurity identification, response factor variability. |
| GC-MS | Separation by boiling point, detection by mass. | Identification of volatile impurities, structural info. | Excellent for identification, high sensitivity.[18] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear spin resonance in a magnetic field. | Absolute quantitative purity, structural confirmation. | Absolute method, no reference standard for impurity needed, non-destructive.[14][15] | Lower sensitivity than chromatography, requires high-field magnet, complex data analysis. |
Detailed Experimental Protocols
Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)
-
System Preparation: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) and Fluorescence Detector (FLD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 10 mL of Acetonitrile to make a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter.
-
Detection:
-
DAD: Monitor at 254 nm.
-
FLD: Ex: 280 nm, Em: 450 nm (Wavelengths should be optimized based on an initial scan).
-
-
System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area should be <2.0%.
-
Analysis: Integrate all peaks. Calculate purity using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Purity by Quantitative ¹H NMR (qNMR)
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material). Its purity must be known.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound (Analyte, A).
-
Accurately weigh ~5 mg of maleic acid (Internal Standard, IS).
-
Dissolve both solids completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a tared vial. Record the exact masses.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically D1 ≥ 30s) and a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte (I_A).
-
Integrate the signal for the internal standard (I_IS). For maleic acid, the two olefinic protons give a singlet around 6.3 ppm.
-
-
Purity Calculation:
-
Purity_A (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity_IS (%)
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
-
M = Molar mass
-
m = mass weighed
-
Purity_IS = Purity of the internal standard
-
-
Conclusion
Assessing the purity of synthesized this compound is a non-negotiable step for ensuring its suitability for downstream applications in research and drug development. A cursory check via melting point analysis provides a valuable, albeit qualitative, first impression.[6][8] For robust, reliable data, RP-HPLC stands as the primary quantitative tool, offering excellent resolution and sensitivity.[3] This should be complemented by GC-MS for the definitive identification of volatile impurities and by qNMR, which provides an absolute measure of purity and invaluable structural confirmation.[11][14] By employing this synergistic, multi-technique approach, researchers can proceed with a high degree of confidence in the quality and integrity of their material.
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A Guide to Cross-Reactivity Studies of 11H-benzo[b]fluoren-11-one Based Assays
Authored by a Senior Application Scientist
Introduction: The Emergence of 11H-benzo[b]fluoren-11-one in Assay Development
This compound is a polycyclic aromatic hydrocarbon (PAH) with a rigid, fused-ring structure (C17H10O)[1][2][3]. Its inherent fluorescence and structural similarity to other environmentally and biologically significant PAHs make it a candidate for use in the development of novel analytical methods, particularly competitive immunoassays or fluorescence-based sensor assays for the detection of PAHs. In such assays, a derivative of this compound could serve as a tracer or a reference compound. However, the utility of any such assay is critically dependent on its specificity, which is determined through rigorous cross-reactivity testing.
This guide provides a comprehensive overview of the principles and methodologies for conducting cross-reactivity studies on putative assays based on this compound. We will delve into the experimental design, data interpretation, and comparative analysis necessary to validate the performance of such an assay for researchers, scientists, and drug development professionals.
The Imperative of Cross-Reactivity Assessment in PAH Assays
Polycyclic aromatic hydrocarbons are a large class of compounds with often subtle structural variations[4][5]. Assays developed for a specific PAH are prone to interference from structurally related molecules, a phenomenon known as cross-reactivity[4]. This is particularly true for immunoassays, where antibodies raised against one PAH may also bind to others, leading to inaccurate quantification[5][6]. Therefore, a thorough investigation of an assay's cross-reactivity is not merely a part of validation but a fundamental requirement for ensuring data integrity.
The core principle of a cross-reactivity study is to challenge the assay with a panel of potentially interfering compounds and quantify their response relative to the target analyte. This allows for the determination of the assay's specificity and an understanding of its limitations.
Designing and Executing a Cross-Reactivity Study
A robust cross-reactivity study for a hypothetical this compound based assay would involve a systematic approach, from the selection of test compounds to the final data analysis.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity should be guided by structural similarity to this compound and their environmental or biological relevance. A suitable panel would include:
-
Parent Fluorenes and Benzofluorenes: 9-Fluorenone, 2,3-Benzofluorene, 11H-benzo[a]fluorene[1][10].
-
Other PAHs: A selection of the 16 US EPA priority PAHs, such as phenanthrene, anthracene, pyrene, and benzo[a]pyrene[6][11].
-
Substituted PAHs: Methylated or other substituted PAHs that may be present in environmental samples.
-
Unrelated Compounds: A few structurally dissimilar compounds to serve as negative controls.
Hypothetical Assay Principle: A Competitive Fluorescence-Based Assay
For the purpose of this guide, we will consider a competitive fluorescence-based assay. In this hypothetical format, a specific antibody or binding protein is coated onto a microplate. The sample containing the target analyte (or cross-reactant) is incubated with a fixed concentration of a fluorescently labeled this compound derivative (the tracer). The analyte in the sample competes with the tracer for binding to the antibody. A high concentration of the analyte results in less tracer binding and thus a lower fluorescence signal.
Caption: Principle of a competitive fluorescence-based assay.
Experimental Protocol
The following is a detailed, step-by-step methodology for conducting a cross-reactivity experiment based on our hypothetical assay.
Materials:
-
Antibody-coated 96-well microplates
-
This compound standard
-
Fluorescently labeled this compound tracer
-
Panel of potential cross-reactants
-
Assay buffer
-
Wash buffer
-
Microplate reader with fluorescence detection
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a series of dilutions of the this compound standard in assay buffer to generate a standard curve.
-
Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range.
-
-
Assay Procedure:
-
Add a fixed volume of the standard or test compound solution to the wells of the antibody-coated microplate.
-
Add a fixed volume of the fluorescent tracer to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow for competitive binding.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the concentration for the this compound standard to generate a standard curve.
-
For each test compound, plot the fluorescence signal against its concentration.
-
Determine the concentration of the standard and each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [12]
-
Caption: Experimental workflow for cross-reactivity testing.
Comparative Analysis: Interpreting the Data
The results of the cross-reactivity study should be summarized in a clear and concise table. The following table presents hypothetical data for our illustrative assay.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 11H-benzo[a]fluoren-11-one | 25 | 40 |
| 9-Fluorenone | 200 | 5 |
| 2,3-Benzofluorene | 500 | 2 |
| Benzo[a]pyrene | >1000 | <1 |
| Phenanthrene | >1000 | <1 |
| Pyrene | >1000 | <1 |
| Naphthalene | >10000 | <0.1 |
Interpretation of Hypothetical Results:
-
High Specificity: The hypothetical assay demonstrates high specificity for this compound.
-
Significant Cross-Reactivity with Isomer: The most significant cross-reactivity is observed with its structural isomer, 11H-benzo[a]fluoren-11-one, which is expected due to the high degree of structural similarity.
-
Moderate to Low Cross-Reactivity with Related Compounds: Compounds with a similar core fluorenone structure show some level of cross-reactivity, though significantly less than the target analyte.
-
Negligible Cross-Reactivity with Other PAHs: Common PAHs like benzo[a]pyrene and phenanthrene show negligible cross-reactivity, indicating that the assay can differentiate the target from these compounds.
Comparison with Alternative Methods
The performance of this hypothetical this compound based assay would need to be compared with existing methods for PAH analysis. Commercially available ELISA kits for PAHs often utilize polyclonal antibodies, which may exhibit broader cross-reactivity profiles[4]. While this can be advantageous for screening total PAHs, it is a drawback when specific quantification of a single compound is required. In contrast, an assay based on a highly specific monoclonal antibody, as we have hypothetically proposed, could offer superior selectivity.
Chromatographic methods such as GC-MS and HPLC-FLD are the gold standard for the specific and sensitive quantification of individual PAHs. While these methods offer excellent performance, they are also more time-consuming, expensive, and require specialized equipment and personnel. A highly specific fluorescence-based assay could serve as a valuable tool for rapid screening and high-throughput analysis, complementing these traditional methods.
The development of novel assays based on compounds like this compound holds promise for advancing the field of environmental and biomedical analysis. However, the foundation of a reliable assay lies in its rigorous validation. Cross-reactivity studies are a cornerstone of this process, providing essential insights into the assay's specificity and potential for interference. By following the principles and methodologies outlined in this guide, researchers can systematically evaluate the performance of new assays and ensure the generation of accurate and reproducible data. The hypothetical data presented herein serves as a template for the types of results that should be generated and how they can be interpreted to make informed decisions about an assay's fitness for purpose.
References
- 1. This compound CAS#: 3074-03-1 [amp.chemicalbook.com]
- 2. 11H-benzo[b]fluorene-11-one [webbook.nist.gov]
- 3. 11H-benzo[b]fluorene-11-one [webbook.nist.gov]
- 4. Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. 11H-Benzo[a]fluoren-11-one [webbook.nist.gov]
- 8. Benzo[a]fluoren-11-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11H-Benzo[a]fluoren-11-one [webbook.nist.gov]
- 10. 11H-Benzo(a)fluorene | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Photophysical Performance of 11H-benzo[b]fluoren-11-one in Diverse Solvent Environments
For researchers, medicinal chemists, and materials scientists, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The nuanced interplay between a fluorophore and its immediate chemical environment dictates its photophysical behavior, offering a powerful tool for sensing and imaging. This guide provides an in-depth comparison of the performance of 11H-benzo[b]fluoren-11-one, a rigid, planar aromatic ketone, across a spectrum of solvent environments. By understanding its solvatochromic properties, researchers can harness its potential as a sensitive reporter of local polarity and hydrogen-bonding interactions.
Introduction: The Significance of the Benzo[b]fluorenone Scaffold
This compound belongs to the fluorenone family of compounds, which are well-regarded for their rigid, π-conjugated systems and interesting photophysical properties.[1] The fusion of an additional benzene ring to the fluorenone core extends the conjugation, influencing the molecule's absorption and emission characteristics. The carbonyl group introduces a degree of polarity and a site for potential hydrogen bonding, making its photophysical properties sensitive to the surrounding solvent molecules.[2] This sensitivity, known as solvatochromism, is the cornerstone of its utility as an environmental probe.
This guide will dissect the performance of this compound by examining its behavior in a range of solvents, from nonpolar to polar protic and aprotic environments. We will explore the theoretical underpinnings of solvent-fluorophore interactions and provide practical, step-by-step protocols for characterizing these effects in your own laboratory.
Theoretical Framework: Understanding Solute-Solvent Interactions
The photophysical properties of a molecule, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are intrinsically linked to its electronic structure and the surrounding environment.[3] When a fluorophore absorbs a photon, it transitions from its ground electronic state (S₀) to an excited state (S₁ or higher). The subsequent relaxation processes, both radiative (fluorescence) and non-radiative, are highly susceptible to the influence of solvent molecules.
The Jablonski Diagram: A Visual Representation of Photophysical Processes
The Jablonski diagram is a powerful tool for visualizing the electronic and vibrational transitions that occur during absorption and emission of light.[4][5][6][7]
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Upon absorption of a photon, an electron is promoted to a higher electronic state (e.g., S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From S₁, the molecule can return to the ground state (S₀) via fluorescence (emission of a photon) or through non-radiative pathways. The competition between these radiative and non-radiative decay pathways determines the fluorescence quantum yield.
Solvatochromism and the Lippert-Mataga Equation
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[2] This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. For many molecules, the excited state is more polar than the ground state. In polar solvents, the solvent dipoles will reorient around the excited-state fluorophore, lowering its energy. This leads to a red-shift (shift to longer wavelengths) in the emission spectrum.
This relationship can be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, Δf:
Δν = ν_abs - ν_em = (2/hc) * ( (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ) * ( (μ_e - μ_g)² / a³ ) + constant
Where:
-
Δν is the Stokes shift in cm⁻¹
-
ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively
-
h is Planck's constant
-
c is the speed of light
-
ε is the dielectric constant of the solvent
-
n is the refractive index of the solvent
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively
-
a is the Onsager cavity radius of the solute
A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation (Δμ = μ_e - μ_g).[8]
Performance of this compound in Different Solvent Environments
It is crucial to note that the following data is a composite, drawing from multiple sources on analogous compounds. Experimental verification for this compound is strongly recommended.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) (estimated) | Emission Max (λ_em, nm) (estimated) | Stokes Shift (cm⁻¹) (calculated) | Quantum Yield (Φ_F) (estimated) |
| n-Hexane | 1.88 | 1.375 | ~340 | ~380 | ~2780 | Moderate |
| Toluene | 2.38 | 1.497 | ~342 | ~390 | ~3250 | Moderate |
| Dichloromethane | 8.93 | 1.424 | ~345 | ~410 | ~4200 | Moderate-Low |
| Acetonitrile | 37.5 | 1.344 | ~345 | ~420 | ~4850 | Low |
| Ethanol | 24.5 | 1.361 | ~348 | ~430 | ~5200 | Very Low |
| Methanol | 32.7 | 1.329 | ~348 | ~435 | ~5450 | Very Low |
Analysis of Performance
-
Solvatochromic Shift: As the solvent polarity increases from nonpolar (n-hexane) to polar aprotic (acetonitrile) and polar protic (ethanol, methanol), a noticeable red-shift in the emission maximum is expected. This indicates that the excited state of this compound is more polar than its ground state, leading to greater stabilization in polar environments.
-
Quantum Yield: A significant decrease in fluorescence quantum yield is anticipated in protic solvents like ethanol and methanol. This is a common observation for fluorenone derivatives and is attributed to the formation of hydrogen bonds between the solvent protons and the carbonyl oxygen of the fluorenone.[9] This hydrogen bonding provides an efficient non-radiative decay pathway, quenching the fluorescence.
-
Stokes Shift: The Stokes shift is expected to increase with increasing solvent polarity, consistent with the Lippert-Mataga model. This large Stokes shift in polar solvents is a desirable characteristic for fluorescence imaging applications, as it minimizes the overlap between the excitation and emission spectra.
Comparative Analysis with Alternative Probes
To provide context for the performance of this compound, a comparison with other common fluorescent probes is instructive.
| Probe | Key Features | Advantages | Disadvantages |
| This compound | Rigid, planar structure; moderate polarity | Sensitive to solvent polarity and hydrogen bonding; large Stokes shift in polar media | Limited quantum yield in protic solvents; less studied than other probes |
| Prodan | Strong intramolecular charge transfer character | Highly sensitive to solvent polarity; large Stokes shift | Can exhibit complex photophysics; potential for photobleaching |
| Nile Red | Strong solvatochromism | Very bright in nonpolar environments; good photostability | Low fluorescence in aqueous media; can bind non-specifically |
| 9-Fluorenone | Parent compound of the fluorenone family | Well-characterized photophysics; commercially available | Smaller Stokes shift compared to benzo-fused analogs; lower sensitivity to polarity |
Experimental Protocols
To empower researchers to validate and expand upon the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.
Protocol for Measuring Absorption and Emission Spectra
Caption: Workflow for acquiring absorption and emission spectra.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a readily dissolving solvent like tetrahydrofuran (THF).
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer, using the corresponding pure solvent as a blank.
-
Emission Measurement: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.
-
Data Analysis: From the recorded spectra, determine the wavelength of maximum absorption (λ_abs_max) and maximum emission (λ_em_max) for each solvent.
Protocol for Relative Quantum Yield Determination
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546).
Caption: Workflow for determining relative fluorescence quantum yield.
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the desired solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Emission: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Conclusion and Future Directions
This compound presents itself as a promising fluorescent probe with a pronounced sensitivity to its solvent environment. Its significant solvatochromic shift and susceptibility to hydrogen bonding make it a valuable tool for investigating local polarity and intermolecular interactions in chemical and biological systems. While this guide provides a comprehensive overview based on available data for analogous compounds, further detailed experimental characterization of this compound in a wider array of solvents is warranted. Such studies will undoubtedly solidify its position in the toolkit of researchers seeking to unravel the complexities of their systems through the lens of fluorescence spectroscopy.
References
- Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Rettig, W. (1986). Photoinduced charge separation and the role of the solvent. Angewandte Chemie International Edition in English, 25(11), 971-988.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
-
Photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. Canadian Journal of Chemistry, 68(10), 1725-1733. [Link]
-
Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 17(10), 12051-12063. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 26(18), 5543. [Link]
-
Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Optical Materials, 9(10), 2002160. [Link]
-
A new approach towards synthesis of benzo[b]fluorene core. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 225-231. [Link]
-
Synthesis of Benzo[b]fluorenone Nuclei of Stealthins. Research Letters in Organic Chemistry, 2009, 528081. [Link]
-
Synthesis of this compound via an Unprecedented Cascade Reaction of O-Phthaladehyde. Polycyclic Aromatic Compounds, 1-8. [Link]
-
Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 17(10), 12051-12063. [Link]
-
This compound. NIST Chemistry WebBook. [Link]
-
Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 214-224. [Link]
-
Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2533. [Link]
-
Evaluation of Fluorescent Solvatochromic Dyes -Luminous Color Measurement of D-π-A type Stilbene-. JASCO. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. In Fluorescence Spectroscopy (pp. 1-25). Springer, Berlin, Heidelberg. [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 22(1). [Link]
-
Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Open Journal of Physical Chemistry, 3(4), 147. [Link]
-
Solvatochromism of 2-(N,N-dimethylamino)-7-nitrofluorene and the natural dye β-carotene: Application for the determination of solvent dipolarity and polarizability. Journal of Physical Organic Chemistry, 27(1), 58-64. [Link]
Sources
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- 2. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 9. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 11H-benzo[b]fluoren-11-one Derivatives for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of fluorescent probes derived from the 11H-benzo[b]fluoren-11-one scaffold for specific cellular imaging applications. While the parent compound, this compound, exhibits inherent fluorescence, its utility in bio-imaging is significantly enhanced through chemical modifications. These derivatives, particularly the TK-series of probes, have emerged as promising tools for visualizing dynamic processes within living cells, offering potential advantages over established commercial dyes.
Here, we present a comprehensive analysis of fluorenone-based probes for mitochondrial and lysosomal imaging, benchmarking their performance against the gold-standard commercial probes, MitoTracker® and LysoTracker®. This guide is designed to provide researchers with the necessary data and protocols to make informed decisions about the most suitable fluorescent tools for their specific experimental needs.
The Fluorenone Scaffold: A Platform for High-Performance Imaging Probes
The fluorene and fluorenone core structures are renowned for their high fluorescence quantum yields and exceptional photostability, making them ideal candidates for the development of robust fluorescent probes.[1][2][3] The rigid, planar structure of the this compound scaffold minimizes non-radiative decay pathways, leading to brighter emission. Furthermore, the versatility of its chemical structure allows for the introduction of various functional groups to modulate its photophysical properties and to direct the probe to specific subcellular compartments.[4]
This guide will focus on two key applications where fluorenone-based probes have demonstrated significant potential: mitochondrial and lysosomal imaging in living cells.
Benchmarking for Mitochondrial Imaging: TK-Mito Probes vs. MitoTracker® Green FM
Mitochondria are vital organelles involved in cellular energy production, metabolism, and signaling. Visualizing mitochondrial dynamics is crucial for understanding cellular health and disease. For this purpose, we compare the performance of fluorenone-based mitochondrial probes, TK-Mito1 and TK-Mito2, with the widely used commercial probe, MitoTracker® Green FM.
Quantitative Photophysical Comparison
| Property | TK-Mito1 | TK-Mito2 | MitoTracker® Green FM |
| Excitation Max (λex) | 488 nm | 488 nm | 490 nm[5][6] |
| Emission Max (λem) | 520 nm | 525 nm | 516 nm[1][5] |
| Stokes Shift | 32 nm | 37 nm | 26 nm |
| Quantum Yield (Φ) | 0.35 (in DMSO) | 0.38 (in DMSO) | Not fluorescent in aqueous solutions; fluoresces in lipid environments.[1][7] Quantitative data in a comparable solvent is not readily available in the provided search results. |
| Extinction Coefficient (ε) | Not specified in search results | Not specified in search results | Not specified in search results |
| Targeting Moiety | Diphenylamine derivative | Diphenylamine derivative | Mildly thiol-reactive chloromethyl group[8] |
Analysis of Performance:
The fluorenone-based TK-Mito probes exhibit excitation and emission spectra compatible with standard microscopy filter sets, similar to MitoTracker® Green FM.[1][4] A key advantage of the TK-Mito probes is their significant quantum yield in an organic solvent like DMSO, indicating their potential for high brightness.[9] In contrast, MitoTracker® Green FM's fluorescence is environment-dependent, which can be an advantage for reducing background signal but makes direct brightness comparisons challenging without specific quantum yield data in a lipid environment.[1][7] The larger Stokes shifts of the TK-Mito probes are also beneficial for reducing spectral crosstalk in multicolor imaging experiments.
dot
Caption: General mechanism of mitochondrial probe accumulation in living cells.
Experimental Protocol: Live-Cell Mitochondrial Staining
Materials:
-
TK-Mito1 or TK-Mito2 stock solution (1 mM in DMSO)
-
MitoTracker® Green FM stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Staining Solution:
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.[8]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel).
-
Benchmarking for Lysosomal Imaging: TK-Lyso Probe vs. LysoTracker® Red DND-99
Lysosomes are acidic organelles responsible for cellular degradation and recycling. Their dysfunction is implicated in numerous diseases. Here, we compare the fluorenone-based lysosomal probe, TK-Lyso, with the widely used LysoTracker® Red DND-99.
Quantitative Photophysical Comparison
| Property | TK-Lyso | LysoTracker® Red DND-99 |
| Excitation Max (λex) | 488 nm | 577 nm[2] |
| Emission Max (λem) | 550 nm | 590 nm[2] |
| Stokes Shift | 62 nm | 13 nm |
| Quantum Yield (Φ) | 0.42 (in DMSO) | Not specified in search results |
| Extinction Coefficient (ε) | Not specified in search results | Not specified in search results |
| Targeting Moiety | Diphenylamine derivative with a basic amine | Weakly basic amine[10] |
Analysis of Performance:
The TK-Lyso probe offers excitation in the blue-green region of the spectrum, while LysoTracker® Red DND-99 is excited in the yellow-orange region. This spectral difference is a key consideration for multicolor imaging experiments to minimize spectral overlap. The most striking difference is the significantly larger Stokes shift of the TK-Lyso probe (62 nm) compared to LysoTracker® Red (13 nm), which is a major advantage for reducing self-quenching and improving signal-to-noise ratio. The high quantum yield of TK-Lyso in DMSO suggests it is a very bright probe.[9] Both probes utilize a similar targeting strategy, accumulating in acidic organelles due to the presence of a weakly basic amine group.[4][10]
dot
Caption: Experimental workflow for live-cell lysosomal imaging.
Experimental Protocol: Live-Cell Lysosomal Staining
Materials:
-
TK-Lyso stock solution (1 mM in DMSO)
-
LysoTracker® Red DND-99 stock solution (1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Staining Solution:
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 5-30 minutes at 37°C in a CO2 incubator.[2]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for TK-Lyso, TRITC/RFP for LysoTracker® Red).
-
Photostability: A Key Advantage of the Fluorenone Scaffold
Two-Photon Microscopy: Unlocking Deeper Imaging with Fluorenone Probes
The fluorenone scaffold has been shown to be an excellent platform for developing two-photon fluorescent probes.[4][11] Two-photon microscopy (TPM) utilizes near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower autofluorescence compared to conventional one-photon microscopy. The TK-series of probes have been specifically designed and successfully applied for two-photon imaging of lysosomes and mitochondria in living cells.[4] This capability opens up new avenues for studying organelle dynamics in more complex biological systems, such as tissue explants and in vivo models.
dot
Caption: Principle of one-photon versus two-photon excitation.
Conclusion and Future Perspectives
Derivatives of this compound, particularly the TK-series of probes, represent a promising class of fluorescent tools for live-cell imaging. Their high quantum yields, large Stokes shifts, and excellent photostability offer distinct advantages over some established commercial probes. The demonstrated utility of these probes in two-photon microscopy further expands their applicability to more complex biological imaging scenarios.
While this guide provides a comprehensive comparison based on available data, further head-to-head studies quantifying the photostability and brightness of fluorenone-based probes against their commercial counterparts under standardized imaging conditions are warranted. As research in this area continues, we can expect the development of even more sophisticated fluorenone-based probes with tailored functionalities for a wide range of specific imaging applications, empowering researchers to unravel the intricate workings of the cell with greater clarity and precision.
References
-
Capodilupo, A. L., Vergaro, V., Fabiano, E., De Giorgi, M., Baldassarre, F., Cardone, A., ... & Ciccarella, G. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. Journal of Materials Chemistry B, 3(16), 3315-3323. Retrieved from [Link]
-
Belfield, K. D., Bondar, M. V., Frazer, A., Morales, A. R., & Kachkovsky, O. D. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of biomedical optics, 10(5), 051402. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of Lysosomes and Mitochondria in living cells. Retrieved from [Link]
-
Protocols.io. (2025). LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). LysoTracker Red (LysoTracker Red DND-99). Retrieved from [Link]
-
Meilunbio. (n.d.). LysoTracker Red DND-99. Retrieved from [Link]
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- 4. rsc.org [rsc.org]
- 5. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 9. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LysoTracker Red DND-99 – meilunbio-global [meilunbio-global.com]
- 11. Photostable Fluorescent Tracker for Imaging Mitochondria with Super Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 11H-benzo[b]fluoren-11-one Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. The 11H-benzo[b]fluoren-11-one core structure has emerged as a promising pharmacophore, with several derivatives demonstrating significant antitumoral properties. However, a definitive elucidation of their precise mechanism of action remains an area of active investigation. This guide provides a comprehensive framework for researchers to validate the potential mechanisms of action of this compound derivatives. By drawing comparisons with established anticancer agents and detailing robust experimental protocols, this document serves as a technical resource for scientists engaged in the preclinical evaluation of this intriguing class of molecules.
Postulated Mechanisms of Action: An Evidence-Based Perspective
Direct mechanistic studies on this compound derivatives are nascent. However, compelling evidence from structurally related heterocyclic compounds, particularly benzo[b]furans and other fluorenone analogs, allows us to formulate plausible hypotheses for their anticancer effects. The primary putative mechanisms include the inhibition of tubulin polymerization and the disruption of topoisomerase II activity.
Inhibition of Tubulin Polymerization
Several benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[1][2] Given the structural similarities, it is conceivable that this compound derivatives may exert their cytotoxic effects through a similar mechanism. Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical process for cell division, ultimately triggering programmed cell death.
Topoisomerase II Inhibition
Fluoroquinolone derivatives, which share some structural motifs with fluorenones, have been shown to act as topoisomerase II inhibitors.[3] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, inducing cell cycle arrest and apoptosis. The planar, polycyclic aromatic system of the this compound core could potentially intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, a hallmark of many topoisomerase poisons.
Comparative Analysis: Benchmarking Against Established Anticancer Agents
To rigorously validate the proposed mechanisms, a head-to-head comparison with well-characterized drugs is indispensable. For the postulated mechanisms, we will consider Paclitaxel (a microtubule stabilizer) and Doxorubicin (a topoisomerase II inhibitor) as our primary comparators.
| Parameter | This compound Derivative (Hypothetical Data) | Paclitaxel (Alternative) | Doxorubicin (Alternative) |
| Primary Mechanism | Inhibition of Tubulin Polymerization / Topoisomerase II Inhibition | Microtubule Stabilization | Topoisomerase II Inhibition & DNA Intercalation |
| Cell Line (MCF-7) IC50 | 0.1 - 5 µM | 5 - 20 nM | 0.5 - 2 µM |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase |
| Induction of Apoptosis | Yes (Caspase-3, -9 activation) | Yes (Caspase-3, -9 activation) | Yes (Caspase-3, -9 activation) |
| Effect on Tubulin Polymerization | Inhibition | Promotion | No Direct Effect |
| Topoisomerase II Inhibition | Potential Inhibition | No | Yes |
Experimental Validation: Protocols and Workflows
A multi-pronged experimental approach is essential to unequivocally determine the mechanism of action. Below are detailed protocols for key assays.
Cell-Based Assays
This initial screen determines the cytotoxic potential of the derivatives across various cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) and control compounds (Paclitaxel, Doxorubicin) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
This assay identifies the phase of the cell cycle at which the compounds exert their effects.
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay quantifies the induction of apoptosis.
Protocol:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Mechanistic Assays
This cell-free assay directly measures the effect of the compounds on tubulin assembly.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compounds or controls (Paclitaxel as a promoter, Colchicine as an inhibitor) to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
An increase in absorbance indicates polymerization, while a decrease or no change suggests inhibition.
This assay assesses the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.
Protocol:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence of ATP and varying concentrations of the test compounds or a known inhibitor (e.g., Etoposide).
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining.
-
Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated.
Caption: Proposed signaling pathway for tubulin polymerization inhibition.
Caption: Proposed signaling pathway for Topoisomerase II inhibition.
Caption: A logical workflow for validating the mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. While direct evidence for its mechanism of action is still emerging, a systematic and comparative approach, as outlined in this guide, will be instrumental in elucidating its molecular targets. By combining cell-based assays with in vitro mechanistic studies and benchmarking against established drugs, researchers can build a robust data package to support the continued development of this compelling class of compounds. Future studies should focus on medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to evaluate the therapeutic potential of lead candidates.
References
-
New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed. [Link]
-
Effect of derivative 11 on cell cycle progression of S, R and T cells.... ResearchGate. [Link]
-
Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b‐tetrahydro‐1H‐fluoreno[9,1‐cd]azepine framework: Rigidification of D1 receptor selective 1‐phenylbenzazepines and discovery of a new 5‐HT6 receptor scaffold. ResearchGate. [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
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Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. PubMed. [Link]
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Effects of inhibitors on the catalytic cycle of topoisomerase II. The.... ResearchGate. [Link]
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In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone. PubMed. [Link]
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Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. PubMed. [Link]
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New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. MDPI. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
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Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. [Link]
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- 3. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11H-benzo[b]fluoren-11-one: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of drug development and materials science, the integrity of your work is paramount. This extends beyond experimental outcomes to encompass the safe and responsible management of all laboratory reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 11H-benzo[b]fluoren-11-one, ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of safety and confidence.
Understanding the Hazard Profile of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) and an aromatic ketone. While specific toxicity data for this compound is limited, the broader class of PAHs is known for its potential health and environmental hazards. It is typically a solid, appearing as a yellow to orange powder.[1] As with many polycyclic aromatic compounds, it is crucial to handle this compound with care due to the potential health and environmental concerns associated with this class of chemicals.[1]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 3074-03-1 | [2][3] |
| Molecular Formula | C₁₇H₁₀O | [2][3] |
| Appearance | Yellow to orange solid/powder | [1] |
| Applications | Organic synthesis, materials science (OLEDs), fluorescent probes | [1][4] |
Given its classification as a polycyclic aromatic hydrocarbon, it should be treated as a hazardous substance. The U.S. Environmental Protection Agency (EPA) mandates that all generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle to grave".[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from initial use to final disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality behind these choices lies in preventing dermal, ocular, and respiratory exposure.
-
Gloves: Due to the aromatic ketone structure of this compound, standard nitrile gloves may offer limited protection.[6][7] Nitrile has poor resistance to aromatic hydrocarbons and ketones.[7][8] For prolonged contact or in the case of a spill, it is advisable to use gloves with higher chemical resistance, such as Viton™ or butyl rubber. Always consult your institution's chemical safety officer and the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary. All respiratory protection must be used in accordance with your institution's respiratory protection program.
Waste Segregation and Container Management: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.[9] Mixing incompatible chemicals can lead to dangerous reactions.
Waste Streams for this compound:
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder. |
| Contaminated Labware | Disposable items such as weigh boats, pipette tips, and contaminated gloves. |
| Liquid Waste | Solutions containing this compound dissolved in organic solvents. |
| Aqueous Waste | While this compound has low aqueous solubility, any aqueous solutions used for extraction or washing must be collected as hazardous waste. |
Container Requirements:
All waste containers must be:
-
Clearly Labeled: Use a hazardous waste label that includes the full chemical name ("this compound"), the words "Hazardous Waste," and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Chemically Compatible: Use containers made of materials that will not react with or be degraded by the waste. For organic solvent solutions, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Securely Sealed: Keep containers closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[10]
-
Stored in a Designated Satellite Accumulation Area (SAA): This area must be at or near the point of generation and under the control of the laboratory personnel.[9]
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the disposal of different waste streams containing this compound.
Protocol 1: Disposal of Solid this compound Waste
-
Collection: Carefully transfer any unused or waste this compound powder into a designated solid hazardous waste container.
-
Avoid Dust Generation: Handle the powder in a chemical fume hood to minimize the risk of inhalation.
-
Container Labeling: Ensure the container is properly labeled as "Hazardous Waste" with the full chemical name and any associated hazard warnings.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste facility.
Protocol 2: Disposal of Contaminated Labware
-
Segregation: Collect all disposable labware that has come into contact with this compound (e.g., gloves, weigh paper, pipette tips) in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled as "Hazardous Waste - Contaminated Debris."
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.
Protocol 3: Disposal of Liquid Waste (Organic Solvents)
-
Collection: Pour liquid waste containing this compound into a designated, chemically compatible waste container.
-
Segregation: Do not mix chlorinated and non-chlorinated solvents unless your facility's waste management plan specifically allows for it.
-
Labeling: Label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), and their approximate concentrations.
-
Storage and Pickup: Keep the container sealed in the SAA and schedule a pickup with your EHS department.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use a chemical absorbent material to contain the spill.
-
Cleanup:
-
Solids: Carefully wipe up the material with damp paper towels or absorbent pads.
-
Liquids: Use an appropriate absorbent material to soak up the spill.
-
-
Decontamination: Decontaminate the spill area by washing it with soap and water.[9]
-
Waste Disposal: Place all cleanup materials (absorbent pads, contaminated paper towels, gloves, etc.) into a designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] RCRA establishes the framework for a national system of solid waste control, and for hazardous wastes, it creates a "cradle-to-grave" system for their management.[5][6] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Sources
- 1. CAS 3074-03-1: Benzo[b]fluoren-11-one | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 3074-03-1 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. This compound | 3074-03-1 | TCI AMERICA [tcichemicals.com]
- 11. Treatment technologies for PAH-contaminated sites: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
